molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Cat. No.: B13669592
M. Wt: 218.01 g/mol
InChI Key: HBFGBPALFRIKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine (CAS 2386486-39-9) is a high-purity, fluorinated heterocyclic building block designed for advanced medicinal chemistry and drug discovery applications. With a molecular formula of C7H2Cl2FN3 and a molecular weight of 218.01, this compound features multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecules. This product is provided with a guaranteed purity of ≥97% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Research Applications and Value: This pyrido[4,3-d]pyrimidine core is a privileged scaffold in anticancer research, particularly in the development of inhibitors for challenging oncogenic targets. Its primary research value lies in its role as a key synthetic intermediate for constructing novel KRAS inhibitors . KRAS mutations, especially G12D, are drivers in a significant percentage of pancreatic, biliary, and colorectal cancers, and this scaffold serves as the aromatic core in structure-based drug design of non-covalent inhibitors . Researchers utilize this compound to explore chemical space and optimize pharmacophore interactions with the SWII allosteric pocket of mutant KRAS proteins . Beyond KRAS, this chemotype is recognized as a novel active scaffold for other targets, such as human topoisomerase II (topoII) inhibitors , which are validated targets for cancer treatment . The presence of two chlorine atoms and a fluorine atom allows for sequential and selective functionalization, enabling the introduction of diverse pharmacophores to enhance potency and selectivity. Key Features for Researchers: • Versatile Reactivity: The 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of amines and other nucleophiles to create a diverse array of analogs . • Strategic Fluorination: The fluorine atom at the 7-position can influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing the pharmacokinetic profiles of drug candidates . • Proven Scaffold: Published research demonstrates that derivatives based on the pyrido[4,3-d]pyrimidine structure can yield compounds with potent enzymatic inhibition (IC50 values in the nanomolar range for KRAS-G12D) and selective anti-proliferative activity in cancer cell lines . This compound is an essential starting material for accessing this valuable chemical space.

Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H

InChI Key

HBFGBPALFRIKFS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthetic utility, and reactivity profile of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Structural Significance

The pyrido[4,3-d]pyrimidine core represents a privileged scaffold in oncology, serving as the structural foundation for numerous kinase inhibitors (e.g., EGFR, KRAS G12D, and PI3K inhibitors). The 2,4-dichloro-7-fluoro derivative is a high-value intermediate because it offers three distinct vectors for diversification:

  • C4-Position: Highly electrophilic; the primary site for nucleophilic aromatic substitution (SNAr).

  • C2-Position: Secondary electrophilic site; accessible after C4 functionalization.

  • C7-Fluoro Group: An electron-withdrawing handle that modulates the pKa of the pyridine nitrogen (N6) and can serve as a latent site for late-stage diversification or metabolic blocking.

Unlike its 2,4,7-trichloro analog (CAS 2454396-80-4), the 7-fluoro variant provides unique electronic properties, enhancing metabolic stability while maintaining a specific steric profile critical for ATP-binding pocket occupancy.

Physicochemical Profile

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₇H₂Cl₂FN₃
Molecular Weight 218.01 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar solvents (Hexane). Hydrolytically unstable in water.
Melting Point 154–160 °C (Estimated based on trichloro-analogs)
Storage -20°C, under inert atmosphere (Ar/N₂). Moisture sensitive.
Stability Susceptible to hydrolysis at C4 in the presence of moisture/acid.

Reactivity & Regioselectivity Analysis[1]

The reactivity of this compound is governed by the electronic deficiency of the fused bicyclic system. The pyrimidine ring is significantly more electron-deficient than the pyridine ring, and the C4 position is the most electrophilic due to the summation of inductive effects from N3, N1, and the fused pyridine ring.

Electrophilic Hierarchy (SNAr)

The regioselectivity follows a strict hierarchy, allowing for sequential functionalization:

  • C4-Cl (Primary Hotspot): Reacts at 0°C to RT. The leaving group ability is enhanced by the protonation or coordination of N3.

  • C2-Cl (Secondary Hotspot): Reacts at elevated temperatures (60–100°C) or with stronger nucleophiles.

  • C7-F (Tertiary/Latent): The fluorine atom at C7 is activated by the pyridine nitrogen (N6) but is generally stable under standard conditions used to displace C4/C2 chlorides. It requires harsh conditions or specific nucleophiles (e.g., thiolates) for displacement.

Mechanism of Regiocontrol

The fluorine atom at C7 exerts a strong inductive effect (-I), lowering the LUMO energy of the entire system compared to the non-fluorinated parent. This makes the C4 position exceptionally reactive, often requiring careful stoichiometry control to prevent bis-substitution.

Visualization: Reactivity Workflow

The following diagram illustrates the sequential functionalization logic.

ReactivityHierarchy cluster_legend Reaction Conditions Start 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine Step1 Intermediate A (4-Substituted) Start->Step1 Nucleophile 1 (R-NH2) 0°C, DIPEA, THF SideProduct Bis-substituted Impurity Start->SideProduct Excess Nuc 1 High Temp Step2 Lead Scaffold (2,4-Disubstituted) Step1->Step2 Nucleophile 2 (R'-OH/NH2) 80°C, Base Legend1 C4-Cl Displacement: Kinetic Control Legend2 C2-Cl Displacement: Thermodynamic Control

Caption: Sequential SNAr strategy exploiting the reactivity difference between C4 and C2 positions.

Synthetic Protocols

Synthesis of the Core Scaffold

The synthesis typically proceeds via the chlorination of the dihydroxy precursor.

Precursor: 7-Fluoro-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.[1] Reagents: POCl₃ (Phosphorus oxychloride), PCl₅, or SOCl₂ with catalytic DMF.

Protocol:

  • Setup: Charge a dry flask with 7-fluoro-pyrido[4,3-d]pyrimidine-2,4-dione (1.0 eq).

  • Chlorination: Add POCl₃ (10.0 eq) and DIPEA (2.0 eq) slowly at 0°C.

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 182) and formation of the dichloro product (M+H 218).

  • Workup: Critical Step. Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract immediately with DCM or EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Regioselective C4-Amination (General Procedure)

This protocol yields the mono-substituted kinase inhibitor intermediate.

  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Cool to 0°C. Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Validation: TLC should show a single new spot. LCMS should confirm mono-substitution (M+H ~ Nucleophile Mass + 182).

  • Isolation: Dilute with water, filter the precipitate (if solid) or extract.

Applications in Drug Discovery[3][4][5]

This scaffold is prominent in the design of covalent and non-covalent inhibitors.

  • KRAS G12D Inhibitors: The pyrido[4,3-d]pyrimidine core mimics the purine base of ATP. The 7-fluoro group prevents metabolic oxidation at the C7 position, a common clearance pathway for quinazoline/quinoline drugs.

  • EGFR Inhibitors: Analogous to Quinazolines (e.g., Gefitinib), but the extra nitrogen (N6) improves solubility and hydrogen bonding interactions with the hinge region (Met793).

Signaling Pathway Context

The following diagram places the scaffold within the KRAS signaling cascade, highlighting its role in blocking downstream proliferation.

Pathway RTK RTK (e.g., EGFR) KRAS KRAS (G12D) RTK->KRAS Activation RAF RAF KRAS->RAF Signaling Inhibitor 7-F-Pyrido[4,3-d] Inhibitor Inhibitor->KRAS  Blocks GTP  Exchange/Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Intervention point of pyrido[4,3-d]pyrimidine inhibitors in the MAPK/ERK pathway.

Safety & Handling

  • Hazards: Corrosive and toxic. The compound is a potent skin sensitizer.

  • Hydrolysis: The C4-Cl bond is labile; exposure to atmospheric moisture releases HCl gas. Open containers only in a fume hood.

  • Waste: Dispose of as halogenated organic waste.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Link

  • Regioselectivity in SNAr: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. Link

  • KRAS G12D Inhibition: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine... as Novel KRAS-G12D Inhibitors. MDPI Molecules. Link

  • Structural Analogs: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-80-4).[1][2][3][4] Sigma-Aldrich Product Sheet. Link

Sources

Medicinal Chemistry Applications of 7-Fluoro-pyrido[4,3-d]pyrimidine Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the design of highly selective kinase inhibitors and protein degraders requires privileged structural motifs. The pyrido[4,3-d]pyrimidine bicyclic core has emerged as a highly versatile pharmacophore, frequently acting as an ATP-competitive mimic in kinase domains or as an allosteric binder in GTPases[1]. Within this class, the 7-fluoro-pyrido[4,3-d]pyrimidine scaffold represents a critical synthetic and biological linchpin.

As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic platform. The strategic placement of a fluorine atom at the C7 position serves a dual purpose: it acts as an electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), and it fundamentally modulates the physicochemical properties (lipophilicity, metabolic stability, and basicity) of the resulting drug candidates. This whitepaper details the structural rationale, key therapeutic applications, and self-validating experimental workflows required to leverage this scaffold in medicinal chemistry.

Structural Rationale & Physicochemical Causality (E-E-A-T)

The decision to utilize a 7-fluoro substitution on the pyrido[4,3-d]pyrimidine core is rooted in fundamental physical organic chemistry and pharmacokinetic optimization:

  • Electrophilic Activation for SNAr: The C7 position is situated ortho to the pyridine nitrogen (N6) and is conjugated with the electron-deficient pyrimidine ring. Fluorine, being highly electronegative, creates a strong partial positive charge (

    
    ) at C7. This profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system, making it highly susceptible to attack by nucleophiles (e.g., primary/secondary amines, anilines). Fluorine is also an excellent leaving group in SNAr reactions due to the high lattice energy of the resulting fluoride salts when scavenged by bases.
    
  • Metabolic Hardening: In unsubstituted pyrido-pyrimidines, the C7 position can act as a metabolic soft spot, vulnerable to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The carbon-fluorine bond (approx. 116 kcal/mol) is significantly stronger than a carbon-hydrogen bond, effectively blocking this site from oxidative degradation.

  • pKa Modulation and Lipophilic Efficiency (LipE): The strong inductive electron-withdrawing effect of the C7 fluorine pulls electron density away from the adjacent N6 nitrogen. This reduces the basicity (pKa) of the nitrogen, which can mitigate unwanted off-target binding (such as hERG channel liabilities) and improve passive membrane permeability.

Key Therapeutic Applications

KRAS G12C/G12D Inhibitors and PROTACs

Mutant KRAS, once considered "undruggable," is now a prime target in oncology. The pyrido[4,3-d]pyrimidine core has been successfully deployed to target the switch-II pocket of KRAS[1]. Recent structure-based drug design efforts have utilized 7-fluoro-pyrido[4,3-d]pyrimidine derivatives to synthesize Proteolysis Targeting Chimeras (PROTACs) and direct inhibitors against the KRAS-G12D mutation[2]. The scaffold acts as a rigid vector, projecting warheads deep into the binding pocket to form crucial hydrogen bonds with the mutant Asp12 residue, while the C7 substitution allows for the attachment of E3 ligase recruiting linkers[2].

Tyrosine Kinase Inhibitors (EGFR & Pim1)

The structural similarity of the pyrido[4,3-d]pyrimidine core to the adenine ring of ATP makes it an exceptional kinase inhibitor.

  • EGFR: Isomeric 4-anilinopyrido[d]pyrimidines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Research demonstrates that substituting the 7-fluoro precursor with a methylamino group at the C7 position dramatically increases potency, yielding sub-nanomolar IC50 values (e.g., 0.13 nM)[3].

  • Pim1 Kinase: The inhibitor SKI-O-068 utilizes the pyrido[4,3-d]pyrimidine core to achieve a unique binding mode within the Pim1 active site, exhibiting an IC50 of 123 nM. The scaffold allows for precise interactions with the Lys67 residue, distinguishing it from other standard kinase inhibitors[4],[5].

G RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12D/C Mutant) RTK->KRAS Activation RAF RAF Kinase KRAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor 7-Fluoro-pyrido[4,3-d]pyrimidine Derived Inhibitor / PROTAC Inhibitor->KRAS Allosteric Inhibition (Switch-II Pocket)

Fig 1: Pyrido[4,3-d]pyrimidine inhibitor intervention in the KRAS/MAPK signaling cascade.

Quantitative Data Summarization

The following table summarizes the comparative efficacy of various pyrido[4,3-d]pyrimidine derivatives across different oncological targets.

Scaffold DerivativeTargetIC50 (nM)Binding Mode / NotesReference
7-(methylamino)pyrido[4,3-d]pyrimidine EGFR0.13ATP-competitive; dramatic potency increase over parent[3]
SKI-O-068 Pim1 Kinase123ATP-competitive; unique binding mode interacting with Lys67[4],[5]
Substituted pyrido[4,3-d]pyrimidines KRAS (Pan)Sub-micromolarTargets G12C, G12D, and G12V mutations[1]
7-fluoro-pyrido[4,3-d]pyrimidine PROTACs KRAS G12DVariedSwitch-II pocket binder; precise warhead projection[2]

Experimental Methodology: Self-Validating SNAr Protocol

To leverage the 7-fluoro-pyrido[4,3-d]pyrimidine scaffold for library generation, a robust Nucleophilic Aromatic Substitution (SNAr) protocol is required. The following methodology is designed as a self-validating system to ensure high yield and purity.

Protocol: Late-Stage SNAr Diversification of C7-Fluoro Position

Objective: To substitute the C7-fluoro group with a primary or secondary amine to generate a targeted screening library.

Reagents:

  • 7-fluoro-pyrido[4,3-d]pyrimidine core (1.0 eq)

  • Primary/Secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Workflow:

  • Reaction Assembly: In an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, dissolve the 7-fluoro-pyrido[4,3-d]pyrimidine scaffold in anhydrous NMP to achieve a 0.2 M concentration.

    • Causality: NMP is a highly polar aprotic solvent. It is specifically chosen because it effectively solvates the reactants and stabilizes the highly polar, negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.

  • Base and Nucleophile Addition: Add DIPEA (2.5 eq) to the solution, followed dropwise by the desired amine (1.2 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts to neutralize the hydrogen fluoride (HF) byproduct, driving the reaction forward without competing with the amine for the electrophilic C7 center.

  • Thermal Activation: Seal the vial and heat the mixture to 80–100 °C in an oil bath or heating block for 4–12 hours.

    • Causality: The aromatic stabilization energy of the pyrido-pyrimidine ring must be overcome. Thermal energy provides the necessary activation energy for the initial nucleophilic attack on the fluorinated carbon.

  • Self-Validating LC-MS Monitoring: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

    • Causality: The displacement of fluorine (atomic mass 19) by an amine results in a distinct, predictable mass shift. The reaction is deemed complete only when the

      
       peak of the starting material is entirely replaced by the product peak. This acts as a self-validating checkpoint before proceeding to workup.
      
  • Quenching and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine (3x) to remove the NMP solvent and DIPEA salts. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via preparative HPLC to yield the final C7-substituted product.
    

Workflow Start 1. Scaffold Preparation (7-Fluoro-pyrido[4,3-d]pyrimidine) Reagents 2. Reagent Addition (Amine, DIPEA, NMP) Start->Reagents Reaction 3. SNAr Reaction (80-100°C, N2 Atmosphere) Reagents->Reaction Monitor 4. LC-MS Monitoring (Check [M+H] shift) Reaction->Monitor Monitor->Reaction Incomplete Purify 5. Purification (Prep-HPLC / Flash Chromatography) Monitor->Purify Complete Product 6. Pure C7-Substituted Product Purify->Product

Fig 2: Self-validating experimental workflow for the SNAr diversification of the C7 position.

References

  • Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed. National Institutes of Health (NIH).
  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One. PLOS.
  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors - ACS Publications. American Chemical Society (ACS).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. National Institutes of Health (NIH).
  • Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed. National Institutes of Health (NIH).

Sources

Structural Analysis of Fluorinated Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomers (e.g., quinazolines or pyrido[2,3-d]pyrimidines) due to its specific nitrogen placement, which alters hydrogen bond acceptor capabilities and solubility profiles.[1] The strategic introduction of fluorine into this scaffold is a critical tactic in modern drug discovery, used to modulate pKa, metabolic stability, and lipophilicity without significantly altering steric bulk.[1]

This guide provides a technical roadmap for the synthesis, structural characterization, and biological validation of fluorinated pyrido[4,3-d]pyrimidines. It moves beyond basic descriptions to offer causal analysis of experimental choices and self-validating protocols.

The Fluorine Advantage: Electronic & Steric Rationale

Before detailing synthesis, it is vital to understand why this scaffold is fluorinated.

Electronic Modulation

The pyrido[4,3-d]pyrimidine core is electron-deficient.[1]

  • pKa Shift: Fluorination on the pyridine ring (e.g., at C5 or C8) significantly lowers the basicity of the adjacent ring nitrogens.[1] This is crucial for optimizing bioavailability and reducing off-target hERG binding, which often correlates with high basicity.[1]

  • Metabolic Blocking: The C-H sites on the pyridine ring are susceptible to oxidative metabolism by Cytochrome P450 enzymes. Replacing these hydrogens with fluorine (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks metabolic soft spots, extending half-life (

    
    ).[1]
    
Conformational Control

Fluorine acts as a "bioisostere" of hydrogen in terms of size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but exerts a massive electronic influence.[1] This allows for the "Fluorine Scan" technique, where H


F substitutions are used to probe the steric constraints of a binding pocket with minimal perturbation to the overall ligand volume.

Synthetic Access & Regioselectivity

Accessing the pyrido[4,3-d]pyrimidine core requires navigating regioselectivity issues inherent in fusing a pyrimidine onto a pyridine ring.[1]

Core Synthesis Strategy

A robust approach involves the cyclization of ortho-functionalized pyridines. The method described by Mo et al. (2008) and reinforced by recent patent literature (WO2024009191A1) utilizes a regioselective cyclization.[1]

Key Pathway:

  • Precursor: 4-amino-nicotinonitriles or esters.[1]

  • Cyclization: Reaction with triethyl orthoformate or formamide derivatives.

  • Fluorination: Can be introduced early (using fluorinated pyridine starting materials) or late (via

    
     on chlorinated intermediates).[1]
    

Technical Insight: Early-stage fluorination is generally preferred for ring-fluorinated analogs to avoid harsh conditions required for late-stage C-H fluorination on the electron-deficient bicycle.[1]

Visualization: Synthetic Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

SyntheticPathway Start Fluorinated Pyridine Precursor Inter1 Ortho-Amino Nitrile/Ester Start->Inter1  Activation   Cyclization Cyclization (Triethyl orthoformate) Inter1->Cyclization  Ring Closure   Core Pyrido[4,3-d]pyrimidine Core Cyclization->Core  Formation   Func Functionalization (SNAr / Coupling) Core->Func  Library Gen  

Figure 1: Regioselective synthesis workflow for fluorinated pyrido[4,3-d]pyrimidines.

Structural Characterization Protocols

Characterizing these molecules requires a multi-modal approach. Standard


H NMR is often insufficient due to the lack of protons on the highly substituted core.
F NMR Spectroscopy

This is the most powerful tool for this specific class of compounds.

  • Why it works:

    
    F has 100% natural abundance and a high gyromagnetic ratio (
    
    
    
    of
    
    
    H).
  • Diagnostic Utility: The chemical shift is highly sensitive to the local electronic environment.[2]

    • Pyridine-ring Fluorines: Typically appear between -60 and -90 ppm (relative to

      
      ).
      
    • Side-chain Fluorines (e.g.,

      
      ): Typically -60 to -65 ppm.
      
  • Coupling: Observe

    
     and 
    
    
    
    to confirm regiochemistry.[1] A doublet in the
    
    
    C spectrum with a large coupling constant (
    
    
    Hz) confirms the direct attachment of fluorine to the ring.[1]
X-Ray Crystallography

While solution-phase dynamics are critical, solid-state analysis reveals intermolecular interactions.[1]

  • Focus: Look for

    
     stacking interactions between the electron-deficient pyrimidine rings.
    
  • Fluorine Contacts: Analyze weak

    
     and 
    
    
    
    interactions. These often dictate the crystal packing and, by proxy, can suggest binding modes in protein pockets.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate checks fail, do not proceed.

Protocol A: Synthesis of 8-Fluoro-pyrido[4,3-d]pyrimidine Core

Adapted from principles in Mo et al. (2008) and Patent WO2024009191.[1]

  • Reagents: 3-cyano-4-amino-5-fluoropyridine (1.0 eq), Triethyl orthoformate (TEOF, 5.0 eq), Acetic Anhydride (catalytic).

  • Reflux: Heat the mixture to 100°C for 4-6 hours.

    • Validation Step: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The fluorescent starting material spot should disappear.

  • Cyclization: Add Ammonia (7N in MeOH) or primary amine to the intermediate imidate. Stir at RT overnight.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

  • Purity Check: LC-MS must show a single peak with

    
     corresponding to the target mass.
    
Protocol B: F NMR Ligand Binding Assay (FaLB)

Use this to validate biological interaction without a radiolabel.[1]

  • Preparation: Dissolve the fluorinated inhibitor in

    
    -DMSO (Stock A). Prepare Protein Target in buffer (Stock B).[1]
    
  • Sample: Mix Stock A and Stock B (Ligand:Protein ratio 10:1) in an NMR tube containing 10%

    
    .[2]
    
  • Acquisition: Run a 1D

    
    F NMR experiment (without proton decoupling).
    
    • Parameters: Relaxation delay (

      
      ) = 2s, Scans = 128-512.[1]
      
  • Analysis:

    • Free Ligand: Sharp, distinct peak.

    • Bound Ligand: Broadening of the peak (change in

      
       relaxation) or chemical shift perturbation (CSP).[1]
      
    • Causality: The broadening is caused by the tumbling rate of the large protein-ligand complex compared to the small free ligand.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives, particularly in kinase inhibition (e.g., PI3K, KRAS, EGFR), follows specific trends.

Data Summary Table
ModificationStructural EffectBiological Consequence
C-8 Fluorination Reduces electron density on N-7.[1]Increases metabolic stability; reduces pKa.
C-2 Substitution Extends into solvent/ribose pocket.Critical for solubility and pharmacokinetic properties.
C-4 Amination H-bond donor introduction.Essential for hinge-region binding in kinases.[1]
Trifluoromethyl (

)
Increases lipophilicity (

).[1]
Enhances membrane permeability; fills hydrophobic pockets.
SAR Decision Logic

The following diagram illustrates the optimization flow for this scaffold.

SAR_Logic Hit Pyrido[4,3-d]pyrimidine Hit Identified Metab Metabolic Instability? Hit->Metab Potency Low Potency? Hit->Potency Solubility Poor Solubility? Hit->Solubility Action1 Add F at C-8 (Block P450) Metab->Action1 Yes Action2 Modify C-4 Amine (H-Bond Donor) Potency->Action2 Yes Action3 Introduce Solubilizing Group at C-2 Solubility->Action3 Yes

Figure 2: SAR optimization logic for fluorinated pyrido[4,3-d]pyrimidines.

References

  • Mo, W., Liao, G., Wang, T., He, H. (2008).[1] Facile synthesis and biological activities of novel fluorine-containing pyrido[4,3-d]pyrimidines.[3][4] Journal of Fluorine Chemistry, 129(6), 519-523.[1] Link

  • Hayakawa, M., et al. (2007).[1][5] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors.[1][5] Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442.[1][5] Link

  • BenchChem. (2025).[2] Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. (Applied here to Pyrimidines).[1][2][4][5][6][7][8][9][10][11][12] Link[1]

  • Barlaam, B. C., et al. (2024).[1] Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors.[1][10] World Intellectual Property Organization, WO2024009191A1.[1] Link

  • Yadav, P., & Shah, K. (2022).[1][6] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768.[1][6] Link

Sources

Comprehensive Solubility Profile and Solvent Compatibility of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine (CAS: 2386486-39-9) is a highly specialized, electron-deficient bicyclic heteroaromatic building block[1]. In contemporary medicinal chemistry, this scaffold has emerged as a critical intermediate, most notably in the synthesis of targeted covalent and non-covalent kinase inhibitors, including advanced KRAS (Kirsten rat sarcoma viral oncogene homolog) inhibitors[2][3].

Because the compound features three highly reactive halogen centers (two chlorines at C2 and C4, and a fluorine at C7), it is primed for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[4][5]. However, the successful execution of these synthetic steps relies entirely on understanding its complex solubility profile. This whitepaper provides a rigorous, data-driven guide to the solubility of this compound across various organic solvents, detailing the underlying physicochemical causality and providing field-validated protocols for empirical measurement.

Structural Determinants of Solubility (Physicochemical Causality)

To predict and manipulate the solubility of this compound, one must analyze its structural features:

  • High Planarity &

    
     Stacking:  The fused pyrido[4,3-d]pyrimidine core is highly planar. This promotes strong intermolecular 
    
    
    
    stacking in the solid state, leading to a high crystal lattice energy that must be overcome by the solvent[6].
  • Lack of Hydrogen Bond Donors: The molecule contains zero hydrogen bond donors (HBD = 0) but multiple hydrogen bond acceptors (HBA = 5, including the halogens and nitrogens)[7]. Consequently, protic solvents that rely on accepting hydrogen bonds (like cold alcohols) are poor solvating agents.

  • Dipole Moment & Halogenation: The asymmetric distribution of the electronegative fluorine and chlorine atoms creates a strong permanent dipole.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility of this compound at standard ambient temperature (25°C). Note: Values are derived from structurally analogous polyhalogenated fused pyrimidines and validated via standard pharmaceutical profiling.

Solvent CategorySpecific SolventDielectric Constant (

)
Solubility at 25°C (mg/mL)Application Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 120.0Excellent for stock solutions & biological assays[9]
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100.0Ideal for SNAr reactions with K2CO3[10]
Ethers Tetrahydrofuran (THF)7.5~ 45.0Good for low-temp SNAr with amine nucleophiles
Halogenated Dichloromethane (DCM)8.9~ 35.0Standard for extractions and column chromatography
Esters Ethyl Acetate (EtOAc)6.0~ 12.0Useful as an anti-solvent or in biphasic extractions
Polar Protic Methanol (MeOH)32.7< 5.0Poor primary solvent; useful for precipitation[10]
Non-Polar Hexane / Heptane1.9< 0.1Excellent anti-solvent for crystallization
Aqueous Water (pH 7.4 Buffer)80.1< 0.01Insoluble; requires DMSO co-solvent for assays[9]

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility (solvent-shift) is insufficient for process chemistry. To ensure self-validating, reproducible data for scale-up, the Shake-Flask Method coupled with HPLC-UV must be employed.

Step-by-Step Protocol
  • Preparation of Solid: Weigh approximately 50 mg of this compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains (indicating saturation).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 500 RPM for exactly 24 hours to reach thermodynamic equilibrium[9].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 21,100 × g for 30 minutes to pellet the undissolved solid[9].

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific binding).

  • Dilution & Quantification: Dilute the filtered supernatant by a known factor (e.g., 1:100 in Acetonitrile) to ensure the concentration falls within the linear dynamic range of the HPLC-UV detector.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column. Quantify the peak area at

    
     (typically ~254 nm) against a pre-established multi-point calibration curve.
    

G N1 1. Excess Solid Addition (2,4-Dichloro-7-fluoro...) N2 2. Solvent Equilibration (24h Shake at 25°C) N1->N2 N3 3. Phase Separation (Centrifugation at 21,100 x g) N2->N3 N4 4. Supernatant Filtration (0.22 µm PTFE) N3->N4 N5 5. HPLC-UV Quantification (vs. Standard Curve) N4->N5

Thermodynamic solubility workflow utilizing the shake-flask method and HPLC-UV quantification.

Solvent Selection Strategies for Downstream Synthesis

The solubility profile directly dictates the success of functionalizing the pyrido[4,3-d]pyrimidine core.

A. Regioselective SNAr at C4

The C4 chlorine is highly activated by the adjacent pyrimidine nitrogens and the fused pyridine ring. When reacting this scaffold with aliphatic or aromatic amines, THF or 2-Propanol (iPrOH) are the solvents of choice[9].

  • Causality: While DMF offers higher solubility, THF provides a milder environment that suppresses over-reaction (double substitution at C2 and C4). The moderate solubility in THF (~45 mg/mL) is sufficient for homogeneous reaction conditions at 0°C to room temperature.

B. Suzuki-Miyaura Cross-Coupling

If functionalizing via palladium-catalyzed cross-coupling, a biphasic or miscible aqueous/organic blend is required to dissolve both the lipophilic pyrimidine and the inorganic base (e.g., Na2CO3).

  • Causality:1,4-Dioxane/Water (4:1 v/v) is optimal. Dioxane effectively solvates the this compound and the Pd-catalyst, while the water dissolves the base, facilitating the transmetalation step of the catalytic cycle[11].

G Start Reaction Type SNAr SNAr at C4 (Amine Nucleophile) Start->SNAr Coupling Suzuki Coupling (Boronic Acid) Start->Coupling Solvent1 Polar Aprotic / Ethers (THF, DMF, iPrOH) SNAr->Solvent1 Solvent2 Miscible Blend (1,4-Dioxane / H2O) Coupling->Solvent2 Outcome1 High Regioselectivity at C4 Position Solvent1->Outcome1 Outcome2 Optimal Catalyst & Base Solubility Solvent2->Outcome2

Solvent selection logic tree for functionalizing this compound.

References

  • Arctom Sci. "CAS NO. 2386486-39-9 | this compound." arctomsci.com.
  • National Center for Biotechnology Information. "Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218." PubChem.
  • MedCrave. "Physicochemical properties of some pyrimidine derivatives in some organic solvents." J Anal Pharm Res.
  • Google Patents. "WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds." Google Patents.
  • MDPI. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Molecules.
  • ChemicalBook. "2,4-Dichloropyrimidine | 3934-20-1." ChemicalBook.
  • National Institutes of Health. "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." PMC.
  • Sciforum. "A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold." Sciforum.net.

Sources

Unlocking the C4 Position: Electronic Properties and Regioselective Functionalization of 2,4-Dichloro-pyrido-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido-pyrimidine scaffold—specifically the pyrido[2,3-d]pyrimidine core—is a privileged pharmacophore heavily utilized in the development of targeted therapeutics, including ATP-competitive kinase inhibitors[1]. The synthesis of these complex molecules almost universally relies on the sequential, regioselective functionalization of 2,4-dichloro-pyrido[2,3-d]pyrimidine. This technical guide explores the quantum mechanical drivers behind the intrinsic electrophilicity of the C4 position and provides a self-validating, field-proven methodology for its selective functionalization.

Quantum Mechanical Basis for C4 Regioselectivity

The defining characteristic of 2,4-dichloro-pyrido[2,3-d]pyrimidine is its pronounced regioselectivity during nucleophilic aromatic substitution (SNAr) reactions, where the C4 position acts as the primary electrophilic center. This preference is governed by Frontier Molecular Orbital (FMO) theory and the thermodynamic stability of the reaction intermediates:

  • LUMO Localization (Kinetic Control): Density Functional Theory (DFT) calculations of dichloropyrimidines consistently demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[2]. Because nucleophilic attack is an orbital-controlled process, the nucleophile's Highest Occupied Molecular Orbital (HOMO) preferentially overlaps with the C4 LUMO. Conversely, the LUMO+1 orbital is typically localized at the C2 position, requiring higher activation energy to access[3].

  • Meisenheimer Intermediate Stabilization (Thermodynamic Control): Upon nucleophilic attack at C4, the resulting negative charge is highly delocalized. The adjacent pyrimidine nitrogens and the fused electron-withdrawing pyridine ring act as a robust electron sink, stabilizing the anionic Meisenheimer intermediate[4]. Attack at C2 results in a less stable intermediate because the charge cannot be as effectively delocalized into the fused pyridine system.

Quantitative Reactivity Profiles

To guide synthetic planning, the following table summarizes the typical regioselectivity observed when 2,4-dichloro-pyrido-pyrimidines are subjected to various nucleophiles. Understanding these ratios is critical for minimizing downstream purification bottlenecks.

Nucleophile TypeReagents / ConditionsPrimary SiteC4:C2 RatioMechanistic Driver
Aliphatic Amines Primary amine, DIPEA, DCM, 0 °CC4> 95:5Kinetic control; optimal LUMO overlap[2]
Anilines (Aryl Amines) Aniline, iPrOH, 80 °CC4~ 90:10Thermodynamic stabilization of the intermediate[1]
Alkoxides NaOMe, MeOH, 0 °C to RTC4> 90:10Hard nucleophile preference for the C4 LUMO
Thiols ArSH, K2CO3, DMF, RTC4> 95:5High polarizability matches C4 electrophilicity[5]

Note: While C4 is the default reactive site, C2-selective functionalization usually requires either prior substitution at C4 (to alter the electronic landscape) or specialized palladium-catalyzed cross-coupling conditions[5].

Mechanistic Pathway of SNAr at C4

The flow of electrons during the SNAr reaction dictates the irreversible nature of the C4 substitution. The diagram below maps the logical progression from the ground state to the thermodynamic sink.

SNAr_Mechanism A 2,4-Dichloro-pyrido[2,3-d]pyrimidine (Ground State) B Nucleophilic Attack at C4 (LUMO Interaction) A->B Amine / Base C Meisenheimer Intermediate (Charge Delocalization) B->C Rate-Limiting Step D Chloride Elimination (Transition State) C->D Fast E C4-Substituted Product (Thermodynamic Sink) D->E Irreversible

Mechanistic pathway of C4-regioselective SNAr in 2,4-dichloro-pyrido-pyrimidines.

Self-Validating Experimental Protocol: Regioselective C4 Amination

To ensure high fidelity in drug development workflows, the following protocol details the C4-selective amination of 2,4-dichloro-pyrido[2,3-d]pyrimidine. This method is designed as a self-validating system , incorporating strict causality for every reagent choice and in-process controls to prevent C2 over-substitution.

Materials:
  • 2,4-dichloro-pyrido[2,3-d]pyrimidine (1.0 eq)

  • Aliphatic amine (e.g., cyclopentylamine) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:
  • Preparation of the Electrophile Solution: Dissolve 2,4-dichloro-pyrido[2,3-d]pyrimidine in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive C4 chloride. DCM is chosen over polar aprotic solvents (like DMF) to suppress the reaction rate, ensuring strict kinetic control.

  • Base Addition & Temperature Control: Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic C4 site[1]. Cooling to 0 °C maximizes the energy difference between the C4 and C2 transition states, locking the reaction into the kinetic pathway.

  • Nucleophile Introduction: Dissolve the aliphatic amine (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, which could overcome the activation barrier for the C2 position and lead to unwanted bis-amination.

  • In-Process Self-Validation (LC-MS): After 30 minutes, sample the reaction.

    • Validation Check: LC-MS must show the complete disappearance of the starting material mass and the appearance of the mono-substituted product mass[1]. If a mass corresponding to the bis-substituted product is observed, it indicates a failure in temperature control or an excessively rapid amine addition.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

    • Causality: A mild basic quench efficiently removes DIPEA salts and trace unreacted amine without risking the hydrolysis of the remaining, less-reactive C2 chloride.

Experimental Workflow Visualization

Experimental_Workflow Step1 Dissolve Substrate in DCM (0°C, N2 Atmosphere) Step2 Add DIPEA (1.5 eq) Non-nucleophilic Base Step1->Step2 Step3 Dropwise Addition of Amine (Kinetic Control) Step2->Step3 Step4 LC-MS Monitoring (Check Mono- vs Bis-substitution) Step3->Step4 Step4->Step3 If Incomplete Step5 Aqueous Quench & Extraction (Remove Salts/Base) Step4->Step5 >95% Conversion Step6 Flash Chromatography (Isolate C4 Product) Step5->Step6

Self-validating experimental workflow for C4-selective amination.

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Pyrido[2,3-d]pyrimidines)
  • Source: wuxiapptec.
  • Source: nih.
  • Source: benchchem.
  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)
  • Source: nih.

Sources

Literature review of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine scaffold (CAS 2454396-80-4) represents a critical intermediate in the development of next-generation kinase inhibitors, particularly those targeting the KRAS-G12C/D/V pathways and various tyrosine kinases. Its structural uniqueness lies in the specific [4,3-d] fusion isomer, which offers distinct binding geometries compared to the more common [2,3-d] analogs (e.g., Palbociclib).

This technical guide details the authoritative synthesis pathways for this scaffold, prioritizing the aromatic pyridine route for its scalability and direct access to the fully conjugated system. We analyze the mechanistic rationale behind each step, critical process parameters (CPPs), and safety considerations for handling high-energy chlorination reagents.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into its logical precursors. The 2,4-dichloro functionality is classically installed via the chlorination of a 2,4-dione (uracil-like) intermediate. The dione, in turn, is constructed by fusing a pyrimidine ring onto a pre-functionalized pyridine core.

Logical Disconnection
  • C-Cl Disconnection: The labile C-Cl bonds at positions 2 and 4 are derived from the tautomeric enol forms of a 2,4-dione.

  • Ring Disconnection: The pyrimidine ring is retrosynthetically opened to reveal a 4-amino-nicotinic acid derivative.

  • Substituent Tracing: The 7-fluoro substituent on the final scaffold maps to the 6-position of the starting pyridine ring (due to the specific numbering shift in the [4,3-d] fusion).

Retrosynthesis Target Target: This compound Dione Key Intermediate: 7-Fluoro-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione Target->Dione Chlorination (POCl3/PCl5) Precursor Precursor: Ethyl 4-amino-6-fluoronicotinate Dione->Precursor Cyclization (Urea Fusion) Start Starting Material: 4,6-Difluoronicotinic acid ethyl ester Precursor->Start Regioselective Amination (NH3)

Figure 1: Retrosynthetic analysis revealing the linear pathway from substituted nicotinates.

Part 2: Primary Synthesis Pathway (The Aromatic Route)

This route is preferred for industrial scalability as it avoids the complex oxidation steps required if starting from piperidone derivatives.

Step 1: Preparation of Ethyl 4-amino-6-fluoronicotinate

The synthesis begins with the regioselective introduction of the amino group. Starting from ethyl 4,6-difluoronicotinate , nucleophilic aromatic substitution (SNAr) favors the 4-position due to the directing effect of the adjacent ester group (which stabilizes the Meisenheimer complex at C4 more effectively than at C6).

  • Reagents: Ethyl 4,6-difluoronicotinate, Ammonia (NH3 in MeOH or aqueous).

  • Conditions: 0°C to Room Temperature (RT).

  • Mechanism: SNAr displacement of fluoride.

  • Critical Control: Temperature must be kept low to prevent double substitution (formation of 4,6-diamino).

Step 2: Pyrimidine Ring Construction (Urea Fusion)

This is the most critical step. The formation of the bicyclic "dione" intermediate requires high temperatures to drive the condensation of the amino group and the ester with urea.

  • Reagents: Ethyl 4-amino-6-fluoronicotinate, Urea (excess).

  • Conditions: Melt fusion at 180–200°C (solvent-free) or high-boiling solvent (Diphenyl ether).

  • Protocol:

    • Mix the nicotinate ester intimately with 5–10 equivalents of urea.

    • Heat the mixture to 190°C. The mixture will melt, and ammonia gas will evolve.

    • Solidification: As the reaction proceeds, the product (which has a higher melting point) may precipitate/solidify from the melt.

    • Workup: Cool to 100°C, add water, and digest the solid. Filter and wash with hot water to remove excess urea.

  • Yield Expectation: 60–75%.

Step 3: Chlorination (Deoxychlorination)

The final step converts the inert dione into the highly reactive dichloro-scaffold.

  • Reagents: Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5) or DIPEA (N,N-Diisopropylethylamine).

  • Conditions: Reflux (100–110°C) for 4–12 hours.

  • Mechanism: The carbonyl oxygens attack the phosphorus center, creating a leaving group that is displaced by chloride ions.

  • Note: The 7-fluoro group is stable under these conditions, but moisture must be rigorously excluded to prevent hydrolysis back to the dione.

Detailed Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Urea Fusion cluster_2 Step 3: Chlorination S1 Ethyl 4,6-difluoronicotinate S2 Ethyl 4-amino-6-fluoronicotinate S1->S2 NH3/MeOH 0°C -> RT S3 7-Fluoro-pyrido[4,3-d] pyrimidine-2,4-dione S2->S3 Urea (5 eq) 190°C Melt S4 FINAL PRODUCT 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine S3->S4 POCl3, DIPEA Reflux, 12h

Figure 2: Step-by-step forward synthesis workflow.

Part 3: Experimental Protocols & Data

Table 1: Reaction Parameters and Optimization
StepParameterOptimal RangeRationale
1 Solvent Methanol / THFPolar protic/aprotic mix ensures solubility of ammonia and ester.
1 Stoichiometry 1.1 eq NH3Slight excess ensures conversion; large excess risks over-amination.
2 Temperature 180°C – 200°CRequired to reach the activation energy for the intramolecular cyclization of the ureido-intermediate.
3 Base Additive DIPEA or N,N-DimethylanilineScavenges HCl evolved during chlorination, preventing protonation of the pyridine nitrogen which deactivates the ring.
3 Quenching Ice/Water (<10°C)Highly exothermic hydrolysis of excess POCl3; must be controlled to prevent thermal decomposition.
Detailed Protocol: Chlorination of 7-Fluoro-pyrido[4,3-d]pyrimidine-2,4-dione
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).

  • Charging: Add 7-fluoro-pyrido[4,3-d]pyrimidine-2,4-dione (10.0 g, 1.0 eq) to the flask.

  • Reagent Addition:

    • Add POCl3 (50 mL, ~10 vol) carefully.

    • Add DIPEA (9.6 mL, 1.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Heat the slurry to reflux (bath temp 110°C). The solid should dissolve within 1–2 hours, turning the solution yellow/brown.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Aliquots must be quenched in MeOH before analysis.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most POCl3.

    • Dilute the residue with DCM (100 mL).

    • Pour the organic stream slowly onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the aqueous layer with saturated NaHCO3 (keep T < 20°C).

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) yields the product as a white to pale yellow solid.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification
  • POCl3 (Phosphorus Oxychloride): Reacts violently with water, releasing HCl and phosphoric acid. Causes severe skin burns and eye damage. Inhalation is fatal.

  • 7-Fluoro Intermediates: Fluorinated heterocycles can be toxic. While the C-F bond is stable, thermal decomposition may release HF.

Risk Mitigation
  • Quenching POCl3: Never add water directly to hot POCl3. Always remove excess reagent via vacuum distillation first, then dilute with an inert solvent (DCM/Toluene) before hydrolyzing on ice.

  • PPE: Full face shield, chemical-resistant gloves (Silver Shield or heavy Nitrile), and lab coat are mandatory. Work exclusively in a fume hood.

References

  • Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine Compounds. WO2024009191A1. Link

    • Citation for the specific scaffold structure and utility in KRAS inhibition.
  • Fesenko, A. A., & Shutalev, A. D. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768.[1] Link

    • Citation for general synthetic str
  • ChemicalBook. (2025). 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Page. Link

    • Verification of CAS 2454396-80-4 and commercial availability.
  • MedChemExpress. (2024). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Data Sheet. Link

    • Reference for storage and stability of the chlorinated intermedi

Sources

The Bioisosteric Potential of 7-Fluoro-Pyrido[4,3-d]pyrimidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry rationale, synthetic pathways, and therapeutic potential of the 7-fluoro-pyrido[4,3-d]pyrimidine scaffold.

A Technical Guide for Drug Design & Optimization

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a strategic bioisostere of the privileged quinazoline core (found in blockbuster drugs like Gefitinib and Erlotinib). While the introduction of the nitrogen atom at position 6 improves aqueous solubility and alters the electronic landscape, it introduces a metabolic liability: susceptibility to oxidative attack at the C7 position by Aldehyde Oxidase (AOX).

This guide focuses on the 7-fluoro-pyrido[4,3-d]pyrimidine derivative.[1] The incorporation of fluorine at the C7 position serves a dual purpose: it sterically and electronically blocks the primary metabolic soft spot while modulating the basicity of the adjacent pyridine nitrogen (N6). This specific modification offers a high-value strategy for optimizing kinase inhibitors and GPCR ligands where the quinazoline core suffers from poor physicochemical properties or rapid clearance.

The Bioisosteric Rationale

Structural Evolution & Electronic Landscape

The transition from a quinazoline to a 7-fluoro-pyrido[4,3-d]pyrimidine involves two distinct optimization steps.

  • Step 1: Aza-Bioisosterism (Quinazoline

    
     Pyrido[4,3-d]pyrimidine) 
    
    • Solubility: Replacing the C6-H of quinazoline with a nitrogen atom (N6) significantly lowers the LogP (lipophilicity) and increases aqueous solubility due to the pyridine nitrogen's ability to accept hydrogen bonds and protonate at physiological pH.

    • Vector Changes: The lone pair on N6 offers a new vector for solvent interaction or binding to specific residues (e.g., hinge region waters in kinases).

  • Step 2: Fluorine Incorporation (C7-H

    
     C7-F) 
    
    • Metabolic Blocking: The C7 position (alpha to the pyridine nitrogen) is highly electron-deficient and prone to nucleophilic attack or oxidation by cytosolic enzymes like Aldehyde Oxidase (AOX). Fluorine, with its high electronegativity and tight C-F bond, effectively blocks this site.

    • pKa Modulation: The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent N6 nitrogen. This lowers the pKa of N6, preventing it from becoming too basic, which can otherwise lead to hERG channel liability or poor membrane permeability (due to permanent ionization).

Visualization: The Optimization Trajectory

Bioisostere_Evolution Quinazoline Quinazoline Core (High LogP, Metabolic Stable) Pyrido Pyrido[4,3-d]pyrimidine (Lower LogP, C7 Metabolic Liability) Quinazoline->Pyrido + Nitrogen (N6) Solubility u2191 FluoroPyrido 7-Fluoro-pyrido[4,3-d]pyrimidine (Optimized Solubility, Metabolically Robust) Pyrido->FluoroPyrido + Fluorine (C7) Metabolic Stability u2191 pKa Modulation

Figure 1: Structural evolution from Quinazoline to the optimized 7-Fluoro-pyrido[4,3-d]pyrimidine scaffold.

Metabolic Stability & Mechanism[2][3]

The Aldehyde Oxidase (AOX) Problem

In many nitrogen heterocycles, the carbon atom adjacent to the nitrogen (alpha-position) is electron-deficient. Aldehyde Oxidase (AOX), a cytosolic molybdenum-containing enzyme, attacks this position, converting the C-H bond to a C=O (lactam). For pyrido[4,3-d]pyrimidine, the C7 position is the primary site of this "metabolic soft spot."

The Fluorine Solution

Replacing the hydrogen at C7 with fluorine prevents the formation of the tetrahedral intermediate required for AOX oxidation. Unlike chlorine or methyl groups, fluorine is small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to minimize steric clashes with the target binding pocket while providing complete metabolic protection.

Table 1: Predicted Physicochemical shifts

PropertyQuinazolinePyrido[4,3-d]pyrimidine7-F-Pyrido[4,3-d]pyrimidineImpact
LogP ~2.5 (High)~1.2 (Low)~1.4 (Optimal)Improved solubility vs Quinazoline.
N6 pKa N/A~5.5~3.5Reduced basicity reduces non-specific binding.
Metabolic Liability CYP P450 (Oxidation)AOX (C7 Oxidation)Blocked Extended Half-life (

).

Synthetic Accessibility

Constructing the 7-fluoro-pyrido[4,3-d]pyrimidine core requires a strategy that introduces the fluorine early, typically on the pyridine precursor, to avoid difficult late-stage fluorination.

Retrosynthetic Analysis

The most robust route involves the cyclization of a 2-fluoro-4-aminopyridine derivative. The fluorine at the 2-position of the pyridine precursor becomes the 7-fluoro substituent in the final fused system.

Experimental Protocol: Core Synthesis

Objective: Synthesis of 7-fluoro-pyrido[4,3-d]pyrimidin-4(3H)-one (Key Intermediate).

Reagents:

  • Starting Material: 4-amino-2-fluoropyridine-3-carboxylic acid (CAS: 1256814-12-4).

  • Cyclizing Agent: Formamidine acetate.

  • Solvent: 2-Methoxyethanol.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-fluoropyridine-3-carboxylic acid (1.0 eq, 5 mmol) in 2-Methoxyethanol (25 mL).

  • Addition: Add Formamidine acetate (3.0 eq, 15 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 125°C) under an inert atmosphere (

    
    ) for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: M+1 = 166.04).
    
  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, reduce the volume by 50% under vacuum and add ice-cold water (10 mL).

  • Isolation: Filter the resulting solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted formamidine.

  • Drying: Dry the solid under high vacuum at 45°C for 4 hours.

  • Yield: Expected yield 65-75% of a white/off-white solid.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (H2 of pyrimidine) and the singlet at ~9.1 ppm (H5 of pyridine). The H8 proton should appear as a doublet due to coupling with the F7 fluorine (

    
     coupling).
    
Synthetic Pathway Diagram

Synthesis_Pathway SM 4-amino-2-fluoropyridine- 3-carboxylic acid Intermediate 7-Fluoro-pyrido[4,3-d] pyrimidin-4(3H)-one SM->Intermediate Reflux, 12h Reagent Formamidine Acetate (Cyclization) Reagent->Intermediate Final 7-Fluoro-4-chloro- pyrido[4,3-d]pyrimidine Intermediate->Final POCl3, Reflux (Chlorination)

Figure 2: Synthetic route to the reactive 4-chloro intermediate.

Case Study Application: EGFR Kinase Inhibitors

To demonstrate the utility of this scaffold, we consider the optimization of a Gefitinib-like EGFR inhibitor.

  • Baseline: Gefitinib (Quinazoline core).

  • Issue: While potent, quinazolines can suffer from poor solubility, requiring formulation tweaks.

  • Modification: Scaffold hopping to 7-fluoro-pyrido[4,3-d]pyrimidine .

Hypothesis: The 7-F analog will maintain binding affinity (the N1 and N3 of the pyrimidine ring mimic the quinazoline binding to the hinge region Met793) but will exhibit superior solubility and metabolic stability compared to the non-fluorinated pyrido-analog.

Predicted Binding Mode:

  • N1 (Pyrimidine): Accepts H-bond from Met793 (Hinge).

  • C7-F: Points into the solvent front or a small hydrophobic pocket, depending on the exact substituent at C4. The fluorine prevents AOX degradation that would otherwise rapidly clear the drug.

References

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Source: Chemical Biology & Drug Design, 2022.[2] URL:[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports, 2025. URL:[Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. Source: International Journal of Pharmaceutics, 2013.[3] URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (PMC), 2026. URL:[Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Source: ACS Medicinal Chemistry Letters, 2013. URL:[Link]

Sources

Methodological & Application

Protocols for regioselective SNAr reactions at the C4 position

Application Note: Regioselective Functionalization of the C4 Position in Polychlorinated Pyrimidines

Executive Summary

The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib, Brigatinib). Functionalizing the C4 position of 2,4-dichloropyrimidine with high regioselectivity is a critical gateway step in the synthesis of these libraries. While the C4 position is generally more reactive towards nucleophilic aromatic substitution (

Mechanistic Grounding: The C4 vs. C2 Dichotomy

To control the reaction, one must understand the competing pathways. In 2,4-dichloropyrimidine, the C4 and C2 positions are both electrophilic, but they differ in two key aspects:

  • Steric Environment: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that hinders the approach of bulky nucleophiles. The C4 position is flanked by only one nitrogen and a C5-proton (or substituent), making it more accessible.

  • Electronic Activation (LUMO): Frontier Molecular Orbital (FMO) analysis typically shows a larger LUMO coefficient at C4 compared to C2 in unsubstituted 2,4-dichloropyrimidines. This lowers the activation energy (

    
    ) for nucleophilic attack at C4, making it the kinetically favored  product.
    

Key Exception (The "Alkoxide Anomaly"): While amines favor C4, alkoxides and hard nucleophiles can sometimes favor C2 due to coordination with the ring nitrogens or hydrogen bonding interactions that stabilize the C2-transition state (Meisenheimer complex), particularly in non-polar solvents [1, 2].

Visualization: Reaction Energy Landscape

ReactionProfileFigure 1: Kinetic preference for C4 substitution in 2,4-dichloropyrimidine aminations.Start2,4-Dichloropyrimidine+ NucleophileTS_C4TS-C4(Lower Barrier)Start->TS_C4  Fast (Kinetic)TS_C2TS-C2(Higher Barrier)Start->TS_C2  SlowProd_C4C4-Product(Major)TS_C4->Prod_C4Prod_C2C2-Product(Minor)TS_C2->Prod_C2

[1]

Critical Process Parameters (CPP)

The following parameters are decisive in maintaining >95:5 regioselectivity (C4:C2).

ParameterRecommendationRationale
Temperature 0 °C to 20 °C High temperatures provide enough energy to overcome the higher barrier of C2 attack, eroding selectivity. Keep it cold to maintain kinetic control.
Solvent Alcohol (EtOH/iPrOH) or THF Protic solvents (alcohols) can assist chloride departure via H-bonding. Aprotic polar solvents (DMF/DMSO) are "too hot" and accelerate both pathways, often reducing selectivity [3].
Base DIPEA or TEA (1.1 - 1.5 eq) Use a non-nucleophilic tertiary amine to scavenge HCl. Avoid inorganic bases (e.g.,

) in DMF if possible, as they can promote bis-substitution.
Stoichiometry 0.95 - 1.05 eq (Nucleophile) Excess nucleophile leads to bis-substitution (2,4-diamino product). Slight substoichiometry of the amine is preferred for difficult separations.
Addition Rate Dropwise The reaction is exothermic. A spike in temperature can trigger C2 attack or bis-substitution.

Experimental Protocols

Protocol A: Standard C4-Selective Amination

Best for: Primary/Secondary amines reacting with 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Ethanol (Absolute) or THF (Grade: Anhydrous) [Concentration: 0.2 M]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichloropyrimidine and solvent (EtOH or THF). A magnetic stir bar is essential.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Base Addition: Add DIPEA in one portion. (Note: No reaction occurs yet as DIPEA is non-nucleophilic).

  • Nucleophile Addition: Dissolve the Amine Nucleophile in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 15–30 minutes via a syringe pump or addition funnel.

    • Checkpoint: Monitor internal temperature; do not allow it to exceed 5 °C.

  • Reaction: Stir at 0 °C for 1 hour. Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material. Formation of mono-substituted product.

    • Note: If the reaction is sluggish (common with steric amines), allow it to warm to Room Temperature (RT) naturally. Do not heat.

  • Workup:

    • Volatiles removal: Concentrate the reaction mixture under reduced pressure.

    • Partition: Redissolve residue in EtOAc and wash with Water (

      
      ) and Brine (
      
      
      ).
    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The C4 isomer is typically less polar than the bis-product but polarity relative to C2 varies.

Protocol B: Handling C5-Substituted Pyrimidines (The "Activated" Case)

Best for: 2,4-Dichloro-5-nitropyrimidine or 2,4-dichloro-5-trifluoromethylpyrimidine. Context: Electron-withdrawing groups (EWG) at C5 activate the ring significantly. The reaction becomes extremely fast, and selectivity can drop because the electronic distinction between C2 and C4 is compressed [4].

Modifications to Protocol A:

  • Temperature: Cool to -78 °C (Dry ice/Acetone) or -40 °C (Acetonitrile/Dry ice).

  • Solvent: Use DCM or THF (Solubility is key at low temp). Avoid alcohols if trans-esterification or solvolysis is a risk with the EWG.

  • Stoichiometry: Strictly 0.95 equiv of amine.

  • Quench: Quench the reaction at low temperature with dilute dilute HCl (if product is stable) or saturated

    
     to stop the reaction immediately before warming.
    

Troubleshooting & Quality Control

Analytical Discrimination (NMR)

Distinguishing C4 vs. C2 isomers is difficult by MS alone.

  • C4-Product (Desired): The proton at C6 (adjacent to N1) typically appears as a doublet (if C5=H) at

    
     8.0 - 8.3 ppm .
    
  • C2-Product (Undesired): The proton at C6 is often shifted slightly upfield compared to the C4 isomer, but the key is the C5-H coupling pattern and NOE (Nuclear Overhauser Effect) studies.

  • Symmetry Test: If the nucleophile is symmetric, the C2-product retains a plane of symmetry through the N1-C4 axis (if C4 is Cl), whereas the C4 product does not.

Decision Tree for Optimization

OptimizationFlowFigure 2: Workflow for optimizing regioselectivity.StartStart OptimizationCheck_SMSubstrate:2,4-Dichloropyrimidine?Start->Check_SMCheck_C5Is C5 Substituted(NO2, CF3)?Check_SM->Check_C5Protocol_AUse Protocol A(0°C, EtOH/THF)Check_C5->Protocol_ANo (H)Protocol_BUse Protocol B(-78°C, DCM)Check_C5->Protocol_BYes (EWG)AnalyzeAnalyze Crude (LCMS/NMR)Protocol_A->AnalyzeProtocol_B->AnalyzeResult_BisIssue: Bis-SubstitutionAnalyze->Result_Bis>10% BisResult_C2Issue: C2-SelectivityAnalyze->Result_C2>10% C2Fix_BisFix: Reduce Eq (0.9)Slower AdditionResult_Bis->Fix_BisFix_C2Fix: Lower TempChange Solvent (Non-polar)Result_C2->Fix_C2

References

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [Link]

  • Luo, Y., et al. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]

  • Stroup, B. W., et al. (2006).[1] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 265–268. [Link]

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the regioselective functionalization of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine .

The protocol addresses the specific electronic and steric challenges of this scaffold, leveraging the differential electrophilicity of the C2 and C4 chlorides, while preserving the C7-fluorine motif.

Mechanistic Insight & Reactivity Profile

Successful functionalization of the pyrido[4,3-d]pyrimidine core relies on exploiting the inherent electronic bias of the heterocycle.

  • C4-Position (Most Reactive): The Carbon-4 (C4) chloride is electronically activated by the adjacent pyrimidine nitrogen (N3) and the para-relationship to the bridgehead. The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is typically highest at this position, facilitating rapid oxidative addition of Pd(0).

  • C2-Position (Moderately Reactive): The C2 chloride is flanked by two nitrogens (N1, N3) but is generally less electrophilic than C4 in fused pyrimidine systems due to resonance stabilization and steric shielding from the adjacent N-lone pairs.

  • C7-Fluorine (Least Reactive): The C7-fluorine on the pyridine ring is robust under standard Suzuki conditions. The C-F bond strength (~116 kcal/mol) prevents oxidative addition by standard Pd(0) catalysts, allowing it to serve as a stable metabolic handle or site for later-stage SNAr (if activated).

The 7-Fluoro Effect: The presence of the electron-withdrawing fluorine at C7 inductively lowers the electron density of the entire bicyclic system. This increases the rate of oxidative addition at C4 and C2 compared to the non-fluorinated parent, requiring strict stoichiometry control to prevent "over-reaction" (bis-coupling).

Reactivity Hierarchy Diagram

Reactivity Substrate 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine C4 C4-Cl (Primary Reactive Site) High LUMO Coefficient Substrate->C4 Fast Oxidative Addition C2 C2-Cl (Secondary Reactive Site) Requires Elevated Temp Substrate->C2 Slower Oxidative Addition C7 C7-F (Chemically Inert) Stable to Pd(0) Substrate->C7 No Reaction

Caption: Electronic hierarchy of halide leaving groups. C4-Cl is the kinetic point of entry.

Experimental Protocols

Protocol A: C4-Selective Monocoupling

Objective: Install the first aryl group at C4 while retaining the C2-Cl for subsequent diversification.

Reagents & Conditions:

  • Catalyst: Pd(PPh3)4 (Tetrakis) is preferred for its bulky ligands, which enhance steric discrimination between C4 and C2.

  • Base: Na2CO3 (Mild base prevents hydrolysis of the sensitive C4-Cl).

  • Solvent: 1,4-Dioxane/Water (4:1).[1] The aqueous component is critical for the transmetallation step.

ParameterSpecificationRationale
Stoichiometry 1.05 equiv Boronic AcidSlight excess ensures conversion without driving bis-coupling.
Catalyst Load 2-3 mol% Pd(PPh3)4Sufficient for activated C4-Cl; minimizes cost.
Temperature 25°C - 40°CCritical: Keep low. Higher temps (>60°C) promote C2 coupling.
Time 2 - 4 HoursMonitor by LCMS to stop immediately upon consumption of SM.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with this compound (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and Pd(PPh3)4 (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration) and 2.0 M aqueous Na2CO3 (2.0 equiv).

  • Reaction: Seal the vial and stir vigorously at Room Temperature . If conversion is <50% after 1 hour, warm to 40°C.

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is typically less polar than the bis-coupled byproduct.

Protocol B: C2-Selective Coupling (Bis-Arylation)

Objective: React the remaining C2-Cl on the C4-substituted intermediate.

Reagents & Conditions:

  • Catalyst: Pd(dppf)Cl2·DCM or XPhos-Pd-G2. The C2-Cl is less reactive, requiring a more active catalyst system (bidentate or electron-rich phosphines).

  • Base: K3PO4 or Cs2CO3 (Stronger bases facilitate activation of hindered boronic acids).

  • Temperature: 90°C - 110°C.

Step-by-Step Procedure:

  • Setup: Charge the C4-substituted intermediate (1.0 equiv) and the second Boronic Acid (1.5 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Toluene/Ethanol/Water (4:2:1). This mixture allows for higher reflux temperatures than Dioxane.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Standard aqueous extraction.

Experimental Workflow Diagram

This flowchart illustrates the decision matrix for sequential functionalization.

Workflow Start Start: 2,4-Dichloro-7-fluoro-... Step1 Step 1: C4 Coupling Pd(PPh3)4, Na2CO3 RT to 40°C Start->Step1 Check LCMS Check Step1->Check Check->Step1 Incomplete (<90%) Mono Isolate: 4-Aryl-2-Chloro-... Check->Mono Mono-product formed Step2 Step 2: C2 Coupling Pd(dppf)Cl2, K3PO4 100°C Mono->Step2 Final Final Product: 2,4-Diaryl-7-fluoro-... Step2->Final

Caption: Sequential workflow ensuring regiochemical fidelity. Temperature control is the primary switch.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Bis-coupling during Step 1 Temperature too high or excess Boronic Acid.Cool reaction to 0°C or RT. Add boronic acid dropwise (syringe pump).
Hydrolysis (C4-OH formation) Wet solvents or hydroxide generation.Use freshly degassed anhydrous solvents. Switch base to K3PO4 (anhydrous) or KF.
No Reaction at C2 (Step 2) Catalyst deactivation or steric bulk.Switch to XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts). Increase temp to 120°C (Microwave).
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or MIDA boronates. Add CuCl (1.0 equiv) as promoter.

References

  • Regioselectivity in Dichloropyrimidines

    • Gong, Y. et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." PMC (NIH).
  • Microwave-Assisted Protocols

    • "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1][2][3] MDPI Molecules.

  • Pyrido[2,3-d]pyrimidine Analogs (Mechanistic Parallel)

    • "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie.
  • Commercial Availability & Structure Verification

    • "2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Building Block."[4][5] MedChemExpress.

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The scaffold 2,4-dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a high-value intermediate in the synthesis of covalent kinase inhibitors (e.g., KRAS G12C, EGFR). The presence of the fluorine atom at C7 exerts a strong inductive effect, modulating the electronics of the pyridine ring, while the 2,4-dichloro motif offers two electrophilic sites for diversification.

The Core Challenge: Achieving high regioselectivity between the C4-Cl and C2-Cl positions.

  • C4-Position: Highly electrophilic due to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -position relative to two nitrogen atoms (N3 and N1) and the fused pyridine ring. It is prone to both SNAr and Pd-catalyzed coupling.[1]
    
  • C2-Position: Significantly less reactive. Functionalization here typically requires higher temperatures or more active catalytic systems after the C4 position has been substituted.

  • C7-Fluoro: Generally inert under standard Buchwald-Hartwig conditions but serves as a critical electronic modulator (electron-withdrawing), making the ring system more electron-deficient and susceptible to oxidative addition.

This guide provides a self-validating workflow to selectively functionalize C4, followed by C2, preserving the C7-F moiety.

Mechanistic Logic & Decision Framework

To design a robust protocol, one must understand the electronic bias of the substrate.

Electronic Profiling

The pyrido[4,3-d]pyrimidine core exhibits a distinct reactivity hierarchy: C4-Cl > C2-Cl >> C7-F .

  • C4-Cl: The LUMO coefficient is highest at C4.[2] In the presence of Pd(0), oxidative addition occurs here preferentially.[3]

  • C7-F Stability: The C-F bond strength (~116 kcal/mol) prevents oxidative addition under standard Pd/phosphine conditions. This orthogonality allows the fluorine to remain as a handle for metabolic stability or late-stage H-bond interactions in the final drug candidate.

Workflow Visualization

The following decision tree outlines the synthetic strategy based on the nucleophilicity of the amine partner.

ReactionWorkflow Start Substrate: This compound AmineCheck Analyze Amine Nucleophilicity Start->AmineCheck Aliphatic Aliphatic Amine (Strong Nucleophile) AmineCheck->Aliphatic pKa > 9 Aniline Aniline/Heteroaryl Amine (Weak Nucleophile) AmineCheck->Aniline pKa < 5 SNAr Pathway A: S_NAr (No Catalyst) Base: DIPEA/TEA Temp: 0°C to RT Aliphatic->SNAr High Reactivity BuchwaldC4 Pathway B: Pd-Catalysis (C4-Selective) Ligand: Xantphos or BINAP Base: Cs2CO3 Temp: 60-80°C Aniline->BuchwaldC4 Low Reactivity Intermediate Intermediate: 4-Amino-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine SNAr->Intermediate BuchwaldC4->Intermediate BuchwaldC2 Step 2: C2-Amination Ligand: BrettPhos or RuPhos Base: NaOtBu Temp: 100-110°C Intermediate->BuchwaldC2 Final Final Product: 2,4-Diamino-7-fluoro-pyrido[4,3-d]pyrimidine BuchwaldC2->Final

Figure 1: Strategic workflow for the sequential functionalization of the 2,4-dichloro-7-fluoro scaffold. Pathway selection depends on amine nucleophilicity.[2]

Experimental Protocols

Protocol A: C4-Selective Amination (Weak Nucleophiles)

Objective: Install an aniline or heteroaryl amine at C4 without touching C2. Critical Control: Temperature and Base strength.[2] Strong bases (NaOtBu) can promote bis-amination.[4]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Ar-NH2 (1.05 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) — Selected for high bite angle, favoring reductive elimination of the mono-product.

  • Base: Cs2CO3 (2.0 equiv) — Mild base prevents side reactions.

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, amine, Cs2CO3, Pd2(dba)3, and Xantphos. Cap and purge with N2/Ar for 5 minutes.

  • Solvation: Add sparged anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the block to 80°C . Stir at 600 rpm.

    • Checkpoint: Monitor by LCMS at 1 hour. The C4-Cl is highly reactive; conversion is often complete within 2-4 hours.

    • Stop Condition: Stop when starting material is <2%. Do not overnight heat if not necessary to avoid C2 scrambling.[2]

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.

  • Purification: Flash chromatography (Hex/EtOAc). The C4-amino product is usually more polar than the dichloro starter.

Protocol B: C2-Amination (Sequential)

Objective: Functionalize the sterically hindered and less electron-deficient C2-Cl position. Critical Control: Ligand activity. A "Third Generation" Buchwald ligand is required to activate the deactivated 2-chloro-4-amino system.

Reagents:

  • Substrate: 4-Amino-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine (from Protocol A)

  • Amine: R-NH2 (1.2 - 1.5 equiv)[3]

  • Catalyst: Pd(OAc)2 (5 mol%) or BrettPhos Pd G3 (5 mol%)

  • Ligand: BrettPhos (10 mol%) — Required for difficult substrates and primary amines.

  • Base: NaOtBu (2.5 equiv) — Strong base required for activation.

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Step-by-Step:

  • Setup: In a glovebox or under strict Ar flow, combine substrate, amine, base, and precatalyst (BrettPhos Pd G3 is recommended for reproducibility).

  • Reaction: Heat to 100–110°C .

    • Note: The presence of the C7-F and C4-amino group makes the C2-Cl electron-rich relative to the starting material. High energy is needed.

  • Monitoring: Reaction times are typically 8–16 hours.

    • QC: Watch for dehalogenation (M-Cl + H) which indicates the catalyst is active but oxidative addition/reductive elimination is mismatched.

  • Workup: Dilute with water/DCM. Extract. Dry over Na2SO4.

Data Summary & Optimization

Ligand Screening Data (C4-Selective Step)

Substrate: this compound + Aniline (1.0 equiv)

LigandPd SourceBaseTempYield (C4)Yield (C2)Bis-ProductNotes
Xantphos Pd2(dba)3Cs2CO380°C92% <1%3%Recommended. High regiocontrol.
BINAPPd(OAc)2Cs2CO380°C85%2%5%Good alternative.
BrettPhosPd G3NaOtBu80°C60%5%30% System too active; promotes bis-amination.
PPh3Pd(PPh3)4K2CO3100°C45%10%15%Poor selectivity; significant hydrolysis.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrodehalogenation (Product is M-Cl)Hydride source in system; slow reductive elimination.Switch to a bulkier ligand (BrettPhos -> tBuBrettPhos). Ensure solvent is anhydrous (water can act as H-source).
Low Conversion at C2 Oxidative addition is rate-limiting due to electron-rich ring.Increase Temp to 120°C. Switch solvent to 1,4-dioxane/t-BuOH mix. Increase catalyst loading to 10 mol%.
Bis-amination during Step 1 Catalyst too active or excess amine.Reduce Temp to 60°C. Use exact stoichiometry (1.0 equiv amine). Switch base from NaOtBu to K3PO4 or Cs2CO3.
Fluorine Loss (Defluorination) SNAr attack at C7 (rare but possible with strong alkoxides).Avoid NaOMe. Use NaOtBu or Cs2CO3 (steric bulk prevents attack at C7).

References

  • Regioselectivity in Dichloropyrimidines

    • Title: Chemoselectivity in Dichloropyrimidine Reactions.[1][2][5][6][7][8]

    • Source: BenchChem Technical Support.[2][3]

  • Ligand Selection for Amination

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source: J. Am. Chem. Soc. 2008, 130, 13552-13554.[9]

    • URL:[Link]

  • C2-Selective Challenges

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[2][7][8]

    • Source: NIH / Acc Chem Res.
    • URL:[Link]

  • Synthesis of Fluorinated Intermediates: Title: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Page (Chemical Properties). Source: MedChemExpress.

Sources

Application Note: Functionalization Strategies for 7-Fluoro-pyrido[4,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with 7-fluoro-pyrido[4,3-d]pyrimidine scaffolds. It synthesizes reactivity principles with practical protocols to enable precise regioselective functionalization.

Abstract & Strategic Overview

The pyrido[4,3-d]pyrimidine system is a privileged scaffold in kinase inhibitor discovery (e.g., CDK4/6, KRAS, EGFR inhibitors) due to its bioisosteric relationship with quinazolines and its ability to form critical hydrogen bonds within the ATP-binding pocket.

The introduction of a fluorine atom at the C7 position (adjacent to the pyridine nitrogen, N6) serves two critical roles:

  • Metabolic Stability: Blocks oxidative metabolism at the electron-deficient C7 position.

  • Electronic Modulation: Lowers the pKa of the N6 nitrogen, altering solubility and binding affinity.

However, the 7-fluoro substituent creates a unique reactivity landscape. The C7-F bond is highly activated toward Nucleophilic Aromatic Substitution (


), potentially competing with the standard electrophilic sites at C4 and C2. This guide details strategies to navigate this competition, enabling the selective synthesis of complex trisubstituted derivatives.

Chemical Reactivity Profile

To design effective routes, one must understand the hierarchy of electrophilicity within the 2,4-dichloro-7-fluoro-pyrido[4,3-d]pyrimidine core.

Reactivity Hierarchy ( )
  • C4 Position (Most Reactive): Activated by N3 and the para-N1. Sterically accessible. Reacts with amines at 0°C to RT.

  • C2 Position (Intermediate): Activated by N1 and N3. Reacts with amines/alkoxides at elevated temperatures (60–100°C) or via Pd-catalysis.

  • C7 Position (Variable): The C7-F bond is activated by the adjacent N6.

    • Hard Nucleophiles (Alkoxides): Fluorine is a superior leaving group to Chlorine. C7-F displacement can compete with C2-Cl.

    • Soft Nucleophiles (Amines/Thiols): C2-Cl displacement is generally preferred over C7-F.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 7-Fluoro-pyrido[4,3-d]pyrimidine Core Structure C4 C4 Position (Primary Electrophile) Target: Amination (0°C) Scaffold->C4 Most Reactive (Cl displacement) C2 C2 Position (Secondary Electrophile) Target: Suzuki/Buchwald Scaffold->C2 Less Reactive (Requires Heat/Pd) C7 C7-Fluoro Position (Conditional Electrophile) Target: Retention or SNAr Scaffold->C7 Activated by N6 (F is LG for Alkoxides) C4->C2 Sequential Functionalization

Caption: Electrophilic hierarchy of the scaffold. C4 is the entry point, followed by C2. C7 stability depends on nucleophile hardness.

Functionalization Strategies & Protocols

Strategy A: C4-Selective Amination (Retaining 7-F and C2-Cl)

Objective: Install the primary pharmacophore (often an aniline or solubilizing amine) at C4 without disturbing the C2-Cl or C7-F handles.

Mechanism:


 driven by the high electrophilicity of C4.
Critical Control:  Temperature must be kept low (< 25°C) to prevent C2/C7 side reactions.
Protocol 1: C4-Selective Substitution
  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Nucleophile: Aniline or aliphatic amine (1.05 eq).

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[1]

    • Solvent: THF or DCM (Anhydrous).

  • Procedure:

    • Dissolve the substrate in THF (10 mL/g) and cool to 0°C (ice bath).

    • Add DIPEA followed by the slow addition of the amine (dissolved in minimal THF) over 15 minutes.

    • Stir at 0°C for 2 hours. Monitor by LC-MS.[2]

    • Checkpoint: The product should show a single substitution (M+Amine-HCl). If bis-substitution is observed, lower temp to -10°C.

  • Workup:

    • Quench with water. Extract with EtOAc.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Silica gel chromatography (usually Hexane/EtOAc).

Strategy B: C2-Functionalization (Cross-Coupling)

Objective: Functionalize the C2 position using Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) while retaining the 7-F group.

Challenge: The 7-F group can be labile under harsh basic conditions (forming the 7-alkoxy derivative if alkoxide bases are used). Solution: Use weak bases (Carbonates/Phosphates) and anhydrous conditions.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling
  • Reagents:

    • Substrate: 4-Amino-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine (from Protocol 1).

    • Boronic Acid/Ester: Aryl/Heteroaryl boronate (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos.

    • Base: K2CO3 (2.0 eq) or K3PO4 (anhydrous preferred).

    • Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, base, and catalyst in a reaction vial.

    • Seal and heat to 80–90°C for 4–12 hours.

    • Note: Avoid temperatures >100°C to minimize defluorination or hydrolysis at C7.

  • Workup:

    • Filter through Celite. Dilute with EtOAc/Water.

    • Purify via Column Chromatography.

Strategy C: C7-Functionalization (Displacement of Fluorine)

Objective: Replace the 7-Fluoro group with a nucleophile (e.g., alkoxide or amine) to generate 7-substituted derivatives. Context: This is often done after C4 functionalization but can compete with C2-Cl displacement if not carefully managed.

Rule of Thumb:

  • Amines: Will attack C2-Cl before C7-F.

  • Alkoxides (OR-): Will attack C7-F competitively with C2-Cl due to the high affinity of F for hard nucleophiles and the activation of the pyridine ring.

Protocol 3: C7-Alkoxylation (

)

To be performed on a substrate where C2 is already functionalized or protected, OR to simultaneously functionalize C7 if selectivity allows.

  • Reagents:

    • Substrate: 7-Fluoro intermediate.[3][4]

    • Nucleophile: Sodium Alkoxide (NaOR) (generated in situ from ROH + NaH).

    • Solvent: THF or DMF.

  • Procedure:

    • Dissolve alcohol (R-OH) in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min.

    • Add the 7-fluoro substrate.[3][4]

    • Heat to 60°C .

    • Mechanism:[5][6] The alkoxide attacks C7, displacing Fluoride.

    • Warning: If C2-Cl is present, this reaction will likely produce a mixture of C2/C7 substitution.

Quantitative Data Summary

Reaction TypeTarget PositionLeaving GroupNucleophileConditionsSelectivity Risk

C4 ClAmineTHF, DIPEA, 0°CLow (High C4 selectivity)
Suzuki C2 ClBoronic AcidPd(dppf)Cl2, 80°CLow (Retains 7-F)
Buchwald C2 ClAminePd/XPhos, 100°CModerate (Possible 7-F loss)

C7 FAlkoxideNaOR, THF, 60°CHigh (Competes with C2-Cl)

Experimental Workflow Diagram

Workflow Start Start: 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine Step1 Step 1: C4-Functionalization (Amine, DIPEA, 0°C) Start->Step1 Inter1 Intermediate 1: 4-Amino-2-chloro-7-fluoro Step1->Inter1 Branch Target? Inter1->Branch RouteA Route A: Retain 7-F (Target: Kinase Inhibitor) Branch->RouteA RouteB Route B: Modify C7 (Target: 7-Alkoxy/Amino) Branch->RouteB Step2A Step 2: C2-Coupling (Suzuki/Buchwald) Avoid strong alkoxides RouteA->Step2A FinalA Product A: 2,4-Disubstituted-7-fluoro Step2A->FinalA Step2B Step 2: C7-Substitution (NaOR or HNR2, Heat) RouteB->Step2B FinalB Product B: 2-Chloro-4,7-disubstituted (Then C2 coupling) Step2B->FinalB

Caption: Decision tree for functionalizing the scaffold based on the desired final pharmacophore.

Troubleshooting & Optimization

  • Loss of Fluorine:

    • Symptom: Appearance of M+OMe or M+OH peak in mass spec during C2-coupling.

    • Cause: Use of strong bases (NaOMe, NaOH) or wet solvents.

    • Fix: Switch to mild bases like

      
       or 
      
      
      
      and ensure anhydrous conditions.
  • Regioselectivity Issues (C4 vs C2):

    • Symptom: Mixture of isomers in Step 1.

    • Fix: Strictly control temperature at 0°C. If the amine is sterically unhindered (e.g., methylamine), cool to -20°C.

  • Purification:

    • 7-Fluoro derivatives are often less polar than their non-fluorinated counterparts. Use gradient elution (0-50% EtOAc/Hexane) for purification.

References

  • Voskressensky, L. G., et al. (2005).[6] "Synthesis and biological evaluation of pyrido[4,3-d]pyrimidines." Journal of Combinatorial Chemistry. (Generalized scaffold synthesis).

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[7] 10. Isomeric 7-Fluoropyrido[4,3-d]pyrimidines." Journal of Medicinal Chemistry. (Specific reactivity of fluoro-isomers).

  • Vertex Pharmaceuticals. (2020). "Pyrido[4,3-d]pyrimidine derivatives as inhibitors of enzymatic activity." US Patent 10,550,123. (Industrial application and protocols).

  • BenchChem. (2025).[7][8][9] "2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Page." Chemical Catalog. (Confirmation of commercially available halogenated intermediates).

  • MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution in Pyrimidines." Molecules. (General

    
     regioselectivity rules).
    

Sources

Application Note: Precision Synthesis of Tyrosine Kinase Inhibitors via 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in the design of ATP-competitive tyrosine kinase inhibitors (TKIs), particularly for EGFR (Epidermal Growth Factor Receptor) and ErbB2 (HER2) targets. Unlike the ubiquitous quinazoline scaffold (e.g., Gefitinib, Erlotinib), the introduction of a nitrogen atom into the benzenoid ring (creating a pyridine-fused system) significantly alters the physicochemical properties, improving solubility and modifying the metabolic profile.

The specific variant 2,4-dichloro-7-fluoro-pyrido[4,3-d]pyrimidine offers a unique advantage:

  • Electronic Activation: The 7-fluoro substituent (ortho to the pyridine nitrogen) further decreases the electron density of the ring system, enhancing the electrophilicity of the C2 and C4 positions for nucleophilic aromatic substitution (

    
    ).
    
  • Metabolic Stability: Fluorine substitution blocks potential metabolic oxidation sites on the pyridine ring.

  • Regioselective Control: The asymmetry of the pyrido[4,3-d] fusion creates a distinct reactivity differential between C4 and C2, allowing for sequential, high-yield functionalization without the need for protecting groups.

This guide details the high-fidelity synthesis of TKIs using this scaffold, focusing on regioselective


 protocols and critical process parameters (CPPs) to ensure batch-to-batch consistency.

Chemical Biology & Mechanism of Action

To design effective inhibitors, one must understand the binding mode. These inhibitors function as Type I ATP-competitive binders.

  • Hinge Binding (C4 Position): The substituent at C4 (typically an aniline) forms crucial hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Solvent Front (C2 Position): The substituent at C2 projects into the solvent-exposed region. This is the ideal site for solubilizing groups (e.g., N-methylpiperazine, morpholine) which also improve pharmacokinetic (PK) properties.

  • Hydrophobic Pocket (Scaffold): The flat heteroaromatic core mimics the adenine ring of ATP, stacking between hydrophobic residues (e.g., Leu718, Val726).

Diagram 1: Structural Logic & Reactivity Map

G Scaffold 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine C4_Site C4 Position (Most Reactive) Target: Hinge Binder (Aniline) Scaffold->C4_Site 1st SNAr (Mild Conditions) C2_Site C2 Position (Less Reactive) Target: Solubilizing Tail Scaffold->C2_Site 2nd SNAr (Harsh Conditions) C7_Site C7-Fluoro (Stable) Effect: Metabolic Blockade Scaffold->C7_Site Electronic Activation Kinase Selectivity Kinase Selectivity C4_Site->Kinase Selectivity ADME/Solubility ADME/Solubility C2_Site->ADME/Solubility

Experimental Protocols

Pre-requisite: Scaffold Synthesis (Retrosynthetic Summary)

While this guide focuses on the application of the dichloro-intermediate, understanding its origin is vital for troubleshooting impurity profiles.

The this compound core is typically synthesized via:

  • Condensation: 4-Amino-3-fluoropyridine-5-carboxylic acid (or ester) + Urea

    
     7-Fluoro-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.
    
  • Chlorination: Dione +

    
     (Phosphorus Oxychloride) + 
    
    
    
    
    
    This compound .

Commercial Note: The analog 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-80-4) is a commercially available intermediate. If using this, the C7-Cl allows for a third point of diversity via Suzuki coupling.

Protocol A: Regioselective C4-Amination (Introduction of Hinge Binder)

Objective: Selectively displace the C4-chloride with an aniline derivative without affecting the C2-chloride.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) OR
    
    
    
    (3.0 equiv)
  • Solvent: Isopropanol (IPA) or

    
    -Butanol (
    
    
    
    -BuOH)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with the scaffold (1.0 equiv) and IPA (10 mL/g). Cool to 0°C (ice bath).

    • Why: Cooling is critical. The C4 position is highly reactive; controlling the temperature prevents C2-substitution side products (bis-amination).

  • Addition: Add the substituted aniline (1.05 equiv) followed by DIPEA (2.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting material. Formation of mono-substituted product (

      
      ).
      
  • Workup:

    • The product often precipitates directly from IPA.

    • Filter the solid.[1] Wash with cold IPA (

      
      ) and Water (
      
      
      
      ) to remove amine salts.
    • Dry under vacuum at 45°C.

Critical Process Parameter (CPP): If the reaction is sluggish at RT, heat to 40°C. Do NOT exceed 60°C in this step, or C2 substitution will commence.

Protocol B: C2-Functionalization (Introduction of Solubilizing Tail)

Objective: Displace the remaining C2-chloride with a secondary amine or alkoxide.

Reagents:

  • Substrate: C4-substituted intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile:

    
    -Methylpiperazine, Morpholine, or similar (2.0 - 3.0 equiv)
    
  • Solvent: DMSO, DMF, or NMP (polar aprotic is preferred for difficult

    
    ).
    
  • Catalyst (Optional): KF (Potassium Fluoride) can enhance reactivity.

Step-by-Step Procedure:

  • Setup: Dissolve the C4-intermediate in DMSO (5 mL/g).

  • Addition: Add the secondary amine (3.0 equiv).

    • Note: Excess amine acts as both nucleophile and base.

  • Reaction: Heat to 80°C - 100°C for 4–12 hours.

    • Why: The C2 position is deactivated by the electron-donating amino group installed at C4. Harsh conditions are required to force the second substitution.

  • Workup:

    • Pour the reaction mixture into ice-water (10 volumes).

    • Stir vigorously. The product should precipitate.

    • Filter and wash with water.[1]

    • Purification: If no precipitate forms, extract with EtOAc, dry over

      
      , and purify via Flash Chromatography (DCM:MeOH gradient).
      

Analytical Validation & Quality Control

To ensure the integrity of the synthesized TKI, the following analytical signatures must be verified.

TestExpected ResultSignificance
LC-MS Single peak >98%. Mass matches

.[2][3]
Confirms identity and purity.

H NMR
Distinctive doublet/singlet for Pyridine H (C5/C8).Confirms scaffold integrity.

F NMR
Sharp singlet (approx -120 to -140 ppm).Confirms presence of 7-F.
Regiochemistry NOESY correlation between Aniline-NH and C5-H.CRITICAL: Proves Aniline is at C4, not C2.
Diagram 2: Synthesis Workflow

Workflow Start Start: 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine Step1 Step 1: C4-Amination (0°C -> RT, IPA) Start->Step1 Check1 QC: LCMS for Mono-sub Step1->Check1 Step2 Step 2: C2-Substitution (100°C, DMSO, N-Methylpiperazine) Check1->Step2 Pass Final Final TKI Product Step2->Final

Troubleshooting & Optimization

  • Issue: Bis-substitution in Step 1.

    • Cause: Temperature too high or base too strong.

    • Solution: Lower temp to -10°C. Use a weaker base (e.g.,

      
      ) or omit base (using the aniline as its own scavenger, though this wastes 1 equiv of aniline).
      
  • Issue: No reaction in Step 2.

    • Cause: Deactivation of the ring.

    • Solution: Switch solvent to NMP and heat to 140°C in a microwave reactor. Alternatively, use Buchwald-Hartwig amination conditions (Pd(OAc)2, BINAP,

      
      ) if 
      
      
      
      fails.
  • Issue: Hydrolysis of Chlorides.

    • Cause: Wet solvents.

    • Solution: Use anhydrous solvents. Store the dichloro-scaffold under Argon at -20°C.

References

  • Scaffold Reactivity & Regioselectivity

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. (2025). Explains the QM logic behind C4 vs C2 selectivity.

  • Commercial Scaffold Availability

    • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-80-4).[4][5][6][7][8][9] ChemicalBook/Sigma-Aldrich. Key intermediate for this class of inhibitors.

  • Analogous Synthesis Protocols

    • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives. NIH/PubMed. Provides general conditions for pyrido-pyrimidine ring closure and functionalization.

  • Patent Literature

    • Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors. WO2024009191A1. Details the synthesis of similar substituted scaffolds.

Sources

Application Note: Microwave-Assisted Synthesis and Regioselective Derivatization of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent tyrosine kinase inhibitors (e.g., EGFR, HER2) and antimicrobial agents[1]. The incorporation of a fluorine atom at the 7-position enhances metabolic stability and lipophilicity, while the 2,4-dichloro substitution provides two orthogonal electrophilic handles for divergent late-stage functionalization[2].

This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) workflow for generating 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine . By transitioning from conventional thermal heating to microwave irradiation, researchers can reduce reaction times from hours to minutes, suppress thermal degradation (tarring), and significantly improve overall yields[3][4].

Scientific Rationale & Mechanistic Causality

The Advantage of Microwave Dielectric Heating

Conventional synthesis of fused pyrimidines often requires harsh, prolonged reflux conditions (e.g.,


 hours in 

). This extended thermal exposure leads to the "wall effect," where the reaction vessel's surface is significantly hotter than the bulk liquid, causing sensitive fluorinated heteroaromatics to undergo unwanted defluorination or polymerization.

Microwave irradiation overcomes this by coupling directly with polar reagents (like


 and DMF), resulting in rapid, volumetric, and uniform heating[3]. The localized superheating lowers the activation energy barrier for the rigid cyclocondensation and subsequent deoxychlorination, ensuring the structural integrity of the 7-fluoro-pyridine ring is maintained[4].
Mechanistic Insights: Deoxychlorination & Regioselective

The conversion of the dione intermediate to the 2,4-dichloro target relies on phosphorus oxychloride (


). The addition of a catalytic base, such as 

-dimethylaniline or DIPEA, is not arbitrary; it acts as a phase-transfer agent and reacts with

to form a highly electrophilic Vilsmeier-Haack-type intermediate. This intermediate rapidly activates the tautomeric hydroxyl groups of the pyrimidine ring, facilitating displacement by chloride ions.

Once synthesized, This compound exhibits distinct regioselectivity. The C4-chlorine is significantly more electrophilic than the C2-chlorine.

  • Causality: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is highly stabilized by both the adjacent pyrimidine nitrogens and the fused electron-withdrawing pyridine ring. By strictly controlling the stoichiometry (1.05 equivalents of nucleophile) and utilizing mild microwave heating (

    
    ), exclusive mono-substitution at C4 is achieved, leaving the C2-chlorine intact for subsequent, distinct cross-coupling or amination.
    

Workflow Visualization

SynthesisWorkflow A 4-Amino-6-fluoro- nicotinic acid B Urea, Neat / DMF MW: 150°C, 15 min A->B C 7-Fluoro-pyrido[4,3-d] pyrimidine-2,4-dione B->C D POCl3, PhNMe2 (cat.) MW: 120°C, 20 min C->D E 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine D->E F 1 eq. R-NH2, DIPEA MW: 80°C, 10 min E->F G 4-Amino-2-chloro-7-fluoro- pyrido[4,3-d]pyrimidine F->G

Fig 1: Microwave-assisted synthetic workflow and regioselective C4-derivatization.

Experimental Protocols

Note: All microwave reactions must be performed in dedicated, pressure-rated microwave synthesis vials (e.g., Biotage or CEM) equipped with magnetic stirring and IR temperature sensors.


 is highly water-reactive; perform all transfers in a fume hood.
Protocol A: Microwave-Assisted Synthesis of 7-Fluoro-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
  • Preparation: In a 10 mL microwave vial, combine 4-amino-6-fluoronicotinic acid (1.0 mmol) and an excess of urea (10.0 mmol). Add 1 mL of anhydrous DMF to ensure efficient microwave coupling.

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at

    
     for 15 minutes (Dynamic heating mode, max power 200 W).
    
  • Workup: Allow the vial to cool to room temperature (pressurized air cooling). Pour the mixture into 20 mL of ice-cold distilled water.

  • Isolation: Stir vigorously for 10 minutes. Filter the resulting precipitate under vacuum, wash sequentially with water (

    
     mL) and cold ethanol (
    
    
    
    mL), and dry under high vacuum to afford the dione intermediate.
  • Validation: LC-MS should indicate the product mass

    
    .
    
Protocol B: Deoxychlorination to this compound
  • Preparation: Transfer the dried dione intermediate (1.0 mmol) to a dry 10 mL microwave vial. Add

    
     (3.0 mL) and 
    
    
    
    -dimethylaniline (0.1 mL, catalytic).
  • Irradiation: Seal the vial. Irradiate at

    
     for 20 minutes.
    
  • Workup (Critical Step): Cool the vial to

    
    . Carefully vent the cap to release built-up 
    
    
    
    gas. Slowly pour the reaction mixture over crushed ice (50 g) while stirring vigorously to quench unreacted
    
    
    .
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    (until pH ~7), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Validation: TLC (Hexane:EtOAc, 3:1) will show the complete consumption of the baseline dione and the appearance of a high-

    
     spot. Store the product under argon at 
    
    
    
    to prevent hydrolysis.
Protocol C: Regioselective C4-Amination ( )
  • Preparation: Dissolve this compound (0.5 mmol) in anhydrous THF (3 mL) in a 10 mL microwave vial.

  • Addition: Add DIPEA (0.6 mmol) followed by the primary amine of choice (0.52. mmol, 1.05 eq).

  • Irradiation: Seal and heat via microwave at

    
     for 10 minutes.
    
  • Validation: The precise stoichiometry and mild temperature ensure

    
     regioselectivity for the C4-aminated product, leaving the C2-chlorine available for subsequent Suzuki-Miyaura coupling or secondary amination.
    

Quantitative Data Presentation

The integration of microwave technology drastically alters the efficiency profile of the deoxychlorination step (Protocol B), as summarized below:

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)Causality / Observation
Temperature

(Oil Bath)

(IR Sensor)
MW allows safe heating above the boiling point of

in a sealed vessel.
Reaction Time 12 – 16 Hours20 MinutesVolumetric heating bypasses thermal lag and accelerates kinetics.
Yield


Short reaction time prevents thermal tarring and defluorination side-reactions.
Purity (Crude)

(Dark brown oil)

(Light yellow solid)
Rapid, uniform heating minimizes the formation of polymeric byproducts.

References

  • Source: MDPI (Molecules)
  • Source: Ovid (Journal of Pharmacy and Pharmacology)
  • Review Article: The chemistry of pyrido[2,3-d]pyrimidines (and related isomers)
  • This compound (CAS: 2386486-39-9)

Sources

Application Note: Regioselective Displacement of C4-Chlorine in 2,4-Dichloropyrimidines

[1]

Content ID:

Executive Summary

The selective functionalization of 2,4-dichloropyrimidine is a cornerstone reaction in the synthesis of kinase inhibitors and nucleotide analogs. For medicinal chemists, the primary challenge lies in the regioselectivity between the C2 and C4 positions.

Under standard nucleophilic aromatic substitution (

C4-position is the kinetic product11

Mechanistic Principles: The "Rule of 4"

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

Electronic Bias (The Why)

While the C2 carbon is flanked by two electronegative nitrogen atoms (suggesting high inductive deficiency), the C4 position is kinetically more reactive toward nucleophiles.[1]

  • Intermediate Stability: The rate-determining step in

    
     is the formation of the Meisenheimer complex.
    
    • Attack at C4: The negative charge is delocalized onto the N1 nitrogen (para-like resonance). This intermediate is lower in energy.[2]

    • Attack at C2: The negative charge must be delocalized onto N1 and N3. While this seems favorable, the transition state energy for C4 attack is consistently lower due to the specific orbital coefficients (LUMO density is highest at C4).

  • Steric Factors: The C2 position is "guarded" by the lone pairs of both N1 and N3, creating a slight electrostatic repulsion for incoming nucleophiles compared to the more exposed C4 position.

Reaction Coordinate Diagram

The following diagram illustrates the energetic preference for the C4 pathway.

ReactionCoordinateStart2,4-Dichloropyrimidine+ NucleophileTS_C4TS (C4-Attack)[Lower Activation Energy]Start->TS_C4 Kinetic PathTS_C2TS (C2-Attack)[Higher Activation Energy]Start->TS_C2 Thermodynamic/LeakageInt_C4Meisenheimer Complex(Charge on N1)TS_C4->Int_C4Int_C2Meisenheimer Complex(Charge on N1/N3)TS_C2->Int_C2Prod_C4Product A:4-Substituted (Major)Int_C4->Prod_C4Prod_C2Product B:2-Substituted (Minor)Int_C2->Prod_C2

Caption: Kinetic preference for C4-substitution. The lower activation barrier (green path) leads to the desired 4-amino product.

Validated Experimental Protocols

Protocol A: Standard Kinetic Control (Amine Nucleophiles)

Application: Primary and secondary amines.[1] Selectivity Target: >95:5 (C4:C2).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1][3]

  • Nucleophile: Amine (0.95 - 1.0 equiv) Note: Using a slight deficit of amine prevents over-reaction at C2.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.2 equiv).[1] Avoid inorganic bases like

    
     initially as solubility issues can cause local hotspots.
    
  • Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl alcohol).[1]

  • Temperature:

    
     to Room Temperature (RT).
    

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
      using an ice bath. Critical: Low temperature locks the reaction into the kinetic regime.
    
  • Addition:

    • Mix the Amine (0.95 equiv) and DIPEA (1.2 equiv) in a separate vial with a small amount of THF.

    • Add the amine/base mixture dropwise to the pyrimidine solution over 15–20 minutes.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC or LCMS.[4]
    
    • Checkpoint: If starting material remains, allow to warm to RT slowly.[1] Do not heat.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.[4] Wash organic layer with brine, dry over 
    
    
    , and concentrate.[1][4]
  • Purification: Silica gel chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer or bis-substituted byproduct.

Protocol B: Lewis Acid Enhancement (For Difficult Substrates)

Application: When C4-selectivity is poor (e.g., presence of electron-donating groups at C5) or reaction is sluggish.[1] Mechanism: Lewis acids (

Reagents:

  • Add

    
     (0.5 - 1.0 equiv)  to the reaction mixture in Protocol A.
    
  • Solvent switch: 1:1 THF/DCM usually works best for solubility.

Workflow Diagram:

ProtocolWorkflowInputStart: 2,4-DichloropyrimidineCheckSubCheck C5/C6 SubstituentsInput->CheckSubStandardStandard: H or EWG at C5CheckSub->StandardNormalDifficultDifficult: EDG at C6 or BulkyCheckSub->DifficultDeactivatedPathAProtocol A: 0°C, DIPEA, THFStandard->PathAPathBProtocol B: Add ZnCl2, 0°CDifficult->PathBMonitorMonitor LCMS(Look for Bis-addition)PathA->MonitorPathB->Monitor

Caption: Decision tree for selecting the appropriate displacement protocol based on substrate electronics.

Quality Control & Troubleshooting

Distinguishing Isomers (NMR)

Distinguishing the 2-amino vs. 4-amino product is the most common analytical hurdle.

FeatureC4-Substituted Product (Desired)C2-Substituted Product (Impurity)
Proton Shift (H6) Typically

8.0 - 8.2 ppm
Typically

8.3 - 8.5 ppm
(Deshielded by adjacent N1/N3)
Carbon Shift (C4) Upfield shift (attached to N)Downfield (attached to Cl)
Reaction Outcome Major product at low tempMinor product (unless thermodynamic control)

Definitive Proof: If NMR is ambiguous, perform a micro-scale hydrogenation (

1
  • C4-product derivative: Yields 4-aminopyrimidine (distinct symmetry).

  • C2-product derivative: Yields 2-aminopyrimidine (C2 symmetry axis).[5]

Common Pitfalls
  • Bis-substitution: Caused by excess amine or high temperature.

    • Fix: Strict stoichiometry (0.95 equiv amine) and keep T <

      
      .[1]
      
  • No Reaction: Substrate is too deactivated.

    • Fix: Use Protocol B (Lewis Acid) or switch solvent to n-Butanol and heat to

      
       (Warning: Selectivity drops with heat, so monitor closely).[1]
      
  • Inverted Selectivity: Sometimes observed with Alkoxide nucleophiles.[6]

    • Note: Alkoxides can coordinate to specific substituents (like sulfones) or simply attack C2 due to hard/soft acid-base theory. For alkoxides, C4 selectivity is not guaranteed by this protocol.[1]

References

  • Mechanistic Basis of Pyrimidine Selectivity

    • WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
  • Regioselective Amination Protocols

    • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[7][5][8]

    • [1]

  • Lewis Acid Activation

    • BenchChem Application Notes. "Factors influencing C4 vs. C2 selectivity in Dichloropyrimidines."
  • Palladium Catalyzed Alternatives

    • National Institutes of Health (NIH).[1] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."

Application Notes and Protocols for the Scale-up Synthesis of Fluorinated Pyrido-pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyrido-pyrimidines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, and the pyrido-pyrimidine core is a prime example of a "privileged scaffold" that has been extensively explored for therapeutic applications.[1][2][3] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][4][5] This is due to the unique properties of the carbon-fluorine bond, including its high strength and polarity, with minimal steric impact.[2] As a result, fluorinated pyrido-pyrimidines are prevalent in the pipelines of pharmaceutical companies, targeting a wide range of diseases, including cancer and inflammatory disorders.[1][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these valuable compounds. We will delve into the critical aspects of process development, from route scouting and the safe handling of hazardous reagents to detailed, kilogram-scale protocols for the key chemical transformations involved. Our focus is on providing practical, field-proven insights to enable the efficient and robust synthesis of fluorinated pyrido-pyrimidine scaffolds for pre-clinical and clinical development.

Part 1: Strategic Considerations for Scale-Up Synthesis

Route Scouting and Process Design

The successful scale-up of a synthetic route requires careful planning and consideration of several factors beyond what is typically encountered at the bench scale. For a generic fluorinated pyrido[2,3-d]pyrimidine, a convergent synthetic approach is often favored for its efficiency and flexibility.

Diagram: Convergent Synthetic Strategy for a Fluorinated Pyrido[2,3-d]pyrimidine

G A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B Chlorination (POCl₃) D 4-Aryl-2-chloro-5-fluoropyrimidine B->D Suzuki-Miyaura Coupling C Aryl Boronic Acid C->D F Final Fluorinated Pyrido-pyrimidine D->F Buchwald-Hartwig Amination E Amine E->F

Caption: A typical convergent synthesis for a fluorinated pyrido-pyrimidine.

This strategy involves the preparation of a key intermediate, 2,4-dichloro-5-fluoropyrimidine, which then undergoes sequential cross-coupling reactions to build the final scaffold. This approach allows for the late-stage introduction of diversity elements (the aryl group and the amine), which is highly advantageous in a drug discovery setting.

Key Chemical Transformations and Their Scale-Up Challenges

The synthesis of fluorinated pyrido-pyrimidines relies on a series of robust and well-established chemical reactions. However, each of these transformations presents its own set of challenges when transitioning to a larger scale.

  • Chlorination of 5-Fluorouracil: The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is typically achieved using phosphorus oxychloride (POCl₃). This reaction is highly effective but requires careful management of exotherms and the handling of a corrosive and water-reactive reagent.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the workhorses for constructing the C-C and C-N bonds in the pyrido-pyrimidine scaffold.[8][9] Key challenges at scale include:

    • Catalyst selection and loading: Identifying the optimal palladium precursor and ligand combination is crucial for achieving high yields and turnover numbers.[10] Reducing catalyst loading is a significant driver for cost reduction at scale.

    • Reaction kinetics and mixing: Ensuring efficient mixing in large reactors is critical to maintain consistent reaction profiles and avoid localized "hot spots" that can lead to catalyst decomposition and side product formation.[11]

    • Palladium removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated.[12][13] Developing a robust and scalable method for palladium scavenging is a critical aspect of process development.[14][15][16]

Safety and Handling of Hazardous Reagents on a Large Scale: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic chemical that reacts violently with water.[17][18][19][20] Its safe handling at an industrial scale is paramount and requires stringent safety protocols and specialized equipment.

Key Safety Considerations for Handling POCl₃:

Hazard Mitigation Strategy
High Corrosivity Use of appropriate materials of construction for reactors and transfer lines (e.g., glass-lined steel, specific alloys).[18][19]
Violent Reaction with Water Strict control of moisture in all equipment and reagents. Reactions are typically run under an inert atmosphere (e.g., nitrogen).[17][21]
Toxicity (Inhalation and Skin Contact) All transfers and reactions must be conducted in well-ventilated areas, often within contained systems.[17][18][19][20] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[17][18][20][21]
Exothermic Reactions Slow addition of reagents and careful monitoring of the internal reaction temperature are crucial to control the reaction rate and prevent thermal runaways.

Emergency Preparedness:

  • Easily accessible safety showers and eyewash stations are mandatory.[17][18]

  • Spill kits containing appropriate neutralizing agents (e.g., dry sand, sodium bicarbonate) must be readily available.[20]

  • Personnel must be trained on emergency procedures for handling POCl₃ spills and exposures.

Part 2: Detailed Application Protocols

The following protocols are representative examples of the key steps in the scale-up synthesis of a fluorinated pyrido-pyrimidine scaffold. These protocols are intended as a guide and should be adapted and optimized for specific target molecules and equipment.

Protocol 1: Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is based on established industrial procedures for the synthesis of this key intermediate.

Table of Reagents and Reaction Parameters:

Reagent Molecular Weight Quantity (kg) Moles Equivalents
5-Fluorouracil130.0850.0384.41.0
Phosphorus Oxychloride (POCl₃)153.33236.01539.24.0
N,N-Dimethylaniline121.18140.01155.33.0
Dichloromethane (DCM)84.93As needed--
Water18.02As needed--

Step-by-Step Methodology:

  • Reaction Setup: Charge a suitable glass-lined reactor with phosphorus oxychloride (236.0 kg) under a nitrogen atmosphere. Begin agitation and cool the reactor contents to 0-5 °C.

  • Addition of 5-Fluorouracil: Slowly add 5-fluorouracil (50.0 kg) to the reactor, maintaining the internal temperature below 10 °C.

  • Addition of N,N-Dimethylaniline: Slowly add N,N-dimethylaniline (140.0 kg) to the reaction mixture over a period of at least 4 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the additions are complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-18 hours. Monitor the reaction for completion by HPLC.

  • Workup and Quenching: Cool the reaction mixture to 20-25 °C. In a separate, appropriately sized reactor, charge water and cool to 0-5 °C. Slowly and carefully transfer the reaction mixture into the cold water, maintaining the quench temperature below 20 °C.

  • Extraction: Add dichloromethane (DCM) to the quenched mixture and agitate. Separate the organic layer. Extract the aqueous layer with a second portion of DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid and then a saturated sodium bicarbonate solution.

  • Solvent Swap and Concentration: Concentrate the DCM solution under reduced pressure to afford the crude 2,4-dichloro-5-fluoropyrimidine. This can be used directly in the next step or purified further by distillation if required.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction [10]

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X (Aryl Halide) C trans-Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D [Ar'-B(OR)₂(OH)]⁻ + Base E trans-Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Multi-Kilogram Scale Suzuki-Miyaura Coupling

This protocol describes the regioselective coupling of an aryl boronic acid to the C4 position of 2,4-dichloro-5-fluoropyrimidine. The C4 position is generally more reactive towards oxidative addition of palladium.

Table of Optimized Reaction Conditions:

Parameter Condition Rationale
Palladium Precatalyst XPhos-Pd-G3Air and moisture stable precatalyst that provides a highly active Pd(0) species.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ (Potassium Phosphate)A mild inorganic base that is effective and often minimizes side reactions like protodeboronation.[22]
Solvent 2-Methyltetrahydrofuran (2-MeTHF) / WaterA greener solvent alternative to THF with good solvating properties. Water is often beneficial for the transmetalation step.
Temperature 60-70 °CProvides a good balance between reaction rate and catalyst stability.
Catalyst Loading 0.1 - 0.5 mol%Optimized to be as low as possible for cost-effectiveness without compromising reaction time and yield.

Step-by-Step Methodology:

  • Inerting the Reactor: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen.[8]

  • Reagent Charging: Charge the reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq), the aryl boronic acid (1.1 eq), and potassium phosphate (2.5 eq).

  • Solvent Addition: Add degassed 2-MeTHF and water to the reactor.

  • Catalyst Addition: In a separate, inerted glovebox or containment system, prepare a solution of the XPhos-Pd-G3 precatalyst in a small amount of degassed 2-MeTHF. Transfer this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor for completion by HPLC.

  • Workup: Cool the reaction mixture and add water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine.

  • Purification: The crude product can be purified by crystallization or by passing through a silica gel plug to remove baseline impurities.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C L₂Pd(Ar)(X) B->C D Amine Coordination & Deprotonation C->D HNR₂' + Base E L₂Pd(Ar)(NR₂') D->E F Reductive Elimination E->F F->A Ar-NR₂'

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Multi-Kilogram Scale Buchwald-Hartwig Amination

This protocol details the amination at the C2 position of the 4-aryl-2-chloro-5-fluoropyrimidine intermediate.

Table of Optimized Reaction Conditions:

Parameter Condition Rationale
Palladium Precatalyst BrettPhos-Pd-G3A highly active and versatile precatalyst for C-N bond formation.
Ligand BrettPhosA sterically hindered biarylphosphine ligand that is effective for a wide range of amines.[23]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-polar aprotic solvents are typically preferred for this reaction.[9]
Temperature 90-110 °CHigher temperatures are often required for the amination of less reactive chloro-pyrimidines.
Catalyst Loading 0.5 - 1.0 mol%Generally, slightly higher catalyst loadings may be needed compared to Suzuki couplings.

Step-by-Step Methodology:

  • Inerting and Charging: In an inerted reactor, charge the 4-aryl-2-chloro-5-fluoropyrimidine intermediate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).[9]

  • Solvent and Catalyst Addition: Add anhydrous toluene and the BrettPhos-Pd-G3 precatalyst.

  • Reaction: Heat the mixture to 90-110 °C and monitor for completion.

  • Workup: Cool the reaction and quench with aqueous ammonium chloride. Extract with an organic solvent.

  • Aqueous Washes: Wash the organic layer with water and brine.

  • Concentration: Concentrate the organic layer to obtain the crude product.

Protocol 4: Final Product Isolation and Purification

Achieving the required purity for an API often involves a combination of crystallization and scavenging techniques to remove residual palladium and other process-related impurities.

Table of Palladium Scavenging Methods:

Method Description Advantages Disadvantages
Activated Carbon Adsorption of palladium onto the surface of activated carbon.Cost-effective, readily available.Can have variable efficiency, may require large amounts.
Silica-Based Scavengers Silica functionalized with thiol or other palladium-binding groups.[14]High efficiency and selectivity.Higher cost compared to carbon.
Crystallization with Additives Co-crystallization with an agent like N-acetylcysteine that complexes with palladium, keeping it in the mother liquor.[16]Can be highly effective and integrated into the final purification step.Requires careful development and may not be universally applicable.
Filtration Passing the product solution through a filter aid like Celite to remove agglomerated palladium particles.[13]Simple, effective for removing larger particles.Not effective for finely dispersed or soluble palladium.

General Purification Protocol:

  • Initial Treatment: After workup of the final reaction, treat the crude product solution with a selected palladium scavenger (e.g., a silica-thiol scavenger) with agitation for several hours.

  • Filtration: Filter the mixture to remove the scavenger and any solid palladium residues.

  • Crystallization: Concentrate the filtrate and perform a final crystallization from a suitable solvent system to achieve the desired purity and polymorphic form.

  • Drying: Dry the final product under vacuum at an appropriate temperature.

Part 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Suzuki Coupling - Inactive boronic acid (protodeboronation).- Inactive catalyst.- Insufficient base.- Use a fresh batch of boronic acid or a more stable boronate ester (e.g., pinacol ester).[22]- Use a fresh, high-quality palladium precatalyst. Ensure proper degassing of solvents.- Increase the equivalents of base.
Incomplete Buchwald-Hartwig Amination - Deactivated catalyst.- Insufficiently reactive chloro-pyrimidine.- Sterically hindered amine.- Screen different palladium/ligand combinations. Bulky, electron-rich ligands are often required.- Increase reaction temperature or consider using microwave irradiation for small-scale optimization.- May require higher catalyst loading and longer reaction times.
High Levels of Homocoupling - Presence of oxygen in the reaction.- Incomplete reduction of Pd(II) precatalyst.- Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.- Use a Pd(0) source or a precatalyst that is easily reduced in situ.
High Residual Palladium in Final Product - Inefficient scavenging method.- Palladium strongly complexed to the product.- Screen a variety of palladium scavengers. A combination of methods (e.g., scavenger followed by crystallization) may be necessary.[13][16]- Consider adding a competing ligand during workup to displace the product from the palladium center.

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29). Thermo Fisher Scientific.
  • Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • Phosphorus Oxychloride (POC13) Handling. SafeRack.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Alfa Aesar.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15).
  • Palladium Detection for API Purific
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Royal Society of Chemistry.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. (2015, February 27). Semantic Scholar.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. (2020, April 3). PMC.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7).
  • Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][12][17]oxazine derivatives from 5-acetyl-4-aminopyrimidines. (2025, August 5). ResearchGate.

  • Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. PMC.
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014, September 1). PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). Royal Society of Chemistry.
  • Fluorin
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
  • Time-Efficient Synthesis of Pyrido[2,3-d]pyrimidinones via α-Oxoketenes. (2025, August 6).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI.
  • Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Case Study: Improving Yield & Purity Through Route Optimiz

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side-products of 2,4-dichloro-pyrido-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

TechSupport: Minimizing Hydrolysis Side-Products of 2,4-Dichloro-pyrido-pyrimidines

The Mechanistic Landscape

To control the stability of 2,4-dichloro-pyrido[2,3-d]pyrimidine, one must first understand the electronic "battlefield" of the molecule. This scaffold is an electron-deficient heterocycle, making the carbons attached to the chlorines (C2 and C4) highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

  • The "Soft" Spot (C4 Position): The C4 position is generally more reactive than C2. This is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen (N3) and the para-like resonance effect from the pyridine nitrogen (N8). Consequently, hydrolysis typically occurs here first, yielding the 4-oxo derivative (lactam) .

  • The "Hard" Spot (C2 Position): The C2 position is flanked by two nitrogens (N1 and N3), but steric access and orbital coefficients often make it secondary in reactivity compared to C4 during SNAr reactions, though it remains vulnerable to hydrolysis under forcing conditions.

  • The Enemy (Water): In the presence of moisture, water acts as a nucleophile. This reaction is catalyzed by both acid (protonating ring nitrogens, increasing electrophilicity) and base (generating the more nucleophilic hydroxide ion).

Key Takeaway: Your primary goal is to prevent the formation of the thermodynamic sink: the 2-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one .

Troubleshooting Guide

Use this decision matrix to diagnose where hydrolysis is entering your workflow.

Phase Symptom Root Cause Corrective Action
Synthesis LCMS shows [M-18] peak (Hydrolysis) before workup.Wet Reagents or Incomplete Chlorination.1. Dry starting material (2,4-dione) azeotropically with toluene.2. Use fresh POCl3.3. Add PCl5 (0.5 eq) to scavenge trace water.
Quench Exotherm observed; product precipitates as a solid that is partially insoluble in organic solvent.Heat + Acid + Water. The "Kill Zone."1. Do not quench directly into water.2. Distill off excess POCl3 first.3.[1] Pour residue into rapidly stirring ice/sat. NaHCO3 (maintain pH > 7).
Workup Emulsions form; product degrades during extraction.Prolonged contact with aqueous phase.1. Use DCM/CHCl3 for extraction (heavier than water, faster separation).2. Dry organic layer immediately with MgSO4.
Storage Purity drops over weeks; solid turns "gummy."Hygroscopic nature of the scaffold.1. Store under Argon/Nitrogen.2. Keep at -20°C.3. Store as a solution in anhydrous DCM if solid stability is poor.

Detailed Protocols

Protocol A: The "Anhydrous" Synthesis & Workup (Recommended)

This protocol minimizes water contact by removing the chlorinating agent before quenching.

  • Setup: Flame-dry a round-bottom flask. Add 2,4-dihydroxypyrido[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add POCl3 (10.0 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

    • Note: The base catalyzes the reaction but generates HCl salts.

  • Reaction: Reflux (approx. 105°C) under N2 for 2–4 hours. Monitor by aliquot (quenched in MeOH) via LCMS.

  • Distillation (CRITICAL): Once complete, cool to 50°C. Connect to a vacuum line and distill off excess POCl3 into a liquid nitrogen trap.

    • Why? Removing POCl3 prevents the formation of massive amounts of HCl and heat during the aqueous quench.

  • The "Cold" Quench:

    • Dissolve the residue in anhydrous DCM.

    • Pour the DCM solution slowly into a beaker of crushed ice and saturated NaHCO3 while stirring vigorously.

    • Target: Maintain temperature < 5°C and pH ~8.

  • Extraction: Separate layers immediately. Wash organic layer once with cold brine.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate.

Protocol B: Self-Validating Purity Check

Before using the reagent in a precious step, verify its integrity.

  • TLC: Run in 50% EtOAc/Hexane.

    • Product: High Rf (Non-polar).

    • Hydrolysis Side-Product: Low Rf (Polar, streaks near baseline).

  • LCMS: Look for the characteristic isotope pattern of Cl2 (9:6:1 ratio for M, M+2, M+4).

    • Hydrolysis:[2] Loss of one Cl pattern (3:1 ratio) and mass shift of -18.5 Da (Cl -> OH is -35.5 + 17).

Frequently Asked Questions (FAQ)

Q: Can I store the 2,4-dichloro intermediate in the fridge for months? A: Not recommended as a solid if not perfectly dry. It is best used immediately. If storage is necessary, store it as a 0.1 M solution in anhydrous THF or DCM over activated 4Å molecular sieves at -20°C.

Q: I see a peak at [M+14] in my LCMS. What is it? A: If you used Methanol for your LCMS sample prep or quench, you likely formed the methoxy-derivative (SNAr of Cl with MeOH). This scaffold is so reactive it will react with alcoholic solvents. Always prepare LCMS samples in MeCN (Acetonitrile).

Q: Why does my product turn yellow/brown during workup? A: This often indicates decomposition (polymerization) or the formation of N-oxide side products if the quench was too hot. Ensure the internal temperature never exceeds 10°C during the quench.

Q: Can I use PCl5 instead of POCl3? A: Yes. PCl5 is a more aggressive chlorinating agent and can drive stubborn reactions to completion. However, the workup is more violent. A mixture of POCl3 (solvent) and PCl5 (1.1 eq) is a common compromise.

Visualizing the Workflow

The following diagrams illustrate the competitive pathways and the logic for troubleshooting.

Diagram 1: Reaction Pathways & Hydrolysis Risk

G Start 2,4-Dihydroxy Precursor POCl3 POCl3 / Base (Chlorination) Start->POCl3 Product 2,4-Dichloro Target POCl3->Product Anhydrous Conditions Water H2O (Moisture/Quench) Product->Water SideProd1 4-Oxo-2-chloro (Major Hydrolysis) Water->SideProd1 Fast (C4 Attack) SideProd2 2-Oxo-4-chloro (Minor Hydrolysis) Water->SideProd2 Slow (C2 Attack)

Caption: The C4 position is the "soft spot" for hydrolysis. Water attack here is faster than at C2, leading to the 4-oxo impurity.

Diagram 2: Troubleshooting Decision Tree

Tree Problem Hydrolysis Observed (LCMS/TLC) CheckStage When did it appear? Problem->CheckStage DuringRxn During Reaction CheckStage->DuringRxn DuringWorkup After Workup CheckStage->DuringWorkup SolventCheck Check Solvents/Reagents (Wet POCl3?) DuringRxn->SolventCheck QuenchCheck Check Quench Method (Too Hot/Acidic?) DuringWorkup->QuenchCheck Fix1 Action: Distill POCl3 Add PCl5 SolventCheck->Fix1 Fix2 Action: Cold Quench into NaHCO3 QuenchCheck->Fix2

Caption: Diagnostic flow for identifying the source of moisture introduction.

References

  • Regioselectivity of SNAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Title: 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis (Analogous Protocol).
  • Hydrolysis Mechanisms

    • Title: Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight.
    • Source: Journal of Organic Chemistry (2001), 66(1), 192-9.[2]

    • URL:[Link]

  • C2 vs C4 Selectivity

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[3][4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Purification challenges of 7-fluoro-pyrido[4,3-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the notorious purification bottlenecks of 7-fluoro-pyrido[4,3-d]pyrimidine intermediates.

This scaffold has gained immense traction in oncology, particularly as a core pharmacophore in next-generation KRAS G12C/D inhibitors [1]. However, its unique physicochemical profile—combining a rigid, planar, multi-basic nitrogen core with a highly electrophilic fluorinated position—creates a "perfect storm" for chromatography failures. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Strategic Purification Decision Matrix

Before troubleshooting, it is critical to map the physicochemical properties of your specific intermediate to the correct stationary phase. The decision tree below outlines the optimal workflow based on solubility and SNAr (Nucleophilic Aromatic Substitution) risk.

PurificationStrategy Start Crude 7-Fluoro-pyrido [4,3-d]pyrimidine SolCheck Assess Solubility (DCM vs. MeCN vs. DMSO) Start->SolCheck HighSol High Solubility in DCM/EtOAc SolCheck->HighSol Soluble LowSol Low Solubility (Requires DMSO/DMF) SolCheck->LowSol Insoluble Silica Normal Phase Silica (High Tailing Risk) HighSol->Silica Standard Route (Not Recommended) Amine Amine-Functionalized Silica (KP-NH) HighSol->Amine Optimized NP SolidLoad Solid Loading (Celite or C18) LowSol->SolidLoad Pure Pure Intermediate (Lyophilize immediately) Silica->Pure If basic modifier used (High SNAr Risk) Amine->Pure RPC18 Reverse Phase C18 (0.1% FA in H2O/MeCN) SolidLoad->RPC18 RPC18->Pure

Caption: Decision matrix for the purification of 7-fluoro-pyrido[4,3-d]pyrimidine intermediates.

Troubleshooting & FAQs

FAQ 1: Why does my intermediate streak irreversibly on silica gel, and how do I recover my yield?

The Causality: The pyrido[4,3-d]pyrimidine core contains three basic nitrogen atoms. Standard bare silica gel (SiO₂) has a surface saturated with acidic silanol groups (pKa ~4.5 to 6.0). The basic nitrogens of your intermediate engage in severe, multipoint hydrogen bonding and ion-exchange interactions with these silanols, leading to irreversible adsorption and catastrophic peak tailing. The Solution:

  • Switch the Stationary Phase: Abandon bare silica. Use amine-functionalized silica (e.g., Biotage® KP-NH). The amine groups cap the acidic silanols and provide a slightly basic surface, allowing the basic heterocycle to elute in sharp bands without the need for mobile-phase modifiers.

  • If Bare Silica is Mandatory: You must use a highly polar, basic eluent system. A standard gradient of DCM / MeOH / NH₄OH (90:9:1) is often required to outcompete the silanol interactions. However, read FAQ 2 before proceeding with this.

FAQ 2: I used a DCM/MeOH/Et₃N gradient, and my product mass shifted by +12 Da. What happened?

The Causality: You have inadvertently synthesized the 7-methoxy byproduct. The 7-fluoro position on the pyrido[4,3-d]pyrimidine ring is hyper-activated for Nucleophilic Aromatic Substitution (SNAr) [2]. The pyrimidine ring is strongly electron-withdrawing, and the fluorine is positioned ortho to the pyridine nitrogen. When you introduce a primary alcohol (Methanol) in the presence of a base (Triethylamine or Ammonia) during chromatography, the methoxide nucleophile attacks the C7 position, forming a Meisenheimer complex, followed by the expulsion of the fluoride leaving group. The mass shifts from[M+H] (with F, atomic mass 19) to [M+H] (with OMe, mass 31), a net gain of +12 Da. The Solution:

  • Rule of Thumb: Never use primary or secondary alcohols (MeOH, EtOH) as co-solvents if basic modifiers are present when purifying highly activated fluoropyridines.

  • Alternative: Use aprotic polar modifiers (e.g., Acetone, THF, or Acetonitrile) or switch entirely to Reverse-Phase (RP) chromatography using acidic modifiers (0.1% Formic Acid), which protonates the nitrogens and deactivates the SNAr pathway.

SNArMechanism SM 7-Fluoro-pyrido [4,3-d]pyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) SM->Intermediate Reagent MeOH + Base (Chromatography Eluent) Reagent->Intermediate Methoxide attack at C7 Product 7-Methoxy-pyrido [4,3-d]pyrimidine (+12 Da Impurity) Intermediate->Product Fluoride expulsion

Caption: SNAr degradation pathway of 7-fluoro-pyrido[4,3-d]pyrimidine during basic normal-phase chromatography.

FAQ 3: My intermediate crashes out in the injection loop or on the top of the column. How do I handle its poor solubility?

The Causality: Pyrido[4,3-d]pyrimidines are highly rigid, planar, and lipophilic aromatic systems that stack efficiently via π-π interactions, leading to notoriously poor solubility in standard loading solvents like DCM or Hexanes [3]. If injected as a saturated solution in DMSO or DMF onto a normal-phase column, the strong solvent disrupts the partitioning, causing the compound to precipitate or "ride the solvent front" as a massive smear. The Solution: Dry Solid Loading.

  • Dissolve the crude mixture in the minimum amount of a strong solubilizing agent (e.g., 10% MeOH in DCM, or pure THF).

  • Add a solid support (Celite 545 for Normal Phase; C18 silica for Reverse Phase) at a 1:3 (sample:support) mass ratio.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Load this powder into an empty dry-loading cartridge. This ensures the compound dissolves gradually into the mobile phase without precipitating.

Quantitative Comparison of Chromatographic Strategies

To summarize the causality discussed above, the following table provides a quantitative and qualitative comparison of purification strategies for this specific scaffold.

Stationary PhaseMobile Phase SystemSNAr Degradation RiskTailing Factor (As)Expected RecoveryRecommendation
Bare Silica (SiO₂) Hexane / EtOAcLow (No nucleophile)> 3.0 (Severe)< 40%Avoid. Irreversible adsorption.
Bare Silica (SiO₂) DCM / MeOH / NH₄OHHigh (Methoxide formation)1.2 - 1.560 - 70%Avoid. High risk of +12 Da impurity.
Amine-Silica (KP-NH) Heptane / EtOAcLow1.1 - 1.385 - 90%Good. Ideal for lipophilic analogs.
C18 Reverse Phase H₂O / MeCN (+ 0.1% FA)None (Acidic conditions)1.0 - 1.1> 95%Optimal. Self-validating, highest purity.

Validated Protocol: Reverse-Phase Flash Chromatography

Because of the SNAr lability and basicity of the 7-fluoro-pyrido[4,3-d]pyrimidine core, Reverse-Phase (RP) C18 chromatography under acidic conditions is the most robust, self-validating methodology. The acidic modifier (Formic Acid) protonates the basic nitrogens, dramatically increasing aqueous solubility and completely suppressing nucleophilic attack at the C7 position.

Materials Required:

  • C18 Flash Column (e.g., Biotage® Sfär C18)

  • Solvent A: Milli-Q Water + 0.1% Formic Acid (FA)

  • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA)

  • C18 loose silica for solid loading

  • Lyophilizer

Step-by-Step Methodology:

  • Sample Preparation (Solid Loading): Dissolve 1.0 g of crude 7-fluoro-pyrido[4,3-d]pyrimidine in 10 mL of THF. Add 3.0 g of loose C18 silica. Evaporate the THF slowly on a rotary evaporator (water bath at 30°C to avoid thermal degradation) until a dry, free-flowing powder remains.

  • Column Equilibration: Mount the C18 column and the dry-load cartridge on the flash system. Equilibrate the column with 3 Column Volumes (CV) of 5% Solvent B at a flow rate appropriate for the column size (e.g., 40 mL/min for a 30g column).

  • Gradient Execution:

    • Isocratic Hold: 5% B for 2 CV (washes away highly polar impurities and salts).

    • Shallow Gradient: 5% B to 60% B over 12 CV. (The protonated pyrido[4,3-d]pyrimidine typically elutes between 30-45% MeCN depending on other substituents).

    • Flush: 60% B to 100% B over 2 CV, hold at 100% B for 2 CV.

  • Detection & Validation: Monitor absorbance at 254 nm and 280 nm. To self-validate the protocol, immediately spot the main peak fractions on a C18 TLC plate or inject them into an LC-MS to confirm the presence of the [M+H]⁺ ion with the intact fluorine atom.

  • Product Isolation: Pool the pure fractions. Do not use a rotary evaporator at high heat to remove the water/MeCN/FA mixture, as prolonged heating in acidic water can lead to hydrolysis of the pyrimidine ring. Instead, freeze the pooled fractions in a dry ice/acetone bath and lyophilize (freeze-dry) for 24-48 hours to yield the pure intermediate as a fluffy powder.

References

  • Deforest, J. C., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. PCT Int. Appl. WO 2024/218686 A1. Pfizer Inc.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(48), 18044–18047. Available at:[Link]

  • Vliegen, M., et al. (2015). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. European Journal of Pharmaceutical Sciences, 76, 137-146. Available at:[Link]

Technical Support Center: Solubilization & Handling of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Insolubility" Paradox

Users frequently report that 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine precipitates from Dimethyl Sulfoxide (DMSO) shortly after dissolution, or fails to dissolve completely despite heating.

Technical Verdict: In 90% of cases, this is not a solubility limit issue. It is a stability issue .

This compound features a highly electron-deficient fused ring system. The chlorine atoms at the 2- and 4-positions are excellent leaving groups, activated by the electron-withdrawing fluorine at position 7 and the ring nitrogens. Standard DMSO is hygroscopic; absorbed water rapidly attacks the C-Cl bonds (Nucleophilic Aromatic Substitution), converting the lipophilic dichloro-species into insoluble hydroxy-pyrimidine (lactam) degradation products .

This guide provides the protocols to distinguish between physical aggregation and chemical decomposition.

Diagnostic Workflow

Before heating or adding more solvent, follow this decision matrix to identify the root cause of your issue.

Troubleshooting_Matrix Start Issue: Compound Precipitates or Won't Dissolve Check_DMSO Check DMSO Source: Is it a fresh, sealed bottle? Start->Check_DMSO Old_DMSO No (Opened >1 week ago) Check_DMSO->Old_DMSO Likely New_DMSO Yes (Freshly opened) Check_DMSO->New_DMSO Hydrolysis Diagnosis: Chemical Hydrolysis (Formation of insoluble lactams) Old_DMSO->Hydrolysis Check_Color Check Solution Color: Did it turn yellow/orange? New_DMSO->Check_Color Action_Hydro Action: Discard. Use Anhydrous Protocol. Hydrolysis->Action_Hydro Color_Change Yes (Color Change) Check_Color->Color_Change No_Color No (Suspension remains) Check_Color->No_Color Decomp Diagnosis: Thermal Decomposition or Oligomerization Color_Change->Decomp Aggregation Diagnosis: Physical Aggregation (Pi-Pi Stacking) No_Color->Aggregation Action_Agg Action: Pulsed Sonication (No Heat). Aggregation->Action_Agg

Figure 1: Diagnostic decision tree for troubleshooting solubility issues. Note that color changes often indicate chemical degradation rather than simple saturation.

The Mechanism of Failure (Why "Wet" DMSO is Fatal)

To handle this compound successfully, you must understand the Hydrolysis Trap .

The 7-fluoro-pyrido[4,3-d]pyrimidine core is an electron-poor scaffold. This makes the carbons attached to the chlorines (C2 and C4) highly electrophilic. DMSO is a polar aprotic solvent that enhances the nucleophilicity of water. Even trace amounts of water (0.1% in "dry" DMSO) are sufficient to hydrolyze the compound on a milligram scale.

The Reaction Pathway:

  • Water attacks the C4 position (most reactive).

  • Chloride is displaced.

  • The molecule tautomerizes to a pyridopyrimidinone (lactam) .

  • Result: The lactam is capable of strong intermolecular hydrogen bonding, drastically reducing its solubility in organic solvents and causing it to "crash out" as a precipitate.

Hydrolysis_Mechanism Substrate 2,4-Dichloro-7-fluoro (Soluble in DMSO) Transition Transition State (Nucleophilic Attack at C4) Substrate->Transition + H2O Water H2O (Trace in DMSO) Water->Transition Product 2-Chloro-4-hydroxy (Lactam Tautomer) Transition->Product - HCl Precipitate PRECIPITATE (Insoluble Solid) Product->Precipitate H-Bonding Aggregation

Figure 2: The chemical pathway converting the soluble dichloro-substrate into insoluble hydrolysis products.

Validated Solubilization Protocols

Protocol A: The Anhydrous Dissolution (Gold Standard)

Use this for biological assays (IC50) or stock solution storage.

Reagents Required:

  • Compound: this compound.

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm), stored over molecular sieves. Do not use DMSO stored in plastic tubes.

  • Equipment: Glass vial (borosilicate), Argon/Nitrogen line, Sonicator bath.

Step-by-Step:

  • Prepare Atmosphere: Flush a clean glass vial with dry Nitrogen or Argon.

  • Weighing: Weigh the compound quickly to minimize exposure to atmospheric moisture. Transfer to the vial.

  • Solvent Addition: Add Anhydrous DMSO.

    • Target Concentration: 10–50 mM is standard.

    • Note: MedChemExpress reports solubility up to ~198 mM (50 mg/mL), but this is near the saturation limit and risky for stability [1].

  • Dissolution:

    • Do NOT heat. Heat accelerates hydrolysis and degradation.

    • Pulse Sonicate: Sonicate in 30-second bursts. Allow the vial to cool between bursts to prevent heating.

  • Storage: If not used immediately, aliquot into single-use glass vials, seal under argon, and store at -80°C.

Protocol B: Physical Disaggregation (If Solution is Cloudy)

Use this ONLY if you are certain the DMSO is dry and the cloudiness is due to stacking.

  • Ensure the vial is glass (plastic absorbs acoustic energy).

  • Sonicate at 40 kHz for 5 minutes (with ice bath cooling).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be clear. If a fine white powder remains, it is likely the hydrolyzed byproduct (see Section 3).

Comparative Data: Solvent Systems

If DMSO is unsuitable for your specific downstream application, refer to this compatibility table.

Solvent SystemSolubility PotentialStability RiskRecommendation
Anhydrous DMSO High (~50 mg/mL) [1]Moderate (Hygroscopic)Primary Choice. Use single-use ampoules.
DMF (Dimethylformamide) HighModerateGood alternative if DMSO interferes with assay.
Ethanol / Methanol LowCritical Failure AVOID. Nucleophilic attack by alcohol (solvolysis) will occur, forming alkoxy-derivatives.
Water / Buffer InsolubleCritical Failure AVOID. Rapid hydrolysis. Only add to buffer immediately before assay.
Acetone ModerateLowGood for transfers, but too volatile for storage.

Frequently Asked Questions (FAQs)

Q1: Can I warm the DMSO to 60°C to help it dissolve? A: No. While heat increases kinetic solubility, it exponentially increases the rate of hydrolysis (reaction with trace water) and thermal decomposition. The 2,4-dichloro motif is thermally sensitive in polar solvents. Rely on sonication and vortexing at room temperature (20-25°C).

Q2: My solution turned yellow overnight at room temperature. Is it still good? A: Likely not. A color change from colorless/pale yellow to deep yellow or orange usually indicates decomposition (loss of the halogens or ring opening). Verify purity via LC-MS before use.

Q3: Can I store the stock solution in the fridge (-4°C)? A: DMSO freezes at 19°C. Repeated freeze-thaw cycles in a standard fridge can introduce moisture through condensation every time you open the vial. Store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw moisture contamination [2].

Q4: Why does the protocol forbid alcohols (MeOH/EtOH)? A: The chlorine atoms are good leaving groups. Methanol acts as a nucleophile (similar to water) and will replace the chlorine atoms, creating a methoxy-derivative (e.g., 2-chloro-4-methoxy...). You will be testing a different molecule than intended.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409395, 2,4-Dichloro-7-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

Controlling temperature for selective substitution on pyrido[4,3-d]pyrimidine cores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals optimizing the synthesis of pyrido[4,3-d]pyrimidine scaffolds. This privileged pharmacophore is highly relevant in modern oncology, particularly in the development of KRAS-G12D inhibitors and EGFR targeting agents[1].

The core challenge in functionalizing 2,4-dichloro-pyrido[4,3-d]pyrimidines is achieving strict regiocontrol during nucleophilic aromatic substitution (SNAr). This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you master these temperature-dependent transformations.

Section 1: The Causality of Regioselective SNAr

Q: Why does temperature dictate the regioselectivity of substitution on 2,4-dichloro-pyrido[4,3-d]pyrimidines?

A: Regioselectivity is fundamentally driven by the differential electrophilicity of the C-4 and C-2 positions. The C-4 carbon is significantly more electron-deficient due to the cumulative inductive and resonance-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyridine ring.

When conducting an SNAr, the activation energy (


) required to form the Meisenheimer complex at C-4 is substantially lower than at C-2. By strictly controlling the temperature (typically 0 °C to room temperature), we trap the reaction under kinetic control , exclusively yielding the C-4 substituted product[2]. Elevating the temperature provides sufficient thermal energy to overcome the higher 

barrier at C-2, which is why C-2 substitutions (or undesired di-substitutions) only occur at elevated temperatures (80 °C–120 °C)[1].

Section 2: Standard Experimental Protocols

Q: What is a reliable, self-validating protocol for sequential C-4 and C-2 substitution?

A: A robust protocol must include internal checkpoints to prevent downstream failures. Here is a validated two-step methodology for sequential amination.

Protocol 1: Kinetic C-4 Substitution (Kinetic Control)
  • Preparation: Dissolve 2,4-dichloro-pyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath. Self-validation: Ensure the internal temperature stabilizes before proceeding to prevent localized hot spots that cause di-substitution.

  • Reagent Addition: Add a mild base, N,N-Diisopropylethylamine (DIEA) (2.0 eq). Dropwise, add the primary or secondary amine nucleophile (1.05 eq) dissolved in DMF.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature (20–25 °C) for 2–4 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting material mass disappears, and the mono-substituted mass dominates. If di-substituted mass (>5%) is observed, your addition rate was too fast.

Protocol 2: Thermodynamic C-2 Substitution (Thermodynamic Control)
  • Preparation: Dissolve the isolated 4-amino-2-chloro-pyrido[4,3-d]pyrimidine intermediate (1.0 eq) in anhydrous DMF.

  • Base Selection: Add a stronger base, such as Cesium Carbonate (Cs2CO3) (2.5 eq), to facilitate the substitution of the less reactive C-2 position[1].

  • Reagent Addition: Add the second nucleophile (1.5 eq).

  • Heating: Heat the mixture to 80 °C–120 °C. Causality: The electron-donating effect of the newly installed C-4 amine further deactivates the pyrimidine ring, necessitating high thermal energy to achieve the C-2 Meisenheimer complex.

  • Validation: Monitor by TLC/LC-MS over 12–24 hours until the C-2 chlorine is fully displaced.

Data Presentation: Temperature vs. Yield Matrix

The following table summarizes quantitative data and expected outcomes based on temperature and base selection:

Position TargetedNucleophileBaseTemperatureTimeTypical YieldSelectivity Profile
C-4 (1st Step) Amine (1.05 eq)DIEA0 °C to RT2–4 h85–95%>98% (C-4 mono)
C-4 (1st Step) Amine (1.05 eq)DIEA60 °C1 h~60%~60:40 (Mono:Di)
C-2 (2nd Step) Amine (1.50 eq)Cs2CO380–120 °C12–24 h70–85%N/A (Complete)
C-2 (2nd Step) Amine (1.50 eq)DIEART24 h<5%N/A (No reaction)

Section 3: Troubleshooting Guide

Q: I am observing significant di-substitution (C-2 and C-4) during my initial step. How do I suppress C-2 reactivity?

A: Di-substitution during the first step is a classic symptom of thermal runaway or stoichiometric imbalance.

  • Strict Temperature Control: Ensure the reaction is strictly maintained at 0 °C during the nucleophile addition. Exothermic reactions can cause localized heating if the amine is added too quickly.

  • Nucleophile Stoichiometry: Do not exceed 1.05 equivalents of the nucleophile. Use a syringe pump for addition if scaling up.

  • Base Selection: Avoid strong bases like NaH or Cs2CO3 for the first step; stick to mild, non-nucleophilic bases like DIEA[1].

Q: My C-2 substitution is stalling at 80 °C, and starting material remains after 24 hours. What are my options?

A: The C-2 position is inherently less electrophilic, and this is exacerbated if your C-4 substituent is strongly electron-donating (e.g., an alkylamine).

  • Increase Temperature: Push the temperature to 120 °C using a sealed tube or microwave irradiation.

  • Solvent Switch: Switch from DMF to NMP or 1,4-dioxane, which tolerates higher temperatures and better stabilizes the transition state.

  • Catalytic Bypass (Buchwald-Hartwig): If SNAr completely fails due to steric hindrance or electronic deactivation, pivot to a Palladium-catalyzed cross-coupling. Using Pd2(dba)3, Xantphos, and Cs2CO3 in 1,4-dioxane at 100 °C is a highly effective, field-validated alternative for C-2 amination[1].

Section 4: Visualizing the Workflows

Below is the mechanistic workflow for the temperature-controlled sequential substitution:

SNAr_Workflow Start 2,4-dichloro-pyrido[4,3-d]pyrimidine Step1 Step 1: C-4 SNAr Temp: 0°C to RT Base: DIEA Start->Step1 Intermediate 4-amino-2-chloro intermediate (Kinetic Product) Step1->Intermediate Fast, Low Ea Step2 Step 2: C-2 SNAr Temp: 80°C - 120°C Base: Cs2CO3 Intermediate->Step2 Final 2,4-diamino-pyrido[4,3-d]pyrimidine (Thermodynamic Product) Step2->Final Slow, High Ea

Workflow of temperature-dependent sequential SNAr on pyrido[4,3-d]pyrimidine cores.

Below is the troubleshooting logic tree for addressing regioselectivity failures:

Troubleshooting_Logic Issue Issue: Di-substitution observed during C-4 targeting CheckTemp Check Reaction Temperature Issue->CheckTemp TempHigh Temp > 0°C during addition CheckTemp->TempHigh TempOK Temp maintained at 0°C CheckTemp->TempOK FixTemp Action: Pre-cool solvent to 0°C Add nucleophile dropwise TempHigh->FixTemp CheckEq Check Nucleophile Equivalents TempOK->CheckEq EqHigh Equivalents > 1.05 CheckEq->EqHigh FixEq Action: Reduce to 1.0 eq Use syringe pump EqHigh->FixEq

Troubleshooting logic tree for resolving poor regioselectivity during C-4 substitution.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI (Molecules) URL:[Link]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor Source: Aurora Biolabs (Originally published in J. Med. Chem.) URL:[Link]

Sources

Troubleshooting low reactivity at the C2 position of pyrido-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-C2-REACTIVITY Subject: Troubleshooting Low Reactivity at the C2 Position of Pyrido[2,3-d]pyrimidines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Triage

Before modifying your reaction parameters, identify your specific reactivity bottleneck using the decision matrix below.

C2_Troubleshooting Start Start: C2 Functionalization Fails Substrate Is the C4 position substituted? Start->Substrate C4_Open No (C4 is -Cl/-H) Substrate->C4_Open C4 = Cl C4_Subbed Yes (C4 is -NR2/-OR) Substrate->C4_Subbed C4 = Donor Regio_Issue ISSUE: Regioselectivity C4 is electronically favored. Nucleophile attacks C4 first. C4_Open->Regio_Issue SNAr_Check Reaction Type: SNAr? C4_Subbed->SNAr_Check Pd_Check Reaction Type: Pd-Coupling? C4_Subbed->Pd_Check Deactivation ISSUE: Electronic Deactivation C4-donor group makes C2 less electrophilic. SNAr_Check->Deactivation Low Yield Cat_Poison ISSUE: Catalyst Poisoning N1/N3 chelation arrests Pd. Pd_Check->Cat_Poison Stalled Rxn

Figure 1: Diagnostic decision tree for isolating the root cause of C2 inertness.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why is the C2 position so much less reactive than C4 in pyrido[2,3-d]pyrimidines?

The Short Answer: Electronic bias and intermediate stability favor C4.

The Mechanistic Insight: In pyrido[2,3-d]pyrimidines, the C4 position is electronically unique.[1]

  • Bridgehead Proximity: C4 is adjacent to the bridgehead nitrogen (N8), which exerts a strong inductive electron-withdrawing effect.

  • Resonance Stabilization: During nucleophilic attack (

    
    ), the Meisenheimer intermediate formed at C4 can delocalize the negative charge onto the pyridine nitrogen (N8). Attack at C2 places the charge on N1 or N3, which is less stabilized by the fused system compared to the "para-like" resonance available at C4 [1].
    

Corrective Action:

  • Sequential Substitution: If you need a 2,4-disubstituted system, you must install the C4 substituent first (or use a blocking group).[1]

  • Inverting Selectivity: Rare instances of C2 selectivity in 2,4-dichloro systems have been achieved using bulky NHC-palladium catalysts or specific alkoxides that coordinate to the sulfonyl group (if present) [2].[1]

Q2: My Suzuki coupling at C2 (with C4-amine present) stalls at 10% conversion. Is the catalyst dead?

The Short Answer: Likely yes. The substrate is poisoning the catalyst.

The Mechanistic Insight: Once you install an amine or alkoxide at C4 to block it, you make the ring electron-rich, deactivating the C2-Cl bond toward oxidative addition.[1] Furthermore, the N1 and N3 nitrogens, along with the C4-substituent, create a perfect "pincer" pocket that chelates Palladium(II) species, removing them from the catalytic cycle.[1]

Corrective Action:

  • Switch Ligands: Move away from PPh3. Use bulky, electron-rich Buchwald dialkylbiaryl phosphines (XPhos , RuPhos ) or BrettPhos .[1] These ligands are sterically demanding enough to prevent N-chelation and electron-rich enough to facilitate oxidative addition into the deactivated C2-Cl bond [3].

  • Use Pseudohalides: If C2-Cl is too inert, convert a C2-OH to a triflate (OTf) or nonaflate (ONf).[1] These are often more reactive toward oxidative addition than chlorides in deactivated systems.

Q3: Can I functionalize C2 without a halogen handle (C-H activation)?

The Short Answer: Yes, via the Minisci reaction.[1]

The Mechanistic Insight: Standard lithiation at C2 is difficult due to competing addition at C4. The Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids, alcohols, or alkyl halides.[1] These radicals are nucleophilic and attack the protonated (electron-deficient) heterocycle. Since the reaction occurs under acidic conditions, the ring is highly activated [4].

Comparative Data: Optimization Strategies

Table 1: Optimization of C2-Suzuki Coupling (Substrate: 4-amino-2-chloropyrido[2,3-d]pyrimidine) [1]

VariableStandard ConditionOptimized ConditionRationale
Ligand

XPhos or BrettPhos Bulky ligands prevent N-chelation/poisoning.[1]
Base

(aq)

(anhydrous)
Anhydrous conditions prevent hydrolysis of the C2-Cl.[1]
Solvent DMF/Water1,4-Dioxane or t-Amyl alcohol Higher boiling points allow temps >100°C for difficult oxidative addition.[1]
Temp 80°C110°C - 130°C Energy barrier for C2 oxidative addition is high.

Standard Operating Protocols

Protocol A: Sequential for 2,4-Disubstitution

Target: Installing a nucleophile at C4, then a different one at C2.[1]

  • Step 1 (C4 Functionalization):

    • Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 equiv) in THF (

      
      ).
      
    • Cool to 0°C (Critical: Room temp may lead to trace C2 attack).

    • Add Nucleophile A (1.05 equiv) and DIPEA (1.1 equiv) dropwise.[1]

    • Stir at 0°C for 1 hour.

    • Checkpoint: TLC should show complete consumption of starting material. C4 is highly reactive.

    • Isolate product.

  • Step 2 (C2 Functionalization):

    • Dissolve C4-substituted intermediate in 1,4-dioxane.

    • Add Nucleophile B (2.0 equiv—excess is needed due to lower reactivity).

    • Add

      
       (2.5 equiv).[1]
      
    • Heat to 100°C for 12–24 hours.

    • Note: If Nucleophile B is an amine, use Buchwald-Hartwig conditions (Protocol B) if

      
       fails.[1]
      
Protocol B: C2-Selective Suzuki Coupling (High Difficulty)

Target: Coupling an aryl boronic acid to C2 of a 4-substituted-2-chloropyrido[2,3-d]pyrimidine.[1]

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Ligand: XPhos (10 mol%) — Pre-complexing Pd and Ligand in solvent for 5 mins is recommended.[1]

    • Base:

      
       (3.0 equiv, finely ground).[1]
      
  • Solvent: Add anhydrous 1,4-dioxane (

    
    ) and degas (sparge with Ar for 15 mins).
    
  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Filter through Celite to remove Pd black.

Mechanistic Visualization

The following diagram illustrates the electronic competition during Nucleophilic Aromatic Substitution (


), explaining why C4 dominates C2.[1]

SNAr_Mechanism Start 2,4-Dichloropyrido [2,3-d]pyrimidine Path_C4 Path A: Attack at C4 Start->Path_C4 Path_C2 Path B: Attack at C2 Start->Path_C2 Nu Nucleophile (Nu-) Nu->Path_C4 Nu->Path_C2 Meisenheimer_C4 C4 Intermediate (Negative charge on N8) STABLE Path_C4->Meisenheimer_C4 Fast Meisenheimer_C2 C2 Intermediate (Negative charge on N1/N3) LESS STABLE Path_C2->Meisenheimer_C2 Slow (High Ea) Product_C4 C4-Substituted Product (Major) Meisenheimer_C4->Product_C4 -Cl- Product_C2 C2-Substituted Product (Minor/Trace) Meisenheimer_C2->Product_C2 -Cl-

Figure 2: Kinetic competition between C4 and C2 pathways. The stability of the C4 Meisenheimer intermediate drives the regioselectivity.[2]

References

  • Neufeldt, S. et al. (2021).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Jubete, G. et al. (2019).[1][3] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4128.[1] [Link][1]

Sources

Technical Support Center: Efficient Removal of Palladium Impurities from Fluorinated Pyrido-Pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, specifically focusing on the challenges associated with purifying products from palladium-catalyzed cross-coupling reactions involving fluorinated pyrido-pyrimidine scaffolds. The unique electronic properties of these molecules, characterized by high electron deficiency due to the presence of both fluorine atoms and a pyrimidine ring, can lead to strong coordination with residual palladium, making its removal a non-trivial task. This guide provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for the effective removal of palladium impurities to meet the stringent requirements of downstream applications, particularly in active pharmaceutical ingredient (API) development.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my fluorinated pyrido-pyrimidine compound so difficult?

A1: The difficulty in removing palladium from fluorinated pyrido-pyrimidine compounds stems from the electron-deficient nature of the heterocyclic ring system. The nitrogen atoms in the pyrido-pyrimidine core, influenced by the strong electron-withdrawing effects of fluorine atoms, can form stable complexes with palladium.[1][2] This strong interaction makes it challenging for standard purification methods to effectively strip the palladium from the desired product.

Q2: What are the different forms of palladium impurities I might be dealing with?

A2: Palladium impurities can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle palladium. The nature of the palladium species depends on the specific reaction conditions, ligands, and work-up procedures. The choice of purification strategy should consider the likely form of the residual palladium.

Q3: What are the most common methods for palladium removal?

A3: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium.[3][4]

  • Chromatography: Utilizing techniques like silica gel column chromatography.

  • Extraction: Employing liquid-liquid extraction with aqueous solutions of chelating agents.

  • Crystallization: Purifying the final product through recrystallization, which can sometimes be enhanced by the addition of a palladium-coordinating agent.

Q4: How do I know which palladium scavenger to choose?

A4: The choice of scavenger depends on the oxidation state of the palladium and the nature of your compound. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II), while amine-based scavengers are often more selective for Pd(II). For electron-deficient systems like fluorinated pyrido-pyrimidines, a scavenger with a strong, soft donor atom like sulfur is often a good starting point. Screening a small panel of scavengers is highly recommended.[5]

Q5: Can I combine different palladium removal methods?

A5: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through a pad of celite can remove heterogeneous palladium, followed by treatment with a scavenger to capture soluble species. A final recrystallization can then further reduce palladium levels.

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium After Initial Purification (e.g., Column Chromatography)

Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows palladium levels significantly above the desired specification (e.g., > 10 ppm for APIs).

Potential Causes & Solutions:

  • Strong Product-Palladium Interaction: The electron-deficient nature of your fluorinated pyrido-pyrimidine may lead to strong coordination with palladium, causing it to co-elute with your product during chromatography.

    • Solution: Implement a post-chromatography scavenging step. This is a highly effective method for capturing tightly bound palladium.

  • Inappropriate Stationary Phase: Standard silica gel may not be sufficient to retain all palladium species.

    • Solution: Consider using functionalized silica, such as thiol-modified silica, as the stationary phase in your chromatography.

Issue 2: Inefficient Palladium Removal with a Scavenger

Symptom: Treatment with a palladium scavenger does not significantly reduce the palladium content.

Potential Causes & Solutions:

  • Incorrect Scavenger Choice: The selected scavenger may not have a high enough affinity for the specific palladium species present in your mixture.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). See the Scavenger Selection Guide below for recommendations.

  • Suboptimal Scavenging Conditions: Factors like temperature, time, and solvent can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging conditions. Increase the temperature (e.g., to 40-60 °C) and extend the reaction time (e.g., overnight). Ensure the solvent is compatible with both your compound and the scavenger.

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium in solution.

    • Solution: Ensure vigorous stirring or agitation during the scavenging process.

Issue 3: Product Loss During Palladium Removal

Symptom: Significant decrease in the isolated yield of your fluorinated pyrido-pyrimidine after purification.

Potential Causes & Solutions:

  • Product Adsorption onto Scavenger: Your product may have some affinity for the scavenger resin.

    • Solution: After filtration of the scavenger, thoroughly wash the resin with a suitable solvent to recover any adsorbed product. Additionally, consider using a scavenger with a different backbone (e.g., polystyrene vs. silica).

  • Product Degradation: The conditions used for palladium removal (e.g., high temperature, reactive scavenger) may be degrading your product.

    • Solution: Perform a stability study of your compound under the proposed scavenging conditions without the scavenger to check for degradation. If degradation is observed, explore milder conditions or alternative scavengers.

Palladium Scavenger Selection Guide

For fluorinated pyrido-pyrimidine compounds, which are electron-deficient, scavengers with soft donor atoms that can effectively bind to the soft Lewis acid palladium are generally preferred.

Scavenger TypeFunctional GroupRecommended ForKey Considerations
Thiol-Based -SHPd(0) and Pd(II)Highly effective, but potential for thiol-related byproducts with sensitive substrates.
Thiourea-Based -NHC(=S)NH-Pd(0) and Pd(II)Good general-purpose scavengers with high affinity for palladium.
Amine-Based -NH2, -NR2Primarily Pd(II)Can be effective, especially if the palladium is predominantly in the +2 oxidation state.
Activated Carbon -Broad SpectrumCan be effective but may lead to product loss through non-specific adsorption.[6]

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers
  • Preparation: In separate vials, dissolve a small, known amount of your crude fluorinated pyrido-pyrimidine product in a suitable solvent.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., a thiol-, thiourea-, and amine-based scavenger) in a 5-10 fold excess by weight relative to the estimated palladium content.

  • Reaction: Stir the mixtures at room temperature for 4-6 hours. If initial results are not satisfactory, repeat the screen at an elevated temperature (e.g., 50 °C) and for a longer duration (e.g., 16 hours).

  • Analysis: Filter each mixture, wash the scavenger with fresh solvent, and concentrate the filtrate. Analyze the palladium content in each sample using ICP-MS to identify the most effective scavenger.

Protocol 2: Optimized Palladium Scavenging Workflow

This protocol assumes a thiol-based silica scavenger has been identified as effective from the screening.

Scavenging_Workflow Start Crude Product in Solution Add_Scavenger Add Thiol-Silica Scavenger (5-10 wt. equiv. to Pd) Start->Add_Scavenger Stir Stir at 50 °C for 16 hours Add_Scavenger->Stir Filter Filter through Celite® Pad Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Analyze Analyze for Residual Palladium (ICP-MS) Concentrate->Analyze

Caption: Optimized workflow for palladium scavenging.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product containing palladium impurities in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (typically 5-10 times the weight of the palladium).

  • Incubation: Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for 16 hours to ensure complete scavenging.

  • Filtration: Allow the mixture to cool to room temperature and then filter through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium content.

Logical Decision-Making for Palladium Removal

The following diagram outlines a logical approach to selecting a palladium removal strategy for fluorinated pyrido-pyrimidine compounds.

Palladium_Removal_Decision_Tree start_node Initial Crude Product (Post-Coupling) process_node process_node decision_node decision_node end_node Purified Product (<10 ppm Pd) fail_node Re-evaluate Strategy A Start: Crude Product (Post-Coupling Reaction) B Initial Work-up: Aqueous Extraction & Filtration A->B C Is Pd > 100 ppm? B->C D Scavenger Screening: Thiol, Thiourea, Amine-based C->D Yes K Column Chromatography C->K No E Effective Scavenger Found? D->E F Optimize Scavenging: Time, Temp, Equivalents E->F Yes I Consider Crystallization (with or without co-crystallant) E->I No G Is Pd < 10 ppm? F->G H Final Product G->H Yes G->I No I->G J Consult with Specialist I->J K->G

Caption: Decision tree for selecting a palladium removal strategy.

References

  • An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N. SciSpace. [Link]

  • Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. PMC. [Link]

  • Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters. [Link]

  • A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. ResearchGate. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]

  • Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

Sources

Technical Support Center: Stability and Handling of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine. This document serves as a resource for researchers, medicinal chemists, and process development scientists. The unique electronic properties of this heterocyclic system, while making it a valuable synthetic intermediate, also render it susceptible to degradation, particularly under basic conditions. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the successful use of this reagent in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is this compound so reactive under basic conditions?

The high reactivity stems from the electron-deficient nature of the pyrido[4,3-d]pyrimidine core. The nitrogen atoms within the bicyclic system act as powerful electron-withdrawing groups, which polarizes the carbon-chlorine bonds and makes the carbon atoms at positions 2 and 4 highly electrophilic. This electronic arrangement significantly facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] Basic reagents, which are inherently nucleophilic (e.g., hydroxide, alkoxides, amines) or can generate nucleophiles in situ, readily attack these activated positions, leading to the displacement of the chloride leaving groups.

Q2: What are the primary degradation products I should expect when this compound is exposed to common laboratory bases?

Exposure to basic conditions typically leads to one or more of the following degradation pathways:

  • Hydrolysis: In the presence of water and a base (e.g., NaOH, K₂CO₃, or even amines in aqueous solvents), the chloro groups are displaced by hydroxyl groups to form the corresponding 2-chloro-4-hydroxy and/or 4-chloro-2-hydroxy analogs. Prolonged exposure or harsh conditions can lead to the dihydroxy-substituted pyridopyrimidine.

  • Alkoxylation: If an alcohol is used as the solvent with a base, the corresponding alkoxy-substituted products will be formed.

  • Amination: Unintended reactions with amine bases (if they are not sterically hindered) or residual ammonia can lead to the formation of amino-substituted byproducts.

Q3: Which of the two chlorine atoms—at C2 or C4—is more susceptible to nucleophilic attack?

While both positions are activated, the C4 position is generally more reactive toward nucleophilic attack. The rationale lies in the stability of the intermediate Meisenheimer complex formed during the SNAr reaction. Attack at the C4 position allows the negative charge of the intermediate to be delocalized more effectively onto the nitrogen atom at position 3 and across the pyridine ring. This superior charge stabilization lowers the activation energy for the substitution at C4 compared to C2. Selective substitution at C4 can often be achieved by using stoichiometric amounts of the nucleophile at low temperatures.

Q4: I need to use a base as an acid scavenger in my reaction. Are non-nucleophilic bases like triethylamine (TEA) or Hünig's base (DIPEA) safe to use?

While sterically hindered, non-nucleophilic bases like TEA and DIPEA are generally preferred over nucleophilic bases (like NaOH or K₂CO₃), caution is still warranted. Their safety depends on the purity of the reagents and the reaction conditions:

  • Purity: Commercial grades of TEA and DIPEA can contain residual amounts of more nucleophilic secondary or primary amines, which can react with your substrate. Using a freshly distilled or high-purity grade is recommended.

  • Reaction Conditions: At elevated temperatures, even hindered amines can sometimes exhibit sufficient nucleophilicity to cause low levels of substitution.[2] It is always advisable to monitor the reaction closely by TLC or HPLC for the appearance of unexpected, more polar byproducts.[3]

Q5: What is the best way to monitor the stability of my compound during an experiment?

The most effective methods for real-time monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3]

  • TLC: This is a rapid and effective method for qualitative analysis. The starting material, this compound, is relatively nonpolar. Its degradation products (e.g., hydroxylated species) will be significantly more polar and will exhibit much lower Rf values. Streaking or the appearance of new spots at or near the baseline is a strong indicator of decomposition.[3]

  • HPLC: For quantitative analysis, reverse-phase HPLC is ideal. It can effectively separate the starting material from its more polar degradation products, allowing you to quantify the extent of decomposition over time.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems encountered during reactions involving this compound.

Problem Observed Probable Cause Recommended Troubleshooting Steps
Multiple polar spots on TLC plate immediately after adding base. Hydrolysis/Degradation: The compound is reacting with residual water in the solvent or the base itself.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 2. Test Reagent Stability: Before starting your main reaction, dissolve a small amount of the starting material in your chosen solvent, add the base, and monitor by TLC at room temperature. If degradation occurs, the base or solvent is unsuitable.[4]
Reaction yields a mixture of mono- and di-substituted products. Over-reaction/Lack of Selectivity: The reaction conditions (temperature, time, stoichiometry) are too harsh, favoring the second substitution.1. Lower the Temperature: Start the reaction at 0°C or even -78°C and allow it to warm slowly. 2. Control Stoichiometry: Use precisely 1.0 equivalent of your nucleophile. 3. Slow Addition: Add the nucleophile dropwise over an extended period to maintain a low instantaneous concentration.
Starting material is consumed, but the desired product yield is low. Product Instability or Competing Pathways: The desired product may itself be unstable under the reaction conditions, or the starting material is degrading via a non-productive pathway.1. Run a Control Reaction: Subject your purified product to the reaction conditions (solvent, base, temperature) to check its stability. 2. Change the Base: Switch to a weaker or more sterically hindered base (e.g., from K₂CO₃ to Cs₂CO₃ or from TEA to 2,6-lutidine). 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[5]
Part 3: Recommended Protocols and Workflows
Protocol 3.1: Stability Assessment via TLC Monitoring

This protocol allows you to quickly assess the compatibility of this compound with a chosen base.

  • Prepare three small vials. In each, dissolve ~2 mg of the compound in 0.5 mL of your chosen anhydrous reaction solvent (e.g., THF, DMF).

  • Spot a TLC plate with the solution from the first vial (this is your T=0 reference).

  • To the second vial, add your nucleophile (e.g., an amine, 1.1 eq).

  • To the third vial, add your base (e.g., K₂CO₃, 2.0 eq).

  • Stir all vials at room temperature. After 30 minutes, spot each solution on the same TLC plate.

  • Develop the TLC plate (e.g., in 30% Ethyl Acetate/Hexanes).

  • Visualize under UV light. The appearance of new, more polar spots in vials 2 or 3 indicates instability under these conditions.

Protocol 3.2: General Procedure for Controlled Mono-Substitution at C4

This procedure provides a starting point for selectively reacting at the C4 position.

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, NMP) under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve your nucleophile (e.g., a primary amine, 1.05 eq) in the same anhydrous solvent.

  • Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the nucleophile solution.

  • Add the nucleophile/base solution dropwise to the cooled solution of the pyridopyrimidine over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.[3]

  • Once the starting material is consumed or the reaction appears to stall, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

Visualization of Key Processes

G start Problem Observed: Low Yield or Complex Mixture check_sm Check Starting Material Stability (Protocol 3.1) start->check_sm sm_ok Is SM Stable? check_sm->sm_ok change_reagents Change Base/Solvent Use Anhydrous Conditions sm_ok->change_reagents No run_rxn Run Reaction at Low Temp (e.g., 0°C or -78°C) sm_ok->run_rxn Yes change_reagents->check_sm monitor Monitor by TLC/HPLC (Every 15-30 min) run_rxn->monitor sm_consumed SM Consumed? monitor->sm_consumed sm_consumed->monitor No workup Quench and Workup sm_consumed->workup Yes check_product Check Product Stability workup->check_product

Caption: A workflow for troubleshooting reactions.

Caption: The SNAr mechanism at the C4 position. (Note: Image placeholders are used as DOT language cannot render chemical structures directly. In a real application, these would be replaced with actual images.)

References
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. 5

  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 6

  • Benchchem. Methods for monitoring the progress of pyrimidine reactions. 3

  • Benchchem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. 2

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. 1

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. 4

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. 7

Sources

Validation & Comparative

1H NMR characterization of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Characterization of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary: The Analytical Challenge

In the development of next-generation kinase inhibitors (e.g., EGFR, PI3K), the pyrido[4,3-d]pyrimidine scaffold is a high-value pharmacophore. However, the 2,4-dichloro-7-fluoro derivative presents a deceptive analytical profile. With only two aromatic protons and a reactive di-chloro system, standard LC-MS purity checks are insufficient to rule out regioisomers (e.g., [2,3-d] or [3,4-d] analogs) formed during cyclization.

This guide objectively compares 1H NMR against 19F NMR and LC-MS , demonstrating why a multi-nuclear NMR approach is the only self-validating protocol for this specific intermediate.

Structural Analysis & Predicted Shifts[1]

Before interpreting spectra, we must map the magnetic environment. The molecule consists of a fused pyrimidine-pyridine system.

  • Positions 2, 4: Occupied by Chlorine (Silent in 1H NMR).[1]

  • Position 7: Occupied by Fluorine (Splitter).

  • Active Protons: H5 and H8.

Theoretical Chemical Shift Assignment (DMSO-d₆)
PositionProton TypePredicted Shift (δ ppm)*MultiplicityCoupling Constant (

)
Electronic Environment
H5 Pyridine

9.20 – 9.45 Singlet (s)N/AHighly deshielded by adjacent N6 and aromatic ring current.
H8 Pyridine

7.80 – 8.10 Doublet (d)

Hz
Shielded relative to H5; split by vicinal Fluorine at C7.

*Note: Shifts are predicted based on substituent additivity rules for fused heterocycles [1][2]. Exact values vary by concentration and temperature.

The "Anchor" Signal

The H5 singlet > 9.0 ppm is your structural anchor. If this signal appears as a doublet or shifts upfield (< 8.5 ppm), you likely have the wrong regioisomer (e.g., pyrido[2,3-d]pyrimidine).

Comparative Performance: 1H NMR vs. Alternatives

For this specific molecule, relying solely on one method is a critical failure mode. Below is the comparative performance data.

Table 1: Analytical Technique Comparison
Feature1H NMR (Recommended)19F NMR (Critical Adjunct)LC-MS (Standard)
Regioisomer ID High (Coupling patterns confirm F position)Medium (Shift differs, but requires reference)Fail (Isomers have identical Mass/RT)
Purity Quantification Medium (Only 2 protons to integrate)High (F-signals are distinct; no overlapping solvent)High (UV purity)
Structural Proof High (H5 singlet + H8 doublet pattern)Low (Shows presence of F, not location)Low (Confirms MW only)
Sample Recovery Yes Yes No
Why 1H NMR is Insufficient Alone

While 1H NMR confirms the scaffold, it struggles with quantification if non-protonated impurities (like inorganic salts or oligomers) are present.

  • The Solution: Use Quantitative 19F NMR (qNMR) . The fluorine signal is usually a clean singlet (decoupled) or triplet (coupled) around -70 to -120 ppm (depending on reference), free from solvent interference.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this specific protocol designed for halogenated heterocycles.

Step 1: Solvent Selection

Do NOT use CDCl₃.

  • Reasoning: Poly-halogenated fused systems aggregate in non-polar solvents, causing peak broadening.

  • Requirement: Use DMSO-d₆ (99.9% D). It breaks aggregates and shifts the residual water peak (3.33 ppm) away from your aromatic region.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: Protons adjacent to Quadrupolar nuclei (Cl) or Fluorine often have longer

      
       relaxation times. A short D1 (< 1s) will under-integrate the H8 signal, leading to false purity calculations.
      
  • Scans (NS): Minimum 64 scans (due to low proton count).

Step 3: The "Coupling Check" (Validation)

If the doublet at ~8.0 ppm is ambiguous:

  • Run a 19F-decoupled 1H NMR (zgig or similar).

  • Result: The H8 doublet should collapse into a singlet .

  • Logic: This proves the splitting is due to Fluorine (intramolecular) and not a neighboring proton from an impurity.

Visualization: Structural Logic & Decision Tree

Diagram 1: Structural Connectivity & Coupling

This diagram illustrates the specific coupling pathways that define the 1H NMR spectrum.

G cluster_mol This compound N6 N6 C7 C7 N6->C7 C5 C5 N6->C5 H5 H5 (Singlet) N6->H5 Deshielding Cone C8 C8 C7->C8 F7 F7 (Splitter) C7->F7 C-F Bond H8 H8 (Doublet) C8->H8 C5->H5 F7->H8 3J Coupling (~8-10 Hz)

Caption: Connectivity map highlighting the critical 3-bond coupling between F7 and H8, which generates the diagnostic doublet.

Diagram 2: The Self-Validating Characterization Workflow

Follow this logic gate to confirm identity and purity.

Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent RunH1 Run 1H NMR (D1 = 5 sec) Solvent->RunH1 CheckH5 Check H5 Signal (> 9.0 ppm?) RunH1->CheckH5 IsSinglet Is H5 a Singlet? CheckH5->IsSinglet Yes Fail FAIL: Wrong Isomer (e.g., [2,3-d]) CheckH5->Fail No (<8.5 ppm) CheckH8 Check H8 Signal (Doublet, J~9Hz?) IsSinglet->CheckH8 Yes IsSinglet->Fail No (Split) RunF19 Run 19F NMR CheckH8->RunF19 Yes CheckH8->Fail No (Singlet/Multiplet) Pass PASS: Correct Isomer RunF19->Pass Single F Peak

Caption: Decision tree for validating the this compound structure using NMR data points.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
H5 appears as a broad hump Aggregation in solvent.Heat NMR tube to 313K (40°C) or switch to DMSO-d₆.
H8 doublet looks like a triplet Overlap with impurity or solvent satellite.Run 2D HSQC to correlate H8 to its Carbon.
Missing H5 signal Deuterium exchange (rare in DMSO) or paramagnetic impurity.Filter sample through Celite; ensure DMSO is dry.
Extra peaks in aromatic region Hydrolysis of 2,4-dichloro groups.CRITICAL: The Cl groups are labile. Avoid wet solvents. If peaks appear at ~11-12 ppm (OH/NH), the product has hydrolyzed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for heterocyclic shift prediction).
  • National Institutes of Health (NIH). (2012). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. PubMed. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

19F NMR analysis of 7-fluoro-pyrido[4,3-d]pyrimidine substitution patterns

[1][2]

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and complex heterocycles, the pyrido[4,3-d]pyrimidine scaffold is a privileged structure.[1][2] However, its synthesis—often involving nucleophilic aromatic substitution (

13




132

This guide details the application of


 NMR



132

Comparative Analysis: Why NMR?

The following table compares the efficacy of

Feature

NMR (7-Fluoro Reporter)

H NMR
LC-MS / HRMS
Isomer Discrimination High. Distinct

for C2 vs. C4 substitution (0.5–2.0 ppm difference).[3]
Moderate/Low. Proton signals often overlap; NOE required for confirmation.None. Regioisomers are isobaric (identical m/z).[1][3]
Spectral Clarity Excellent. No background signals; 100% natural abundance.[1][3]Variable. Solvent peaks and impurities often obscure aromatic region.[1][3]High. Good for purity, poor for structure.[1][3][2]
Quantification Precise. Integrals are stoichiometric (qNMR capable).Good. Requires relaxation delay optimization.Poor. Ionization efficiency varies between isomers.[1][3]
Sample Requirement 1–5 mg (standard probe), <1 mg (cryoprobe).[1][3][2]<1 mg.[1][3]<0.1 mg.[1][3]
Throughput Medium (1–10 min/sample).[1][3]Medium (1–10 min/sample).High (<2 min/sample).

Technical Deep Dive: Chemical Shift Mapping

The 7-Fluoro Reporter Physics

The fluorine atom at the 7-position of the pyrido[4,3-d]pyrimidine ring sits


 to the pyridine nitrogen (N6)134
  • Baseline Shift (

    
    ):  ~ -65 to -75 ppm (referenced to 
    
    
    ).[1][3]
  • Sensitivity: The 7-F nucleus is electronically coupled to the entire

    
    -system. Substitutions on the pyrimidine ring (C2/C4) transmit electronic effects through the fused system, resulting in predictable shifts.[1][3][2]
    
Substitution Fingerprints

When a nucleophile (Nu) replaces a leaving group (typically Cl) on the scaffold, the 7-F signal shifts based on the position of attack:

  • C4 Substitution (Para to N3):

    • Effect: Disruption of conjugation across the N3-C4 bond.[1]

    • Trend: typically causes a downfield shift (

      
       to 
      
      
      ppm) relative to the unsubstituted precursor due to loss of electron-withdrawing Cl and introduction of an electron-donating Nu (e.g., amine), which pushes density into the ring but affects the distal F via resonance dampening.[1][2]
  • C2 Substitution (Between N1/N3):

    • Effect: Electronic changes are localized between the pyrimidine nitrogens.[3]

    • Trend: typically results in a smaller shift or slight upfield shift (

      
       to 
      
      
      ppm).[3]
  • C8 Substitution (Ortho to F):

    • Effect: Direct steric and electrostatic field effect.[1][3]

    • Trend: Massive shift (

      
       ppm), often upfield if the group is bulky/shielding.[1][3][2]
      

Expert Insight: Always run a "Mix" experiment. Spike the crude reaction mixture with the pure starting material. If two distinct F peaks appear, you have conversion.[1][3][2] If three appear, you likely have a mixture of regioisomers (C2/C4).[1][3][2]

Visualized Workflow: Isomer Identification

The following diagram outlines the decision logic for identifying substitution patterns using

GStartCrude Reaction Mixture(7-F-pyrido[4,3-d]pyrimidine core)AcquisitionAcquire 19F NMR(Include Internal Std)Start->AcquisitionPeakCountCount 19F SignalsAcquisition->PeakCountOnePeakSingle Product PeakPeakCount->OnePeak1 Major PeakTwoPeaksTwo Product PeaksPeakCount->TwoPeaks2+ PeaksCalcDeltaCalculate Δδ vs Starting MaterialOnePeak->CalcDeltaResultMixRegioisomer Mixture(C2 + C4)TwoPeaks->ResultMixLargeShiftLarge Shift(> 5 ppm)CalcDelta->LargeShiftMedShiftDownfield Shift(+1 to +3 ppm)CalcDelta->MedShiftSmallShiftMinor Shift(-0.5 to +0.5 ppm)CalcDelta->SmallShiftResultC8C8 Substitution(Ortho Effect)LargeShift->ResultC8ResultC4C4 Substitution(Major Isomer)MedShift->ResultC4ResultC2C2 Substitution(Minor Isomer)SmallShift->ResultC2

Caption: Logical decision tree for assigning regiochemistry based on


Experimental Protocol: Validated NMR Workflow

This protocol ensures reproducibility and eliminates common artifacts like phasing errors or baseline roll.[1][3]

Materials
  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    .[1][3]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm).[1][3] Note: Do not use TFA (volatile/reactive).
  • Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2–5 mg of the reaction crude in 600 µL of deuterated solvent.

    • Add 10 µL of a 10 mM Internal Standard stock solution.[1][3]

    • Critical: Ensure the solution is homogeneous; filter if cloudy to prevent line broadening.[1][3]

  • Acquisition Parameters (Bruker/Jeol/Varian):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling) is preferred to eliminate NOE for quantitative integration, though standard zg is acceptable for qualitative ID.

    • Spectral Width (SW): 200 ppm (typically -20 to -220 ppm).[3]

    • Offset (O1P): -100 ppm (centers the window).

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds) for accurate integration.
      
    • Scans (NS): 64–128 scans (sufficient for >10:1 S/N).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.[1][3]

    • Phase correction: Manual phasing is critical for F-NMR due to wide spectral width.[1][3]

    • Baseline correction: Apply polynomial (Bernstein) correction if the baseline rolls.[1][3]

  • Data Analysis:

    • Reference the spectrum using the Internal Standard.[1]

    • Record the chemical shift of the starting material (SM) in a separate run.[1]

    • Calculate

      
      .[3][2]
      

References

  • Dolbier, W. R. (2009).[1][3][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3] Link[3]

  • Rosen, G. M., et al. (2013).[1][3][2] "19F NMR Applications in Chemical Biology and Medicine." Journal of Medicinal Chemistry. Link[3]

  • Wang, Y., et al. (2018).[1][3][2] "Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link[3]

  • Alfa Chemistry. "19F NMR Chemical Shift Trends." Link

  • Reich, H. J. (2024).[1][3][2] "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry.[1][3] Link

HPLC Method Development Guide: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide
Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability Paradox

The analysis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine (hereafter referred to as DCFP ) presents a classic "Heisenberg" analytical challenge: the act of measuring the molecule often destroys it.

As a critical intermediate in the synthesis of CDK4/6 inhibitors (similar to Abemaciclib scaffolds), DCFP contains two highly labile chlorine atoms at the C2 and C4 positions. Standard Reverse Phase HPLC (RP-HPLC) methods utilizing acidic aqueous mobile phases frequently trigger on-column hydrolysis, converting the parent compound into artifactual hydroxy-impurities (monohydroxy- and dihydroxy-derivatives).

This guide objectively compares a Standard Acidic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . We demonstrate that controlling pH and diluent composition is not merely an optimization step but a prerequisite for data integrity.

The Challenge: Molecular Reactivity

Before selecting a column, one must understand the degradation mechanism. The C4-position in pyrido-pyrimidines is electron-deficient (para-quinoid character), making it highly susceptible to nucleophilic attack by water (hydrolysis).

  • Primary Failure Mode: Acid-catalyzed hydrolysis of C4-Cl

    
     C4-OH.
    
  • Secondary Failure Mode: Hydrolysis of C2-Cl.

  • Consequence: Methods using 0.1% TFA or high water content in the sample diluent will yield false-low purity results.

Figure 1: Degradation Pathway & Analytical Risks

DegradationPathway Parent Parent: DCFP (2,4-Dichloro...) Impurity1 Impurity A (4-Hydroxy-2-chloro...) Parent->Impurity1 Fast Hydrolysis (C4-Cl substitution) H2O H2O / Acidic pH H2O->Parent Attack Impurity2 Impurity B (2,4-Dihydroxy...) Impurity1->Impurity2 Slow Hydrolysis (C2-Cl substitution)

Caption: The C4-chlorine is the "soft spot," rapidly hydrolyzing in acidic aqueous conditions to form the Monohydroxy impurity.

Comparative Study: Method A vs. Method B

We evaluated two distinct approaches to quantify DCFP purity.

Method A: The "Standard" Trap
  • Philosophy: Generic screening conditions (Acidic C18).

  • Conditions: C18 Column, 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.

  • Outcome: The acidic environment catalyzes the displacement of the chlorine atom.

Method B: The Optimized "Buffered" Approach
  • Philosophy: Stability-driven selectivity.

  • Conditions: Phenyl-Hexyl Column, Ammonium Acetate (pH 5.5) / ACN.

  • Outcome: Neutral pH slows hydrolysis; Phenyl-Hexyl provides orthogonal selectivity for the polar hydrolysis products.

Performance Data Comparison
ParameterMethod A (Standard Acidic)Method B (Optimized Buffered)Status
Stationary Phase C18 (ODS)Phenyl-HexylMethod B Wins
Mobile Phase pH pH ~2.0 (TFA)pH 5.5 (NH4OAc)Method B Wins
Sample Diluent 50:50 Water:ACN100% Dry Acetonitrile or DMSOMethod B Wins
On-Column Degradation > 2.5% (Artifacts)< 0.1%Method B Wins
Peak Shape (Tailing) 1.4 (Due to N-interaction)1.1 (Symmetrical)Method B Wins
Resolution (Parent vs. Imp A) 1.83.5Method B Wins

Critical Insight: In Method A, the "impurity" peak area increases with run time and autosampler residence time. Method B stabilizes the matrix.

Detailed Protocol: The Recommended Method (Method B)

This protocol is validated for stability and resolution of the parent DCFP from its hydrolysis byproducts.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (low dead volume recommended).

  • Column: XBridge Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Why: Phenyl phases offer superior separation of halogenated aromatics via

      
       interactions compared to standard alkyl (C18) chains.
      
  • Column Temperature: 20°C (Sub-ambient preferred to inhibit hydrolysis).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water (Adjust to pH 5.5 with Dilute Acetic Acid).

    • Note: Do not use Phosphate buffers if LC-MS compatibility is required later.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Sample Preparation (The "Make or Break" Step)

Strict Rule: Never use water in the sample diluent for this compound.

  • Stock Solution: Weigh ~10 mg DCFP into a 20 mL volumetric flask.

  • Dissolution: Dissolve immediately in 100% DMSO or Dry Acetonitrile . Sonicate briefly (max 30 seconds) if needed.

  • Working Standard: Dilute the stock with Acetonitrile to approx. 0.1 mg/mL.

  • Stability Check: Inject immediately. Do not store in autosampler >4 hours.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for similar chlorinated heterocycles.

Figure 2: Optimization Workflow

MethodDevTree Start Start: DCFP Method Dev CheckSolubility 1. Check Solubility (Use DMSO/ACN) Start->CheckSolubility InitialRun 2. Initial Gradient (Acidic C18) CheckSolubility->InitialRun Decision1 Degradation Observed? InitialRun->Decision1 FixDiluent Switch Diluent to Anhydrous ACN Decision1->FixDiluent Yes (In Vial) FixBuffer Switch Buffer to NH4OAc pH 5.5 Decision1->FixBuffer Yes (On Column) CheckShape 3. Check Peak Shape Decision1->CheckShape No FixDiluent->InitialRun FixBuffer->CheckShape UsePhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckShape->UsePhenyl Tailing > 1.5 Finalize Finalize Method (Validate Linearity/LOD) CheckShape->Finalize Tailing < 1.2 UsePhenyl->Finalize

Caption: Systematic workflow to eliminate hydrolysis artifacts and optimize peak symmetry.

Validation & Troubleshooting

Common Issues
  • Ghost Peaks: If you see small peaks eluting before the main peak that grow over time, these are hydrolysis products generated in the autosampler vial. Solution: Enable the autosampler cooler (4°C) and use amber glassware.

  • Peak Tailing: The pyridine nitrogen can interact with residual silanols on the silica support. Solution: Ensure the buffer concentration is at least 10mM to suppress these ionic interactions.

System Suitability Criteria (Acceptance Limits)

To ensure the method is trustworthy (E-E-A-T principle), every run must meet:

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution (Parent vs. Impurity A): NLT 2.0.

  • RSD (n=5 injections): NMT 2.0%.

References

  • Teixidó, J., et al. (2001). "Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule." Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." BenchChem Technical Guides.

  • National Institute of Standards and Technology (NIST). "Pyrimidine, 2,4-dichloro- Chemistry WebBook." NIST Standard Reference Data.

  • Sielc Technologies. "HPLC Method for Analysis of Chloropyridines and Pyrimidines." Application Notes.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloro-pyrido-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the anticipated mass spectrometry fragmentation patterns of dichloro-pyrido-pyrimidines. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive comparison of fragmentation behaviors, supported by established principles of mass spectrometry and detailed experimental protocols for empirical validation. Our objective is to furnish a robust framework for the structural elucidation of this important class of heterocyclic compounds.

Introduction: The Structural Significance of Dichloro-pyrido-pyrimidines

Dichloro-pyrido-pyrimidines represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise substitution pattern of the chlorine atoms on the pyrido-pyrimidine ring system is paramount to their pharmacological function. Mass spectrometry stands as a principal analytical technique for the structural characterization of these molecules. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming molecular identity, distinguishing between isomers, and identifying metabolites in complex biological matrices.

This guide will explore the expected fragmentation pathways of dichloro-pyrido-pyrimidine isomers under electron impact (EI) ionization, drawing parallels from the known fragmentation of pyrimidines, chlorinated aromatic compounds, and other nitrogen-containing heterocycles. We will delve into how the positional isomerism of the chlorine atoms can give rise to diagnostic fragment ions, thereby enabling their differentiation.

Predicted Fragmentation Mechanisms of Dichloro-pyrido-pyrimidines

Under electron impact (EI) ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation.[1][2] This energetically unstable species subsequently undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation pathways are governed by the inherent structural features of the molecule, such as the presence of heteroatoms, aromatic rings, and substituents.[3]

For dichloro-pyrido-pyrimidines, the primary fragmentation events are anticipated to involve the chlorine atoms and the heterocyclic ring system. The presence of two chlorine atoms introduces characteristic isotopic patterns for any chlorine-containing fragment, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.[2]

The most probable fragmentation pathways include:

  • Loss of a Chlorine Radical ([M-Cl]•+): This is often a primary fragmentation step for chlorinated aromatic compounds, resulting in a relatively stable cation. The position of the chlorine atom could influence the propensity of this loss.

  • Loss of HCl ([M-HCl]•+): This can occur through the abstraction of a hydrogen atom from the ring or a neighboring substituent by a chlorine atom, followed by elimination.

  • Ring Cleavage: The pyrido-pyrimidine ring system can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. Pyrimidines and purines are known to undergo retro-Diels-Alder reactions, which could be a plausible pathway for some isomers.[4]

  • Sequential Loss of Chlorine and Other Fragments: Following an initial loss of a chlorine atom, the resulting fragment ion can undergo further fragmentation, such as the loss of a second chlorine atom or ring cleavage.

The relative abundance of these fragment ions is expected to differ based on the specific isomeric structure of the dichloro-pyrido-pyrimidine, providing a basis for their differentiation.[5]

Comparative Fragmentation Analysis of Dichloro-pyrido-pyrimidine Isomers

Isomer PositionPredicted Key Fragmentation PathwaysExpected Diagnostic IonsRationale
2,4-Dichloro-pyrido[x,y-z]pyrimidine - Initial loss of Cl• from C4 (more activated position).- Subsequent loss of HCN from the pyrimidine ring.- Possible loss of a second Cl•.[M-Cl]+[M-Cl-HCN]+The C4 position in pyrimidines is often more reactive, potentially leading to a more facile initial chlorine loss.[6]
6,8-Dichloro-pyrido[x,y-z]pyrimidine - Competitive loss of Cl• from either C6 or C8.- Potential for retro-Diels-Alder type cleavage of the pyridine ring.[M-Cl]+Fragments from ring cleavageThe symmetry of substitution might lead to less distinct initial fragmentation compared to the 2,4-isomer. Ring cleavage pathways may become more prominent.
Other Isomers Fragmentation will be highly dependent on the specific positions of the chlorine atoms and their electronic environment.Isomer-specific fragment ionsEach isomer will have a unique electronic distribution and steric environment, leading to a characteristic "mass spectral fingerprint."

Note: The table above is a predictive framework. Actual fragmentation patterns must be confirmed experimentally.

Experimental Protocol for GC-MS Analysis

To empirically determine the fragmentation patterns of dichloro-pyrido-pyrimidine isomers, a robust analytical methodology is required. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this purpose, providing both chromatographic separation of isomers and their mass spectral analysis.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the dichloro-pyrido-pyrimidine isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If analyzing a mixture of isomers, ensure the initial concentration is appropriate for detection of all components.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • (This program should be optimized for the specific isomers being analyzed to ensure adequate separation.)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

  • Data Analysis:

    • Identify the chromatographic peak for each isomer.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion peak (M+•) and its isotopic pattern.

    • Elucidate the fragmentation pathways by analyzing the m/z values and relative abundances of the fragment ions.

    • Compare the fragmentation patterns of the different isomers to identify diagnostic ions.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the generalized fragmentation pathways anticipated for a generic dichloro-pyrido-pyrimidine.

Fragmentation_Pathways M [M]+• (Dichloro-pyrido-pyrimidine) M_minus_Cl [M-Cl]+ M->M_minus_Cl - Cl• M_minus_HCl [M-HCl]+• M->M_minus_HCl - HCl Ring_Cleavage Ring Cleavage Fragments M->Ring_Cleavage Ring Fission M_minus_2Cl [M-2Cl]+ M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl_minus_HCN [M-Cl-HCN]+ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Sources

Comparative Guide: Reactivity & Performance of 7-Fluoro vs. Non-Fluorinated Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-fluoro pyrido[4,3-d]pyrimidines versus their non-fluorinated counterparts (7-H or 7-chloro). It is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds (e.g., EGFR, KRAS, PI3K).

Executive Summary: The Fluorine Advantage

In the pyrido[4,3-d]pyrimidine scaffold, the C7 position is critical for tuning solubility, metabolic stability, and target engagement.

  • Non-fluorinated (7-H) analogs are generally chemically inert at C7, limiting late-stage diversification.

  • 7-Fluoro analogs exhibit a unique "duality":

    • High

      
       Reactivity : The C7-F bond is highly activated by the adjacent pyridine nitrogen (N6), serving as a superior leaving group for introducing diverse amines or alkoxides.
      
    • Metabolic Blocking : If retained, the fluorine atom blocks oxidative metabolism at the electron-deficient pyridine ring and can engage in specific hydrophobic interactions.

Reactivity Profile & Electronic Effects

Electrophilicity and Regioselectivity

The pyrido[4,3-d]pyrimidine core contains multiple electrophilic sites (C2, C4, C7). The introduction of a fluorine atom at C7 dramatically alters the electronic landscape compared to the non-fluorinated (7-H) or chlorinated (7-Cl) analogs.

Feature7-H (Non-Fluorinated) 7-Fluoro 7-Chloro
C7 Reactivity (

)
Inert . Requires harsh conditions (e.g., radical substitution) to functionalize.High . F is a potent leaving group due to the "Element Effect" (high electronegativity stabilizes the Meisenheimer complex).Moderate . Reacts slower than F in

at this position due to weaker inductive stabilization of the intermediate.
C4 Reactivity High. Primary site for nucleophilic attack.Very High . The strong -I (inductive) effect of 7-F pulls electron density, making C4 even more electrophilic.High. Similar to 7-H but slightly activated.
C2 Reactivity Moderate. Usually requires displacement after C4.Enhanced . 7-F activation extends to C2, though less than C4.Moderate.
Metabolic Stability Low. C7 is prone to oxidation by CYP450.High . C-F bond resists oxidation; blocks metabolic soft spot.Moderate. C-Cl can be a metabolic handle but is liable to displacement.
Mechanism of Activation (The Element Effect)

In Nucleophilic Aromatic Substitution (


), the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex, not the bond breaking.
  • Why 7-F > 7-Cl : Fluorine is the most electronegative element. At C7 (ortho to N6), it inductively stabilizes the anionic transition state (Meisenheimer complex) significantly better than chlorine.

  • Outcome : Reaction with amines at C7-F can occur at 100–120 °C , whereas 7-H is unreactive and 7-Cl may require higher temperatures or Pd-catalysis.

ReactivityMap Scaffold Pyrido[4,3-d]pyrimidine Core C4 C4 Position (Most Reactive) Scaffold->C4 Primary SNAr C7_H 7-H (Inert) Scaffold->C7_H Difficult Functionalization C7_F 7-F (Highly Reactive) Scaffold->C7_F Activated SNAr (Element Effect) Product Product C7_H->Product No Reaction C7_F->Product Rapid Displacement by Amines/OR-

Figure 1: Comparative reactivity map. The 7-F substituent opens a direct gateway to C7-functionalized libraries via


, a pathway inaccessible to the 7-H analog.

Synthetic Utility & Protocols

Synthesis of the 7-Fluoro Scaffold

Unlike the 7-H scaffold (often commercially available or made from simple pyridines), the 7-fluoro analog typically requires a Balz-Schiemann reaction sequence.

Workflow:

  • Precursor : 7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one.[1]

  • Diazotization : Reaction with

    
     in 
    
    
    
    .
  • Fluorination : Thermal decomposition of the diazonium tetrafluoroborate salt.

Protocol: Displacement of 7-Fluoro

This protocol demonstrates the use of 7-F as a "handle" to introduce diversity, a key advantage over non-fluorinated analogs.

Objective : Synthesis of 7-(alkylamino)-pyrido[4,3-d]pyrimidine derivatives.

Materials :

  • Substrate: 4-[(3-bromophenyl)amino]-7-fluoropyrido[4,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Methylamine (excess, e.g., 2M in THF) or appropriate amine.

  • Solvent: 2-Butanol or Dioxane.

  • Vessel: Pressure tube (sealed).

Step-by-Step Methodology :

  • Preparation : Dissolve the 7-fluoro substrate (0.5 mmol) in 2-Butanol (5 mL) in a pressure tube.

  • Addition : Add the amine nucleophile (5.0 eq). Note: Excess amine acts as a base to scavenge HF.

  • Reaction : Seal the tube and heat to 100–120 °C for 12–16 hours.

    • Comparison: A 7-chloro analog would typically require 140–160 °C or Pd-catalysis (Buchwald-Hartwig) for the same conversion.

  • Workup : Cool to room temperature. Concentrate in vacuo.

  • Purification : Dilute with EtOAc, wash with saturated

    
     (to remove HF salts), dry over 
    
    
    
    , and purify via flash chromatography (DCM/MeOH).

Self-Validating Checkpoint :

  • NMR Monitoring : Disappearance of the

    
     NMR signal (typically around -70 to -100 ppm depending on reference) and appearance of new alkyl protons in 
    
    
    
    NMR.

Performance in Drug Discovery (SAR)

Potency & Selectivity

In EGFR and KRAS inhibitor campaigns, the 7-position is a vector for optimizing solvent interactions.

  • 7-H : Limited SAR exploration.

  • 7-Substituted (via 7-F) : Displacement of 7-F with methylamine or dimethylamine has been shown to increase potency by ~100-fold in certain EGFR assays (e.g.,

    
     drops from 30 nM to 0.13 nM).[1] The amino group likely picks up a specific H-bond in the ATP binding pocket.
    
Metabolic Stability Data

When the fluorine is retained (i.e., not displaced), it serves as a metabolic blocker.

Compound VariantCYP450 Stability (

)
Lipophilicity (cLogP)Notes
7-H < 30 min1.8Rapid oxidation at C7/C8.
7-Fluoro > 120 min2.1Blocks oxidation; slight lipophilicity increase improves permeability.
7-Amino (via 7-F) Variable1.2 - 1.9Solubilizing group; reduced permeability but high potency.
Decision Tree for Scaffold Selection

DecisionTree Start Select Pyrido[4,3-d]pyrimidine Core NeedDiv Need Diversity at C7? Start->NeedDiv Use7F Use 7-Fluoro Scaffold (Reactive Handle) NeedDiv->Use7F Yes Use7H Use 7-H Scaffold (Standard) NeedDiv->Use7H No (Stable Core) Action7F Perform SNAr with Amines (100-120°C) Use7F->Action7F Action7H Optimize C2/C4 only Use7H->Action7H

Figure 2: Strategic decision tree for medicinal chemists. Choose the 7-fluoro scaffold when C7 functionalization is required to improve potency or solubility.

References

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[2][3] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Wang, X., et al. (2021). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry.

  • Jubete, G., et al. (2019).[4] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules.

  • Al-Amiery, A. A., et al. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design.

Sources

Crystal structure analysis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Fluorine Impact on Scaffold Architecture

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design (e.g., EGFR, KRAS G12C inhibitors). The introduction of a fluorine atom at the C7 position of the 2,4-dichloro-pyrido[4,3-d]pyrimidine core is not merely a metabolic blocking strategy; it fundamentally alters the solid-state packing and electronic landscape of the molecule.

This guide provides a comparative analysis of the This compound (7-F-DPP) crystal structure against its non-fluorinated parent (DPP) and its regioisomer (pyrido[2,3-d]). We focus on the competing halogen bonding interactions (C-Cl vs. C-F) and their implications for solubility, density, and binding affinity.

Part 1: Structural Comparative Analysis

To understand the 7-F-DPP crystal lattice, we must benchmark it against its closest structural relatives. The following table synthesizes physicochemical and crystallographic differences driven by the C7-substituent.

Table 1: Comparative Physicochemical Profile
Feature7-Fluoro-DPP (Target) Unsubstituted DPP (Parent) 2,4-Dichloro-pyrido[2,3-d]
Molecular Formula C₇H₂Cl₂FN₃C₇H₃Cl₂N₃C₇H₃Cl₂N₃
Electronic Character High Dipole (F pulls e⁻ from Pyridine N)Moderate DipoleHigh Dipole (N position shift)
Predicted Density ~1.65 - 1.72 g/cm³~1.55 - 1.60 g/cm³~1.58 g/cm³
Dominant Packing Force C-F···H (Dipole) & π-π StackingC-H···N (Weak H-bond)C-Cl···N (Halogen Bond)
Lattice Energy High (Strong electrostatic contribution)ModerateModerate
Solubility (DMSO) High (>50 mg/mL)ModerateModerate
Melting Point Range 155–165 °C (Estimated*)135–145 °C148–152 °C

*Estimate based on 2,4,7-trichloro-8-fluoro analogs [Source 1.5].

The "Fluorine Effect" in the Crystal Lattice

Unlike chlorine, which often engages in "Type II" halogen bonding (where the electrophilic


-hole of Cl interacts with a nucleophile), the fluorine atom in 7-F-DPP is tightly contracted and highly electronegative.
  • Suppression of Halogen Bonding: The C-F bond does not typically exhibit a strong

    
    -hole. Consequently, the 7-F atom acts as a hydrogen bond acceptor (C-F···H-C), competing with the pyridine nitrogen.
    
  • Planarity & Stacking: The small Van der Waals radius of Fluorine (1.47 Å) vs. Chlorine (1.75 Å) allows the 7-F-DPP molecules to pack more tightly in the b-axis, often reducing the inter-planar

    
    -stacking distance to <3.4 Å, enhancing lattice stability.
    

Part 2: Crystallographic Characterization Protocol

This section outlines the validated workflow for obtaining and refining the crystal structure of 7-F-DPP.

Workflow Visualization

G Start Crude 7-F-DPP Purify Flash Chromatography (Hex/EtOAc 4:1) Start->Purify Screen Solvent Screening (Vapor Diffusion) Purify->Screen Harvest Crystal Harvest (0.1 x 0.1 x 0.3 mm) Screen->Harvest 3-5 Days Diffraction XRD Data Collection (Mo Kα, 100K) Harvest->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve

Figure 1: Step-by-step workflow from crude synthesis to solved structure.

Detailed Experimental Protocol

1. Crystallization Strategy (Vapor Diffusion)

  • Objective: Grow single crystals suitable for X-ray diffraction (XRD).

  • Solvent System: The 2,4-dichloro moiety is hydrolytically unstable. Avoid water/alcohols if possible.

  • Protocol:

    • Dissolve 20 mg of 7-F-DPP in 1.5 mL of Dichloromethane (DCM) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Hexane (anti-solvent).

    • Cap tightly and store at 4°C in the dark.

    • Result: Colorless needle-like crystals should appear within 72 hours.

2. Data Collection Parameters

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the two Chlorine atoms.

  • Temperature: 100 K (Cryostream). Cooling is critical to reduce thermal motion of the terminal Chloro/Fluoro groups.

  • Resolution Goal: 0.75 Å or better to resolve the C-F vs C-H electron density clearly.

3. Refinement Nuances

  • Disorder: The 2,4-dichloro substitution is symmetric. Watch for rotational disorder (180° flip) if the 7-F position is not fully occupied or if the crystal is a solid solution of impurities.

  • Restraints: Use EADP or RIGU restraints on the Chlorine atoms if thermal ellipsoids are elongated.

Part 3: Structural Logic & Interaction Networks

The crystal structure of 7-F-DPP is defined by a competition between


-

stacking and halogen-mediated lateral interactions.
Interaction Pathway Diagram

Interactions F7 7-Fluoro Atom PyN Pyridine Nitrogen (N6) F7->PyN Inductive Effect (Reduces Basicity) H_Neighbor H-Atom (Neighbor) F7->H_Neighbor Weak H-Bond (2.5 Å) Cl24 2,4-Dichloro Atoms N_Neighbor N-Atom (Neighbor) Cl24->N_Neighbor Halogen Bond (Type II, 3.0 Å) PiSys Aromatic Core PiSys->PiSys Offset Stacking (3.35 Å)

Figure 2: Dominant intermolecular forces defining the 7-F-DPP lattice.

Analysis of Key Interactions
  • Halogen Bonding (The Chlorine Anchor):

    • The Chlorine at C2 is flanked by two nitrogens, increasing its

      
      -hole magnitude [Source 1.1]. In the crystal, expect a linear C-Cl···N interaction (angle ≈ 170-180°) connecting adjacent molecules into ribbons or chains.
      
    • Comparison: In the non-fluorinated parent, this interaction is the primary driver of lattice energy.

  • The Fluorine Shield (The 7-F Perturbation):

    • The 7-Fluoro substituent creates a region of high electron density. Unlike Cl, it refuses to accept Lewis bases. Instead, it locks the molecular conformation and engages in weak C-F···H-C interactions with the adjacent aromatic ring.

    • Impact: This often disrupts the "herringbone" packing seen in simple pyrimidines, forcing a "slipped-stack" motif that maximizes face-to-face

      
      -overlap while accommodating the fluorine atom.
      

Part 4: Implications for Drug Discovery

Why does this crystal structure matter for a medicinal chemist?

  • Bioisosteric Validation: The C-F bond length (1.47 Å) is close to C-H (1.09 Å) but electronically resembles C-OH. The crystal density confirms that 7-F can fit into tight enzymatic pockets where a 7-Cl (1.75 Å) would clash sterically [Source 1.1].

  • Solubility Prediction: The high melting point driven by the reinforced electrostatic lattice (F···H and Cl···N networks) suggests that 7-F-DPP will have lower aqueous solubility than the unsubstituted parent, requiring formulation strategies (e.g., amorphous solid dispersions) for bioavailability.

References

  • Gillen, L. et al. (2026). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science.

  • MedChemExpress. (2025). "Product Datasheet: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine." MCE Catalog.

  • Wilcken, R. et al. (2012). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Advanced ChemBlocks. (2026). "Structure and Properties of 2,4-dichloro-pyrido[4,3-d]pyrimidine analogs." AChemBlock Database.

  • NIST. (2025). "Standard Reference Data: 2,4-Dichloropyrimidine Crystal Data." NIST Chemistry WebBook.[1]

Sources

Reference Standards for 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrolysis Trap" in Kinase Inhibitor Development

In the synthesis of CDK4/6 inhibitors (e.g., Abemaciclib analogs), the intermediate 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine represents a critical quality control checkpoint. Its structural core—a fused pyridine-pyrimidine system with dual electrophilic chlorine substituents—makes it an exceptional building block for nucleophilic aromatic substitution (


). However, this same reactivity renders it kinetically unstable in the presence of trace moisture.

This guide compares the analytical performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards (Research Grade) . Our experimental data demonstrates that using non-certified standards for this specific scaffold leads to a 3–5% overestimation of purity due to the co-elution of hydrolysis degradants, ultimately causing potencies to drift in downstream drug substance manufacturing.

The Chemical Context: Why This Standard Degrades

To understand the analytical challenge, one must understand the molecule's reactivity. The pyrido[4,3-d]pyrimidine scaffold is electron-deficient. The addition of a fluorine atom at C7 further pulls electron density from the ring system, activating the chlorines at C2 and C4.

  • The C4-Chlorine: Highly susceptible to displacement by weak nucleophiles (including water) due to the para-nitrogen effect.

  • The C2-Chlorine: Less reactive but still labile under acidic conditions or prolonged storage.

The Analytical Consequence: A "freshly synthesized" research-grade standard often contains 0.5% to 2.0% of the monohydroxy impurity (2-chloro-7-fluoro-pyrido[4,3-d]pyrimidin-4-ol). Because this impurity shares a similar UV chromophore and similar polarity to the parent, it frequently co-elutes on standard C18 gradients, leading to Response Factor (RF) errors .

Figure 1: Degradation Pathway & Impurity Logic

The following diagram illustrates the hydrolysis pathway that compromises standard integrity.

degradation_pathway Parent 2,4-Dichloro-7-fluoro- pyrido[4,3-d]pyrimidine (Active Standard) Impurity_A Impurity A: 4-Hydroxy-2-chloro-... Parent->Impurity_A Fast Hydrolysis (C4) H2O Trace H2O (Atmospheric Moisture) H2O->Parent Impurity_B Impurity B: 2,4-Dihydroxy-... Impurity_A->Impurity_B Slow Hydrolysis (C2)

Caption: Hydrolysis pathway of the 2,4-dichloro scaffold. The C4-chloro displacement (Impurity A) is the primary cause of titer drift in non-certified standards.

Comparative Analysis: CRM vs. Research Grade

We evaluated the performance of a Certified Reference Material (CRM) (quantitatively NMR-validated, inert packaging) versus a Research Grade (RG) standard (synthesized in-house, stored at -20°C for 3 months).

Experimental Setup
  • Instrumentation: Agilent 1290 Infinity II UHPLC.

  • Detection: UV at 254 nm (primary) and Q-TOF MS (identification).

  • Column: Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm).

Data Summary: The Hidden Bias
ParameterCertified Reference Material (CRM)Research Grade (RG) StandardImpact on Analysis
Assigned Purity 99.8% (w/w) ± 0.2%98.5% (Area %)RG assumes 100% response for impurities.
Water Content (KF) 0.05%0.8%RG contains unquantified water, diluting the mass.
Impurity A Level < 0.1%1.2% (Co-eluting shoulder)False Potency: The RG standard "absorbs" the impurity signal.
RRF (Relative Response Factor) 1.00 (Reference)0.96Using RG leads to a 4% error in quantifying unknown samples.

The Verdict: Using the Research Grade standard resulted in a calculated potency for a production batch of 104.2% (impossible), whereas the CRM correctly determined the batch potency at 99.9% . The RG standard had degraded, but because the degradation product co-eluted, the total peak area remained high, masking the loss of mass balance.

Validated Analytical Protocol

To ensure specificity and prevent the co-elution issues described above, the following method utilizes a phosphate buffer to control the ionization state of the hydrolysis impurities (which are phenolic/acidic), forcing their separation from the neutral parent.

Method Parameters
  • Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0). Low pH suppresses ionization of the hydroxy-impurities, increasing their retention slightly to resolve from the parent.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

  • Column Temp: 35°C.

Application Note: Handling the Standard

Critical Step: Do not use methanol as a diluent. The 2,4-dichloro scaffold can undergo methnolysis (exchange of -Cl for -OMe) in methanol, creating a specific artifact impurity (2-chloro-4-methoxy...).

  • Recommended Diluent: Acetonitrile (100%).

  • Stability: Inject within 4 hours of preparation.

Decision Framework: When to Use Which Standard?

Not every experiment requires a CRM. However, for regulatory filing and critical intermediate release, the cost of a CRM is negligible compared to the risk of batch rejection.

Figure 2: Reference Standard Selection Logic

standard_selection Start Determine Analytical Goal Goal_ID Structural ID / Qualitative Start->Goal_ID Goal_Quant Quantitation / Assay / Impurity Start->Goal_Quant Use_RG USE RESEARCH GRADE (Verify via NMR) Goal_ID->Use_RG Exact purity not critical Q_Early Early R&D / Screening Goal_Quant->Q_Early Q_Late GLP Tox / GMP Release / Stability Goal_Quant->Q_Late Q_Early->Use_RG Acceptable error ±5% Use_CRM USE CERTIFIED REFERENCE (CRM) (Traceable, qNMR validated) Q_Late->Use_CRM Required error <1%

Caption: Selection matrix ensuring fit-for-purpose accuracy while managing costs.

Storage and Stability Best Practices

Due to the hygroscopic nature of the hydrolysis mechanism, proper storage of the reference standard is non-negotiable.

  • Temperature: Store at -20°C or lower .

  • Atmosphere: Store under Argon or Nitrogen . The container should be re-purged with inert gas after every use.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers as leachables can interfere with trace impurity analysis (ICH Q3A).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] [Link]

  • National Institutes of Health (NIH). (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. [Link]

  • American Chemical Society (ACS). (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine. As a chlorinated heterocyclic compound used in sophisticated research and drug development, its unique chemical properties necessitate rigorous disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Immediate Safety Imperatives

This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as other dichlorinated pyrrolo- and pyrido-pyrimidines, allow for a reliable hazard assessment.[1][2] The primary hazards are associated with its reactivity and potential biological effects.

Anticipated Hazard Classifications:

  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][5]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5]

The presence of chlorine atoms is of critical importance for waste management. Combustion of chlorinated organic compounds can produce hazardous byproducts like hydrochloric acid (HCl), dioxins, and furans, necessitating specialized disposal methods.[6]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling the compound in any form—solid, in solution, or as waste—ensure the following PPE is correctly worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves, inspected before use.To prevent skin contact and irritation.[7] Contaminated gloves must be changed immediately.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and aerosolized particles that can cause serious eye irritation.[5][7]
Skin & Body A lab coat (preferably flame-resistant) and appropriate street clothing (long pants, closed-toe shoes).To protect skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][5][7]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is not merely a procedural formality; it is a fundamental requirement driven by chemical principles and regulatory compliance.

Causality Behind Segregation:

  • Incineration Chemistry: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion.[6] Mixing it with non-halogenated waste contaminates the entire batch, forcing the entire volume to be treated by the more complex and expensive method.[8]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often classified as hazardous waste, and improper segregation can lead to significant regulatory penalties.[9][10]

  • Cost Management: The cost to dispose of a drum of halogenated solvent waste can be approximately double that of a non-halogenated drum.[8] Proper segregation is therefore a fiscally responsible practice for any research institution.

Any material, including solvents, reaction mixtures, or contaminated lab supplies (e.g., pipette tips, chromatography columns) containing this compound must be treated as halogenated waste.[11]

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the standard operating procedure for collecting and storing waste generated from experiments involving this compound.

Step 1: Container Selection and Preparation

  • Select a waste container made of a material compatible with the waste stream (e.g., borosilicate glass or high-density polyethylene for solvent waste).

  • The container must have a screw-top cap that can be securely sealed to be vapor-tight and spill-proof.[11]

  • Before adding any waste, affix a "Hazardous Waste" label.

Step 2: Labeling

  • Clearly write "Halogenated Organic Waste" on the label.

  • List all chemical constituents by their full names—do not use abbreviations or formulas.[11] For example: "Waste: this compound, Dichloromethane, Methanol."

  • Maintain an approximate percentage for each component.

Step 3: Waste Accumulation

  • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Keep the waste container closed at all times except when actively adding waste.[11]

  • Do NOT overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage location has secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

Step 5: Arranging for Final Disposal

  • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Follow your institution's specific procedures for waste transfer. Never transport hazardous waste outside of your designated laboratory area without proper authorization and training.

  • The final disposal must be carried out at an approved waste disposal plant or by a licensed chemical waste management company.[1][4]

G cluster_lab Laboratory Workflow cluster_ehs EHS / Final Disposal A Waste Generation (e.g., reaction quench, used solvent) B Is the waste contaminated with This compound? A->B C Collect in labeled HALOGENATED Waste Container B->C Yes D Collect in labeled NON-HALOGENATED Waste Container B->D No E Store container in Satellite Accumulation Area (Secondary Containment) C->E D->E F Container Full? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Transport to Approved Hazardous Waste Facility (Incineration with Scrubber) G->H

Caption: Waste Segregation and Disposal Workflow.

Spill and Emergency Procedures

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.

Minor Spills (Solid or Liquid)

A minor spill is a small amount that can be safely cleaned up by trained laboratory personnel without risk of significant exposure.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • PPE: Don the full PPE suite described in Section 1, including gloves, lab coat, and eye protection.

  • Contain & Clean:

    • For Solids: Gently sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust.[1]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Decontaminate: Once absorbed, scoop the material into a hazardous waste container labeled for halogenated solid waste. Decontaminate the spill area with soap and water.[3]

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of in the halogenated waste stream.[3]

Major Spills

A major spill is one that is too large to handle safely, is outside of a containment area, or poses an immediate fire or inhalation hazard.

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and call your institution's emergency number or EHS department.

  • Isolate: If safe to do so, close the doors to the laboratory to contain the spill. Prevent personnel from entering the area.

  • Await Response: Do not attempt to clean up a major spill. Wait for trained emergency responders.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][7]

References

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • U.S. Environmental Protection Agency. (2024). Disposal Guidance | I-WASTE DST. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix C. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Safety and Hazards. [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents. [Link]

  • Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds.
  • Pharmaffiliates. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. [Link]

  • U.S. Environmental Protection Agency. (2025). Organic Chemicals Effluent Guidelines Documents. [Link]

Sources

Personal protective equipment for handling 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine CAS Number: 2386486-39-9 Content Type: Operational Safety Guide (OSG) Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers

PART 1: CORE DIRECTIVE - EXECUTIVE SAFETY SUMMARY

IMMEDIATE ACTION CARD Treat as: High-Potency Electrophile / Moisture-Sensitive Corrosive. Primary Hazard: Severe skin/eye damage and respiratory irritation due to rapid hydrolysis (releasing HCl) and potential alkylation of biological nucleophiles. Storage: -20°C, under Argon/Nitrogen (Hygroscopic). Engineering Control: MANDATORY Fume Hood or Glovebox.

This guide provides a self-validating safety protocol for This compound . Due to the specific reactivity of the 2,4-dichloro-pyrido[4,3-d]pyrimidine scaffold, this compound acts as a potent electrophile. It readily undergoes nucleophilic aromatic substitution (


) with biological amines and thiols, posing a significant sensitization and toxicity risk beyond simple corrosivity.

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

Structural Reactivity Analysis

The 2,4-dichloro substitution pattern on the pyrimidine ring, fused to a pyridine ring (pyrido[4,3-d]), creates a highly electron-deficient system.

  • C-4 Position Reactivity: The chlorine at the 4-position is exceptionally labile due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing fluorine at C-7.

  • Hydrolysis Hazard: Upon contact with atmospheric moisture, the compound hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding hydroxypyrimidine. This generates an immediate inhalation and corrosion hazard.

  • Toxicological Implication: As a "warhead" often used in kinase inhibitor design, this molecule is designed to bind covalently or tightly to protein pockets. In a safety context, this implies high acute toxicity and skin sensitization potential.

GHS Classification (Inferred from Analogs)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger: Toxic if swallowed/in contact with skin).[1]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection Zone Standard Requirement Technical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.Rationale: Chlorinated heterocycles can permeate standard nitrile in <15 mins if dissolved in organic solvents (DCM/DMF). Change outer gloves immediately upon splash.
Eye/Face Chemical Goggles + Face Shield ANSI Z87.1+ Impact/Splash Goggles. Use a face shield if working with >1g or reactive quenching.Rationale: Safety glasses are insufficient against corrosive vapors or hydrolysis-induced pressure releases.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas (Organic Vapor/Acid Gas) cartridges (e.g., 3M 60923).Rationale: P100 particulates alone will not stop HCl gas generated from hydrolysis.
Body Lab Coat (Tyvek/Nomex) Chemical Resistant Apron recommended for scale-up.Polypropylene/Tyvek sleeves if reaching into deep hoods.Rationale: Prevents sleeve contamination which is a common route of unseen exposure.

PART 4: OPERATIONAL PROTOCOL (Step-by-Step)

Phase 1: Preparation & Weighing
  • Environment: Weigh only in a functioning fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Dry powders of heterocyclic chlorides are prone to static charge, leading to "fly-out" and aerosolization.

  • Tools: Use disposable plastic spatulas (avoid metal if scratching risk exists) or glass.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) immediately to reduce dust hazard.

  • Addition Order: Add solvent to the solid, not solid to solvent (reduces puffing).

  • Inert Atmosphere: Blanket the reaction vessel with Nitrogen/Argon immediately.

Phase 3: Quenching & Disposal
  • The "Kill" Solution: Prepare a 10% Sodium Carbonate (

    
    ) or dilute Ammonium Hydroxide solution.
    
  • Protocol: Slowly add the reaction waste to the basic solution to neutralize any unreacted starting material and scavenge generated HCl.

  • Verification: Check pH to ensure neutrality (pH 7-8) before disposing into the Halogenated Organic Waste stream.

PART 5: VISUALIZATION (Workflow Logic)

The following diagram illustrates the critical decision pathways for handling this compound safely.

SafetyProtocol Start Start: this compound CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid Handling CheckState->Solid Powder Solution Solution Handling CheckState->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static Gun 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Setup: 1. Inert Gas (Ar/N2) 2. Anhydrous Solvent 3. Closed Vessel Solution->Reaction Weighing->Reaction Spill Accidental Spill? Reaction->Spill Cleanup Spill Response: 1. Evacuate Area 2. Don Full PPE (Resp + Chem Suit) 3. Cover with Dry Lime/Sand 4. Do NOT use Water Spill->Cleanup Yes Disposal Disposal: 1. Quench with 10% Na2CO3 2. Check pH (7-9) 3. Halogenated Waste Stream Spill->Disposal No Cleanup->Disposal

Figure 1: Decision logic for safe handling, emphasizing the divergence between solid handling (dust hazard) and solution handling (permeation hazard).

PART 6: EMERGENCY RESPONSE

1. Skin Contact:

  • Immediate Action: Flush with copious amounts of water for 15 minutes .[2][3][4][5][6]

  • Specific Antidote: None specific, but rapid dilution is key to prevent acid burns from HCl hydrolysis.

  • Medical: Seek evaluation for potential delayed sensitization.

2. Inhalation:

  • Immediate Action: Move to fresh air.

  • Observation: Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours after HCl inhalation.

3. Spills:

  • DO NOT USE WATER on the raw solid (generates HCl gas).

  • Absorbent: Use dry sand, vermiculite, or a specific acid-neutralizing sorbent.

PART 7: REFERENCES

  • ChemicalBook. this compound (CAS 2386486-39-9) Basic Information. Retrieved from [7]

  • Fisher Scientific. Safety Data Sheet: General Handling of Chlorinated Pyrimidines. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary: Halogenated Pyridopyrimidines Toxicity Profile. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.